molecular formula C4H7N3O B1353962 1H-1,2,3-Triazole-1-ethanol CAS No. 74731-63-8

1H-1,2,3-Triazole-1-ethanol

Cat. No.: B1353962
CAS No.: 74731-63-8
M. Wt: 113.12 g/mol
InChI Key: PKHVUMMJMYKRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,3-Triazole-1-ethanol (CAS 74731-63-8) is a nitrogen-containing heterocyclic compound that serves as a valuable synthon and key pharmacophore in modern chemical and pharmaceutical research. Its molecular structure, featuring a 1,2,3-triazole ring linked to an ethanol side chain (Molecular Formula: C4H7N3O, Molecular Weight: 113.12), is highly effective in forming non-covalent bonds with various biological targets, including enzymes and receptors . This interaction is central to its application in developing novel bioactive molecules. Its primary research value lies in its role as a privileged scaffold in medicinal chemistry, particularly in the synthesis of molecular hybrids through click chemistry . A significant area of investigation involves its incorporation into compounds designed as potential inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These inhibitors are critical research subjects for neurodegenerative diseases, as they can increase acetylcholine levels in the brain . Furthermore, the 1,2,3-triazole core is a known bioisostere, enhancing the physicochemical properties and stability of lead compounds under physiological conditions . Beyond neurological research, this building block has been utilized to create derivatives with pronounced antimicrobial properties, demonstrating enhanced activity against fungal and bacterial strains compared to parent compounds like metronidazole . The compound is a solid at room temperature and should be stored as such. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c8-4-3-7-2-1-5-6-7/h1-2,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHVUMMJMYKRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433662
Record name 1H-1,2,3-Triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74731-63-8
Record name 1H-1,2,3-Triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"1H-1,2,3-Triazole-1-ethanol" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-1,2,3-Triazole-1-ethanol: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of the stable and versatile 1,2,3-triazole ring system, it offers a unique combination of chemical properties, including hydrogen bonding capabilities and a scaffold for further chemical modification. The presence of a primary alcohol functional group provides a convenient handle for elaboration into more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, validated synthesis protocols, key applications in drug discovery, and essential safety and handling procedures, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which has become a cornerstone in medicinal chemistry.[1][2] Its prominence is largely due to its exceptional chemical stability; it is resistant to metabolic degradation, hydrolysis, and oxidative or reductive conditions.[1] The triazole moiety is considered a valuable pharmacophore that can engage in hydrogen bonding and dipole-dipole interactions with biological targets without being ionizable under physiological conditions.[3][4] This unique set of properties has led to the incorporation of the 1,2,3-triazole scaffold into numerous approved drugs, including the cephalosporin antibiotic cefatrizine and the beta-lactamase inhibitor tazobactam.[3] The synthetic accessibility of this ring system, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has further cemented its role as a versatile linker and structural component in the design of novel therapeutic agents.[5][6]

This compound emerges as a particularly useful derivative. The ethanol substituent not only enhances polarity and potential solubility but also serves as a key synthetic intermediate, allowing for its conjugation to other molecules of interest through esterification, etherification, or other standard chemical transformations.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. It is typically supplied as a solid, though some sources describe it as a colorless to light yellow liquid, which may reflect its low melting point or the presence of impurities.[7][8]

PropertyValueSource(s)
IUPAC Name 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol[9]
CAS Number 74731-63-8[10][11]
Molecular Formula C₄H₇N₃O[7][10]
Molecular Weight 113.12 g/mol [7][10]
Physical Form Solid[7]
Boiling Point 148-150 °C (at 5 Torr)[8]
Density (Predicted) 1.32 ± 0.1 g/cm³[8]
pKa (Predicted) 13.77 ± 0.10[10]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 3[10]
Rotatable Bond Count 2[10]
Topological Polar Surface Area 50.9 Ų[10]
InChI Key PKHVUMMJMYKRNO-UHFFFAOYSA-N[7]
Canonical SMILES C1=CN(N=N1)CCO[10]

Spectroscopic and Structural Characterization

While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of characteristic signals in NMR and IR spectroscopy.

  • ¹H NMR Spectroscopy : The proton spectrum is expected to show three distinct signals. The single proton on the triazole ring (H-5) would appear as a singlet furthest downfield. The two methylene groups (-CH₂-) of the ethanol side chain would appear as two triplets due to mutual coupling. The -CH₂- group adjacent to the triazole ring will be more deshielded than the -CH₂- group adjacent to the hydroxyl group. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy : Four distinct carbon signals are expected. Two signals for the triazole ring carbons and two signals for the carbons of the ethanol side chain.

  • Infrared (IR) Spectroscopy : Key absorbances would include a broad peak around 3300 cm⁻¹ corresponding to the O-H stretch of the alcohol, C-H stretching peaks around 2900-3000 cm⁻¹, and C=N and N=N stretching vibrations characteristic of the triazole ring in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry : The molecular ion peak (M+) would be observed at m/z = 113.12.

Synthesis and Purification

This compound can be reliably synthesized via the N-alkylation of 1H-1,2,3-triazole with a suitable two-carbon electrophile, such as 2-bromoethanol. This method is straightforward and utilizes readily available starting materials.

Experimental Protocol: Synthesis via N-Alkylation

Objective: To synthesize 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol from 1H-1,2,3-triazole and 2-bromoethanol.

Materials:

  • 1H-1,2,3-Triazole

  • 2-Bromoethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-1,2,3-triazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the triazole (approx. 0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the triazole ring, forming the sodium triazolide salt, which is a potent nucleophile for the subsequent alkylation step. The reaction is performed at 0°C to control the exothermic reaction and hydrogen gas evolution.

  • Alkylation: After stirring for 30 minutes at 0 °C, add 2-bromoethanol (1.2 eq) dropwise to the suspension.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Causality: The aqueous quench neutralizes any remaining base. Ethyl acetate is chosen as the extraction solvent due to the product's good solubility and its immiscibility with water.

  • Purification (Liquid-Liquid Extraction): Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification (Chromatography): Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification start 1. Dissolve 1H-1,2,3-Triazole in anhydrous DMF deprotonate 2. Cool to 0°C and add NaH (Formation of Triazolide Anion) start->deprotonate alkylate 3. Add 2-Bromoethanol (SN2 Reaction) deprotonate->alkylate stir 4. Stir at Room Temperature (12-18h) alkylate->stir quench 5. Quench with aq. NaHCO₃ stir->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with Brine & Dry extract->wash purify 8. Column Chromatography wash->purify product Pure this compound purify->product

Caption: Synthetic workflow for this compound.

Key Applications in Research and Drug Development

The primary utility of this compound is as a versatile building block for creating more complex molecules. The triazole core acts as a stable linker, while the ethanol arm provides a point of attachment.

  • Bioisostere and Pharmacophore: The 1,2,3-triazole ring is often used as a bioisostere for amide bonds, offering improved metabolic stability and different geometric constraints. Its ability to participate in hydrogen bonding makes it an effective pharmacophore in its own right.[6]

  • Linker in Drug Conjugates: The terminal hydroxyl group can be readily derivatized to link the triazole moiety to other pharmacologically active fragments, such as in the development of dual-action inhibitors or targeted drug delivery systems.[12] For instance, it can be esterified with a carboxylic acid-containing drug or converted to an azide or alkyne for subsequent "click" reactions.

  • Precursor for Biologically Active Compounds: Derivatives of 1,2,3-triazoles have demonstrated a vast array of biological activities, including anticancer, antifungal, and antiviral properties.[2][13][14] This molecule serves as an excellent starting point for synthesizing libraries of novel triazole derivatives for high-throughput screening.

G cluster_core Core Building Block cluster_applications Drug Discovery Applications cluster_products Resulting Conjugates core_molecule This compound Triazole Ring -CH₂CH₂OH ester Esterification (Link to Drug A-COOH) core_molecule:func->ester ether Etherification (Link to Drug B-X) core_molecule:func->ether click Functionalization (e.g., to Azide/Alkyne) core_molecule:func->click prod_a Triazole-Linker-Drug A (Prodrug, Dual-Action) ester->prod_a prod_b Triazole-Linker-Drug B (Targeted Agent) ether->prod_b prod_c New Click Chemistry Reagent click->prod_c

Caption: Role as a versatile building block in drug development.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as harmful and an irritant.

  • Hazard Identification :

    • Harmful if swallowed (H302).[8]

    • Causes skin irritation (H315).[8]

    • Causes serious eye damage (H318).[8]

    • May cause respiratory irritation (H335).[8]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[9][15]

    • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[15] Avoid breathing dust or fumes.[15]

  • Handling and Storage :

    • Wash hands thoroughly after handling.[9][15]

    • Do not eat, drink, or smoke when using this product.[9][15]

    • Store in a cool, dry, well-ventilated place.[15]

    • Keep the container tightly closed when not in use.[15] Store locked up.[9]

  • First Aid Measures :

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9][15]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9][15]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[9][15]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9][15]

Conclusion

This compound is a high-value chemical intermediate with a strategic position in modern synthetic and medicinal chemistry. Its stable heterocyclic core, combined with a reactive hydroxyl group, provides a reliable platform for the construction of complex molecular entities. The straightforward synthesis and well-defined safety profile make it an accessible and powerful tool for researchers aiming to leverage the favorable properties of the 1,2,3-triazole scaffold in drug discovery and materials science.

References

An In-Depth Technical Guide to 1H-1,2,3-Triazole-1-ethanol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1H-1,2,3-Triazole-1-ethanol, a pivotal heterocyclic building block in modern chemical and pharmaceutical research. We will dissect its core molecular profile, including its IUPAC nomenclature and physicochemical properties. The guide delves into the synthetic landscape, with a particular focus on the Nobel-winning azide-alkyne cycloaddition—the cornerstone of "click chemistry." A detailed experimental protocol for its synthesis is provided, alongside insights into its analytical characterization. Furthermore, this document explores the profound significance of the 1,2,3-triazole scaffold in medicinal chemistry, highlighting how the unique structural features of this compound make it a valuable tool for drug development professionals. Finally, essential safety, handling, and storage protocols are outlined to ensure its responsible use in a laboratory setting.

Section 1: Core Molecular Profile

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental structure and properties. This compound is a distinct molecule featuring a five-membered aromatic triazole ring linked to an ethanol side chain, a combination that imparts unique chemical reactivity and utility.

IUPAC Nomenclature and Chemical Identifiers

The formal IUPAC name for this compound is 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol [1]. This nomenclature precisely describes an ethanol molecule substituted at the second carbon by a 1H-1,2,3-triazole ring, with the attachment occurring at the N1 position of the heterocycle.

Chemical Structure

The molecule consists of a planar, aromatic 1,2,3-triazole ring system. The ethyl alcohol substituent is attached to the N1 position of this ring, providing a key functional handle for further chemical modification.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle CuI Cu(I) Acetylide Copper Acetylide CuI->Acetylide Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Acetylide Coordination Cycloadduct Six-membered Cu(III) Intermediate Acetylide->Cycloadduct Azide Organic Azide (R'-N₃) Azide->Cycloadduct Cycloaddition Product 1,4-Disubstituted 1,2,3-Triazole Cycloadduct->Product Reductive Elimination Product->CuI Regenerates Catalyst

References

A Technical Guide to 1H-1,2,3-Triazole-1-ethanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 1H-1,2,3-Triazole-1-ethanol, a heterocyclic compound of increasing interest to the scientific community. The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, largely due to the advent of "click chemistry," which allows for its efficient and specific synthesis.[1][2] This document details the core molecular properties, a validated synthetic protocol, and the rationale behind its application in drug development. For researchers and professionals in pharmacology and drug discovery, this guide serves as a foundational resource, bridging the gap between fundamental chemistry and functional application. We will explore the compound's role not merely as a standalone molecule, but as a critical building block and linker in the design of novel therapeutic hybrids.[1][3]

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure, formula, and weight. These core attributes are the starting point for all further investigation, from analytical characterization to biological screening.

The molecular formula for this compound is C4H7N3O .[4][5][6][7] It has a molecular weight of 113.12 g/mol .[4][5][6][7][8]

Table 1: Key Chemical Identifiers

Identifier Value Source
Molecular Formula C4H7N3O [4][5][6][7]
Molecular Weight 113.12 g/mol [4][5][6][7][8]
CAS Number 74731-63-8 [6][7][9]
Canonical SMILES C1=CN(N=N1)CCO [5][7]
InChI Key PKHVUMMJMYKRNO-UHFFFAOYSA-N [4][5]
Physical Form Solid [4]

| Topological Polar Surface Area | 50.9 Ų |[7][8] |

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of 1,2,3-triazoles has been revolutionized by the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction is prized for its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery and material science.[10]

Retrosynthetic Approach

The logical disconnection for this compound points to two primary synthons: an acetylene source and an ethanol group bearing an azide. This leads to a straightforward synthetic strategy employing the CuAAC reaction between acetylene and 2-azidoethanol.

retrosynthesis target This compound disconnection [3+2] Cycloaddition (CuAAC Disconnection) target->disconnection synthon1 Acetylene disconnection->synthon1 synthon2 2-Azidoethanol disconnection->synthon2 drug_design cluster_0 Building Block cluster_1 Chemical Modification cluster_2 Key Components cluster_3 Final Construct A This compound B Functionalization of -OH group A->B Activation D Triazole Linker B->D Conjugation C Known Pharmacophore (e.g., Quinoline) C->D E Novel Hybrid Drug Candidate D->E Leads to

References

The Hydroxyethyl Triazole Scaffold: A Modern Mainstay in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide on its Discovery, Synthesis, and Application

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery, the 1,2,3-triazole ring system has emerged as a "privileged" scaffold, a core structure that is recurrent in a multitude of biologically active compounds.[1][2][3] Its remarkable stability to metabolic degradation, capacity for hydrogen bonding and dipole interactions, and its ability to act as a rigid linker connecting different pharmacophores have made it an attractive component in the design of novel therapeutics.[1][4] This guide delves into the history and discovery of a particularly significant variant: the hydroxyethyl triazole. The incorporation of the hydroxyethyl moiety (-CH₂CH₂OH) imparts crucial physicochemical properties, such as enhanced solubility and the ability to mimic natural amino acid side chains, further broadening the therapeutic potential of this versatile heterocyclic system.[5][6]

This document will trace the origins of the hydroxyethyl triazole, not as a singular, isolated discovery, but as a logical and powerful convergence of synthetic innovation and medicinal chemistry principles. We will explore the revolutionary impact of "click chemistry" on triazole synthesis and how this methodology enabled the facile and efficient incorporation of the hydroxyethyl group. Furthermore, we will examine the strategic rationale behind its use in drug design, supported by detailed synthetic protocols and examples of its application in creating potent and selective therapeutic agents.

The Synthetic Revolution: From Huisgen's Cycloaddition to "Click" Chemistry

The story of the 1,2,3-triazole is intrinsically linked to the development of the 1,3-dipolar cycloaddition reaction, a concept for which Rolf Huisgen laid the foundational groundwork in the mid-20th century.[7][8] The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne provided a direct route to the 1,2,3-triazole ring. However, this thermal reaction often required harsh conditions (elevated temperatures) and, crucially, resulted in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which necessitated tedious purification steps.[9][10]

A paradigm shift occurred in the early 2000s with the independent and near-simultaneous reports from the laboratories of Karl Barry Sharpless and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[8][9][11] This reaction, which has become the quintessential example of "click chemistry," transformed the synthesis of 1,2,3-triazoles.[1][12] Click chemistry, as defined by Sharpless, describes a set of powerful, reliable, and selective reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and require benign or easily removable solvents.[12]

The CuAAC reaction fulfilled these criteria admirably, offering several key advantages over the thermal Huisgen cycloaddition:

  • High Regioselectivity: The copper catalyst exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[9][13]

  • Mild Reaction Conditions: The reaction proceeds readily at room temperature and often in aqueous media.[8][9]

  • High Yields: The CuAAC reaction is known for its exceptional efficiency, typically providing near-quantitative yields of the desired product.[11][13]

  • Broad Substrate Scope: The reaction is tolerant of a wide variety of functional groups, allowing for its application in complex molecular settings, including bioconjugation.[1]

The advent of CuAAC was a watershed moment, making the 1,2,3-triazole scaffold readily accessible to chemists in all disciplines, particularly in drug discovery and chemical biology.[1][14] This newfound synthetic ease paved the way for the systematic exploration of variously substituted triazoles, including those bearing the hydroxyethyl group.

The Emergence of the Hydroxyethyl Triazole

While a singular "discovery" of the hydroxyethyl triazole is not documented in the same way as a landmark total synthesis, its emergence is a direct consequence of the power and convenience of the CuAAC reaction. The hydroxyethyl group, present in many biologically important molecules and known to enhance aqueous solubility and provide a key hydrogen bonding motif, was a logical and valuable substituent to incorporate into the burgeoning libraries of triazole-based compounds.

The ability to use starting materials containing hydroxyl groups without the need for protecting groups is a significant advantage of the CuAAC reaction. This allows for the straightforward synthesis of hydroxyethyl triazoles from readily available building blocks: an azide and an alkyne bearing a hydroxyethyl group, or vice versa.

Synthetic Strategies and Methodologies

The primary and most efficient method for the synthesis of 1-(2-hydroxyethyl)-1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below are detailed protocols for the two most common approaches.

Experimental Protocol 1: Synthesis via a Hydroxyethyl-Functionalized Alkyne

This protocol describes the reaction of an organic azide with 3-butyn-1-ol to yield a 4-substituted-1-(2-hydroxyethyl)-1,2,3-triazole.

Materials:

  • Organic azide (e.g., benzyl azide)

  • 3-Butyn-1-ol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 mmol) and 3-butyn-1-ol (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-hydroxyethyl)-1,2,3-triazole.

Causality Behind Experimental Choices:

  • Sodium Ascorbate: This is a crucial reducing agent that reduces the Cu(II) species from the copper sulfate to the catalytically active Cu(I) species in situ.[11]

  • tert-Butanol/Water Solvent System: This solvent mixture is effective at dissolving a wide range of organic azides and alkynes while also being compatible with the aqueous solutions of the catalyst and reducing agent.

  • Excess Alkyne: A slight excess of the alkyne is often used to ensure complete consumption of the limiting azide.

Experimental Protocol 2: Synthesis via a Hydroxyethyl-Functionalized Azide

This protocol outlines the reaction of 2-azidoethanol with a terminal alkyne to produce a 1-(2-hydroxyethyl)-1,2,3-triazole.

Materials:

  • Terminal alkyne (e.g., phenylacetylene)

  • 2-Azidoethanol

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the terminal alkyne (1.0 mmol) and 2-azidoethanol (1.1 mmol) in dichloromethane (10 mL) in a round-bottom flask, add N,N-diisopropylethylamine (1.5 mmol).

  • Add copper(I) iodide (0.05 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 8-16 hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst.

  • Wash the organic layer with water (15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Copper(I) Iodide: In this protocol, a stable Cu(I) salt is used directly, circumventing the need for an in situ reduction step.

  • DIPEA: This non-nucleophilic base acts as a ligand for the copper(I) catalyst, enhancing its solubility and catalytic activity. It also serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate.[11]

  • Ammonium Chloride Wash: This step is essential for quenching the reaction and removing the copper catalyst from the organic phase by forming a water-soluble copper-ammonia complex.

Diagram: Generalized CuAAC Workflow for Hydroxyethyl Triazole Synthesis

CuAAC_Workflow cluster_catalyst Catalytic System cluster_reaction Reaction Conditions cluster_product Product & Purification azide Organic Azide (R-N3) product 1-(2-Hydroxyethyl)-1,2,3-Triazole azide->product CuAAC alkyne Hydroxyethyl Alkyne (HO-CH2CH2-C≡CH) alkyne->product copper Cu(I) Source (e.g., CuSO4/Ascorbate or CuI) copper->product solvent Solvent (e.g., tBuOH/H2O, DCM) solvent->product temp Room Temperature temp->product purification Workup & Chromatography product->purification

Caption: Generalized workflow for the synthesis of 1-(2-hydroxyethyl)-1,2,3-triazoles via CuAAC.

The Role of Hydroxyethyl Triazoles in Medicinal Chemistry

The incorporation of the hydroxyethyl triazole moiety into drug candidates is a strategic decision driven by several key principles of medicinal chemistry.

Improving Pharmacokinetic Properties

A significant challenge in drug development is optimizing the pharmacokinetic profile of a lead compound, which includes its absorption, distribution, metabolism, and excretion (ADME). The hydroxyethyl group can positively influence these properties:

  • Enhanced Aqueous Solubility: The terminal hydroxyl group is polar and capable of forming hydrogen bonds with water molecules, which can significantly improve the aqueous solubility of a compound. This is particularly beneficial for drugs intended for oral or intravenous administration.[15][16]

  • Metabolic Stability: The 1,2,3-triazole ring itself is highly resistant to metabolic degradation, including enzymatic hydrolysis and oxidation.[5][6] This inherent stability can lead to a longer half-life and improved bioavailability of the drug.

Table 1: Physicochemical Properties of the Triazole and Hydroxyethyl Moieties

MoietyKey PropertiesContribution to Drug-likeness
1,2,3-Triazole Aromatic, high dipole moment, metabolically stable, hydrogen bond acceptorActs as a rigid, stable linker; improves binding to biological targets through dipole and hydrogen bond interactions.[1]
Hydroxyethyl Polar, hydrogen bond donor and acceptorIncreases aqueous solubility; provides a key interaction point for binding to target proteins.
Peptidomimetic Applications

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.[5][17] The 1,4-disubstituted 1,2,3-triazole ring is an excellent bioisostere of the trans-amide bond found in peptides.[18][19]

The hydroxyethyl triazole scaffold is particularly well-suited for peptidomimetic design. The hydroxyethyl group can mimic the side chains of amino acids like serine or threonine, which play crucial roles in the biological activity of many peptides. By replacing a labile amide bond with a stable triazole ring and incorporating a hydroxyethyl group, medicinal chemists can create peptidomimetics with enhanced resistance to proteases while retaining the key interactions necessary for biological activity.[5][6]

Diagram: Hydroxyethyl Triazole as a Dipeptide Mimic

Caption: Bioisosteric replacement of an amide bond with a 1,2,3-triazole ring.

Applications in Drug Discovery

The hydroxyethyl triazole scaffold has been incorporated into a wide range of therapeutic agents, demonstrating its versatility and effectiveness.

  • Antifungal Agents: Triazoles are a cornerstone of antifungal therapy.[20][21] The nitrogen atoms in the triazole ring coordinate to the heme iron of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungi.[20][22] The hydroxyethyl group can enhance the binding affinity and selectivity of these inhibitors.

  • Anticancer Agents: Many anticancer drug candidates feature the hydroxyethyl triazole moiety. This scaffold can be used to link different pharmacophores or to mimic key interactions in the active sites of enzymes involved in cell proliferation, such as kinases or topoisomerases.[23]

  • Antiviral and Antibacterial Agents: The ability of the hydroxyethyl triazole to act as a stable and versatile linker has been exploited in the design of novel antiviral and antibacterial compounds.[2]

Conclusion: A Future-Forward Scaffold

The discovery and development of hydroxyethyl triazoles is a testament to the power of synthetic innovation in driving progress in medicinal chemistry. The advent of click chemistry, specifically the CuAAC reaction, transformed the 1,2,3-triazole from a relatively inaccessible heterocycle into a readily available building block. This has allowed for the widespread incorporation of the hydroxyethyl triazole scaffold into drug discovery programs, where it has proven to be a valuable tool for enhancing pharmacokinetic properties, creating novel peptidomimetics, and developing potent and selective therapeutic agents against a wide range of diseases. As our understanding of disease biology continues to grow, the versatility and favorable properties of the hydroxyethyl triazole ensure that it will remain a relevant and important scaffold in the design of the next generation of medicines.

References

An In-depth Technical Guide to 1H-1,2,3-Triazole-1-ethanol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The 1,2,3-triazole ring system has cemented its status as a "privileged scaffold" in modern drug discovery.[1][2][3] Its unique combination of features—high chemical stability, capacity for hydrogen bonding, and dipole interactions—makes it an ideal building block for creating compounds that can effectively interact with biological targets.[4][5] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, selectivity, and a broad substrate scope.[4][6][7]

This guide focuses specifically on a promising subclass: 1H-1,2,3-Triazole-1-ethanol derivatives. The introduction of the N-1 ethanol moiety provides a critical hydroxyl group, which can act as a hydrogen bond donor or a point for further functionalization, significantly influencing the pharmacokinetic and pharmacodynamic properties of the molecule. This structural feature is particularly relevant in the design of antifungal and anticancer agents, where interactions with enzyme active sites are paramount. We will delve into the synthesis, characterization, and biological applications of this versatile core, providing researchers and drug development professionals with a comprehensive understanding of its potential.

Synthetic Strategies: Building the this compound Core

The primary and most efficient method for synthesizing this compound derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.[4][7][8] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, yielding the 1,4-disubstituted 1,2,3-triazole with high regioselectivity.

The Core Reaction: CuAAC with 2-Azidoethanol

The key precursor for introducing the 1-ethanol group is 2-azidoethanol. This reagent can be readily synthesized from 2-chloroethanol or 2-bromoethanol and sodium azide. The subsequent click reaction with a variety of terminal alkynes provides a straightforward route to a diverse library of derivatives.

Workflow for the Synthesis of this compound Derivatives:

G start 2-Haloethanol (e.g., 2-Chloroethanol) reagent1 Sodium Azide (NaN3) in polar aprotic solvent (e.g., DMF) start->reagent1 Reaction product1 2-Azidoethanol reagent1->product1 Yields product1_ref 2-Azidoethanol catalyst Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) product1_ref->catalyst Reacts with alkyne Terminal Alkyne (R-C≡CH) alkyne->catalyst Reacts with solvent Solvent System (e.g., t-BuOH/H2O) catalyst->solvent In product2 1-(Substituted)-1H-1,2,3-triazole-1-ethanol solvent->product2 Forms product2_ref Crude Product purification Column Chromatography or Recrystallization final_product Pure Derivative purification->final_product product2_ref->purification

Caption: General workflow for the synthesis of this compound derivatives via CuAAC.

Detailed Experimental Protocol (General Procedure):

  • Synthesis of 2-Azidoethanol: To a solution of 2-chloroethanol (1.0 eq) in a suitable solvent such as DMF or DMSO, add sodium azide (1.5 eq). Heat the mixture at 50-70 °C for 12-24 hours. Monitor the reaction by TLC. After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-azidoethanol. Caution: Sodium azide is highly toxic, and organic azides can be explosive. Handle with appropriate safety precautions.

  • CuAAC Reaction: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and 2-azidoethanol (1.1 eq) in a 1:1 mixture of t-butanol and water. To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound derivative.

This protocol is highly versatile and can be applied to a wide range of alkynes, making it a cornerstone for generating libraries of these compounds for screening purposes.[7][9]

Structural Characterization

Unambiguous characterization of the synthesized derivatives is crucial. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structure elucidation.[10][11][12]

    • ¹H NMR: Key signals include a singlet for the triazole proton (C5-H) typically appearing between δ 7.5 and 8.5 ppm.[9] The methylene protons of the ethanol moiety (-N-CH₂-CH₂-OH) appear as two distinct triplets around δ 4.4 ppm and δ 3.9 ppm, respectively. The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is concentration and solvent-dependent.

    • ¹³C NMR: The two carbons of the triazole ring (C4 and C5) can be identified in the aromatic region. The signals for the ethanol side chain carbons (-N-CH₂- and -CH₂-OH) are typically found in the upfield region (δ 50-65 ppm).[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing an accurate mass measurement of the molecular ion.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching of the ethanol group.

Table 1: Representative Spectroscopic Data for a Generic 1-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol

Technique Observed Signal Assignment
¹H NMR ~ δ 8.1 (s, 1H)Triazole C5-H
~ δ 7.3-7.9 (m, 5H)Aromatic protons (Phenyl)
~ δ 4.5 (t, 2H)-N-CH₂-
~ δ 4.0 (t, 2H)-CH₂-OH
Variable (br s, 1H)-OH
¹³C NMR ~ δ 148Triazole C4
~ δ 120Triazole C5
~ δ 125-135Aromatic carbons (Phenyl)
~ δ 61-CH₂-OH
~ δ 54-N-CH₂-
IR (cm⁻¹) ~ 3350 (broad)O-H stretch
~ 3140C-H stretch (aromatic/triazole)
~ 2950C-H stretch (aliphatic)

Biological Applications and Structure-Activity Relationships (SAR)

This compound derivatives have demonstrated a wide spectrum of biological activities, with antifungal and anticancer properties being the most extensively studied.[1][3] The N-1 ethanol moiety often plays a crucial role in target binding and enhancing solubility.

Antifungal Activity

The triazole core is a well-established pharmacophore in antifungal drugs like fluconazole and voriconazole, which are 1,2,4-triazoles.[13][14] Research has shown that 1,2,3-triazole derivatives, including those with the 1-ethanol side chain, also exhibit potent antifungal activity, particularly against Candida species.[2][13]

  • Mechanism of Action: Like their 1,2,4-triazole counterparts, these compounds are believed to inhibit lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15] The nitrogen atoms of the triazole ring and the hydroxyl group of the ethanol side chain can coordinate with the heme iron atom in the active site of the enzyme, disrupting its function.

  • Structure-Activity Relationship (SAR):

    • The presence of the hydroxyl group on the ethanol side chain is often critical for activity, likely due to its ability to form hydrogen bonds within the enzyme's active site.

    • The nature of the substituent at the C4 position of the triazole ring significantly impacts potency. Halogenated phenyl rings (e.g., 2,4-difluorophenyl or dichlorophenyl) often lead to enhanced activity, mimicking the structure of commercial azole antifungals.[13][15]

    • The length of the alkyl chain connecting the hydroxyl group to the triazole ring can be optimized. The ethanol linker is frequently found to be optimal.

SAR_Antifungal core This compound Core n1_ethanol N1-Ethanol Moiety - Critical for binding core->n1_ethanol Feature c4_substituent C4-Substituent (R) - Modulates potency & spectrum core->c4_substituent Feature lipophilicity Overall Lipophilicity - Affects cell penetration core->lipophilicity Property hydroxyl Terminal -OH Group - H-bond donor - Coordinates with heme iron n1_ethanol->hydroxyl Key part halogen_phenyl Halogenated Phenyl Rings (e.g., -F, -Cl) - Often increases activity c4_substituent->halogen_phenyl Favorable

Caption: Key SAR insights for the antifungal activity of this compound derivatives.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1,2,3-triazole derivatives against various cancer cell lines.[16][17][18][19] The 1-ethanol group can contribute to this activity by improving aqueous solubility and providing an additional interaction point with biological targets.

  • Potential Mechanisms: The anticancer mechanisms are diverse and depend on the overall structure of the molecule. They can include:

    • Inhibition of kinases

    • Induction of apoptosis

    • Cell cycle arrest[16]

    • Inhibition of tubulin polymerization

  • Structure-Activity Relationship (SAR):

    • Hybrid molecules, where the this compound scaffold is linked to other known anticancer pharmacophores (e.g., curcumin, quinoline), have shown promising results.[16]

    • The substituent at the C4 position is a key determinant of activity. Bulky aromatic or heterocyclic groups can enhance cytotoxicity.

    • Esterification or etherification of the hydroxyl group on the ethanol side chain provides a route to develop prodrugs or to modulate the compound's pharmacokinetic properties.

Table 2: Examples of Anticancer Activity of 1,2,3-Triazole Derivatives

Compound Class Cancer Cell Lines Observed Activity (IC₅₀) Reference
1,2,3-Triazole-linked TetrahydrocurcuminHeLa, A549, HepG2, HCT-116Potent cytotoxicity, e.g., 1.09 µM against HCT-116[16]
1,2,3-Triazoles with Heterocyclic FragmentsNCI-60 cell line panelModerate activity against melanoma, colon, and breast cancer[17][19]
Phosphonate-containing 1,2,3-TriazolesHT-1080, A-549, MCF-7, MDA-MB-231IC₅₀ values ranging from 15-21 µM[18]

Future Perspectives

The this compound scaffold remains a highly attractive starting point for the development of new therapeutic agents. Future research will likely focus on:

  • Combinatorial Chemistry: Utilizing the efficiency of the click reaction to generate large, diverse libraries for high-throughput screening against a wider range of biological targets.

  • Bioisosteric Replacement: Using the triazole-ethanol moiety as a bioisostere for other functional groups (e.g., amides, esters) in existing drugs to improve their properties.[20]

  • Targeted Drug Delivery: Functionalizing the terminal hydroxyl group to attach targeting ligands or to conjugate the molecule to nanoparticles for targeted delivery to cancer cells or infectious sites.

  • Multitarget Ligands: Designing hybrid molecules that incorporate the triazole-ethanol core to simultaneously modulate multiple targets involved in a disease pathway, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[21]

The inherent versatility and favorable chemical properties of this compound derivatives ensure their continued prominence in the field of medicinal chemistry for years to come.

References

Spectroscopic Profile of 1H-1,2,3-Triazole-1-ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-1,2,3-Triazole-1-ethanol (also known as 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol), with CAS number 74731-63-8, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The 1,2,3-triazole moiety is a well-established pharmacophore, known for its ability to engage in hydrogen bonding and dipole interactions, contributing to the biological activity of numerous pharmaceutical compounds. The presence of a hydroxyethyl group provides a site for further functionalization and can improve the pharmacokinetic properties of parent molecules, such as solubility.

Accurate and comprehensive spectroscopic characterization is fundamental to confirming the chemical identity, purity, and structure of synthesized molecules like this compound. This guide provides an in-depth analysis of its characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in established principles and comparative data from related structures, offering field-proven insights for researchers in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The molecule consists of a five-membered aromatic 1,2,3-triazole ring connected via a nitrogen atom to an ethanol side chain. This structure gives rise to distinct signals in each spectroscopic analysis, which will be detailed in the following sections.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Summary

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound in a common deuterated solvent like DMSO-d₆ are summarized below.

Proton AssignmentMultiplicityChemical Shift (δ, ppm)Integration
H-5 (Triazole)Singlet~ 7.9 - 8.11H
H-4 (Triazole)Singlet~ 7.6 - 7.81H
OH (Ethanol)Triplet~ 5.0 - 5.21H
N-CH ₂ (α-CH₂)Triplet~ 4.4 - 4.62H
O-CH ₂ (β-CH₂)Triplet~ 3.8 - 4.02H
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by five distinct signals.

  • Triazole Protons (H-4 and H-5): The two protons on the triazole ring appear as sharp singlets in the downfield region (δ 7.6-8.1 ppm). Their significant downfield shift is due to the deshielding effect of the aromatic and electron-withdrawing triazole ring system. In N-1 substituted 1,2,3-triazoles, the H-5 proton typically resonates slightly downfield from the H-4 proton.

  • Ethanol Protons:

    • The α-methylene protons (N-CH₂) , being directly attached to the triazole nitrogen, are deshielded and appear as a triplet around δ 4.4-4.6 ppm.

    • The β-methylene protons (O-CH₂) are shielded relative to the α-protons and resonate as a triplet at approximately δ 3.8-4.0 ppm.

    • The hydroxyl proton (OH) is observed as a triplet in the region of δ 5.0-5.2 ppm. The multiplicity of the OH, α-CH₂, and β-CH₂ protons arises from scalar coupling with their respective vicinal protons. The OH proton couples with the β-CH₂ protons, and the α- and β-CH₂ protons couple with each other.

H_NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep Dissolve sample (5-10 mg) in deuterated solvent (e.g., DMSO-d₆, 0.5 mL) acquire Acquire ¹H NMR spectrum on a 400 MHz (or higher) spectrometer prep->acquire params Standard parameters: - Pulse angle: 30° - Relaxation delay: 2s - Number of scans: 16 acquire->params process Apply Fourier transform, phase correction, and baseline correction acquire->process reference Reference spectrum to residual solvent peak (DMSO-d₆ at 2.50 ppm) process->reference integrate Integrate all signals reference->integrate

Caption: Workflow for ¹H NMR data acquisition and processing.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using standard acquisition parameters, including a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm). Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Summary

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
C-5 (Triazole)~ 132 - 134
C-4 (Triazole)~ 124 - 126
N-C H₂ (α-CH₂)~ 50 - 52
O-C H₂ (β-CH₂)~ 60 - 62
Interpretation of the ¹³C NMR Spectrum

Four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum of this compound.

  • Triazole Carbons (C-4 and C-5): The two aromatic carbons of the triazole ring are observed in the downfield region. The C-5 carbon typically appears at a slightly higher chemical shift (δ ~133 ppm) compared to the C-4 carbon (δ ~125 ppm).

  • Ethanol Carbons:

    • The β-carbon (O-CH₂) , attached to the electronegative oxygen atom, is the most deshielded of the aliphatic carbons, appearing around δ 61 ppm.

    • The α-carbon (N-CH₂) , attached to the triazole nitrogen, resonates at approximately δ 51 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

Data Summary

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching, H-bonded3400 - 3200Strong, Broad
C-H (Aromatic)Stretching3150 - 3100Medium
C-H (Aliphatic)Stretching3000 - 2850Medium
C=C, C=N (Ring)Stretching1600 - 1450Medium-Weak
C-O (Alcohol)Stretching1100 - 1050Strong
N-N, C-N (Ring)Stretching1300 - 1100Medium
Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for its key functional groups.

  • O-H Stretch: A prominent, strong, and broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of an intermolecularly hydrogen-bonded alcohol.

  • C-H Stretches: Aromatic C-H stretching vibrations from the triazole ring are expected just above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹. Aliphatic C-H stretching vibrations from the ethanol chain will appear just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range.

  • Ring Vibrations: Absorptions in the 1600-1450 cm⁻¹ region are attributed to C=C and C=N stretching vibrations within the aromatic triazole ring.

  • C-O Stretch: A strong absorption band around 1050-1100 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol group.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired from a neat sample (if liquid at room temperature) as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. If the compound is a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Data Summary

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ionm/z (mass-to-charge)Interpretation
[M+H]⁺114.07Protonated molecular ion (in ESI)
[M]⁺˙113.06Molecular ion (in EI)
[M-N₂]⁺˙85Loss of a nitrogen molecule from the triazole ring
[M-CH₂OH]⁺82Loss of the hydroxymethyl radical
[C₂H₄N₃]⁺70Fragment corresponding to the triazole ring with a vinyl group
[CH₂OH]⁺31Hydroxymethyl cation
Interpretation of the Mass Spectrum

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of both N-substituted triazoles and primary alcohols.

  • Molecular Ion: The molecular ion peak ([M]⁺˙) should be observed at m/z = 113, corresponding to the molecular weight of the compound (C₄H₇N₃O).

  • Key Fragmentation Pathways:

    • Loss of N₂: A characteristic fragmentation of the 1,2,3-triazole ring is the loss of a neutral nitrogen molecule (N₂), leading to a fragment ion at m/z = 85.[2]

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) is a common pathway for alcohols. This would result in the loss of a hydroxymethyl radical (•CH₂OH), giving a fragment at m/z = 82.

    • Side-Chain Fragmentation: The most stable fragment from the ethanol side chain is often the [CH₂OH]⁺ ion at m/z = 31.

    • Ring Fragmentation: Cleavage of the N-C bond of the side chain can lead to a fragment at m/z = 70.

MS_Fragmentation M [M]⁺˙ m/z = 113 F85 [M-N₂]⁺˙ m/z = 85 M->F85 - N₂ F82 [M-CH₂OH]⁺ m/z = 82 M->F82 - •CH₂OH F70 [C₂H₄N₃]⁺ m/z = 70 M->F70 Side-chain cleavage F31 [CH₂OH]⁺ m/z = 31 F82->F31 Further fragmentation

References

A Technical Guide to the Solubility and Stability of 1H-1,2,3-Triazole-1-ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 1H-1,2,3-triazole-1-ethanol, a heterocyclic compound of increasing interest in medicinal chemistry.[1][2] Drawing from established principles and data on analogous structures, this document offers field-proven insights and methodologies for researchers, scientists, and drug development professionals to effectively handle and characterize this molecule.

Introduction: The Significance of 1,2,3-Triazoles in Drug Discovery

The 1,2,3-triazole moiety is a prominent pharmacophore in modern drug discovery, valued for its metabolic stability and capacity for hydrogen bonding.[1][2] These five-membered heterocyclic rings, containing three nitrogen atoms, are often synthesized via highly efficient "click" chemistry.[1][3] The introduction of an ethanol group at the 1-position of the triazole ring, as in this compound, is anticipated to modulate its physicochemical properties, particularly solubility, which is a critical determinant of a compound's developability. Understanding the solubility and stability of this specific derivative is paramount for its successful application in research and development.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized as follows:

PropertyValueSource
Chemical Formula C₄H₇N₃O[4]
Molecular Weight 113.12 g/mol [4]
CAS Number 74731-63-8[4][5]
Physical Form Solid

Solubility Profile: Predictions and Experimental Approaches

The solubility of a compound is a key factor in its biological activity and formulation. The structure of this compound, featuring both a polar triazole ring and a hydroxyl group, suggests a propensity for solubility in polar solvents.

Predicted Solubility
  • Aqueous Solubility : The parent compound, 1H-1,2,3-triazole, is known to be highly soluble in water.[6] The presence of the ethanol substituent, capable of hydrogen bonding, is expected to maintain or enhance this aqueous solubility.

  • Organic Solvents : For the related compound, 1H-1,2,4-triazole, solubility has been experimentally determined in various organic solvents, including ethanol, propanol, and ethyl acetate.[7][8][9] It is reasonable to predict that this compound will also exhibit good solubility in polar organic solvents such as short-chain alcohols (methanol, ethanol), as well as polar aprotic solvents like DMSO and DMF.

The following diagram illustrates the key molecular features of this compound that influence its solubility.

G cluster_molecule This compound cluster_features Key Structural Features cluster_solvents Predicted Solvent Interactions mol N1-N2=N3-C4=C5-N1-CH2-CH2-OH triazole Triazole Ring (Polar, H-bond acceptor) mol->triazole contributes to polarity hydroxyl Hydroxyl Group (Polar, H-bond donor/acceptor) mol->hydroxyl enhances polarity and H-bonding polar_protic Polar Protic Solvents (e.g., Water, Ethanol) triazole->polar_protic interacts via H-bonding polar_aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) triazole->polar_aprotic interacts via dipole-dipole forces hydroxyl->polar_protic interacts via H-bonding

Caption: Key molecular features of this compound influencing its solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of an appropriate solvent.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the original concentration in the supernatant to determine the solubility.

Stability Profile: Forced Degradation Studies

Assessing the intrinsic stability of a compound is crucial for determining its shelf-life and potential degradation pathways. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are the industry standard for this purpose.[10]

Predicted Stability
  • Hydrolytic Stability : 1,2,3-triazole derivatives are generally reported to be stable to hydrolysis under acidic conditions.[11] The related 1H-1,2,4-triazole is stable to hydrolysis at pH 5, 7, and 9 for at least 30 days at 25°C.[12] It is anticipated that this compound will exhibit similar hydrolytic stability.

  • Thermal Stability : The thermal decomposition of triazoles has been studied, with 1H-1,2,4-triazole being more stable than 1H-1,2,3-triazole. The initial decomposition of 1H-1,2,3-triazole is proposed to be ring-opening.[13] Significant degradation of this compound is not expected at typical storage temperatures.

  • Photostability : 1H-1,2,4-triazole does not undergo significant direct photolysis in sunlight.[12] Given the similar aromatic nature of the triazole ring, this compound is also expected to have reasonable photostability.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is essential to identify potential degradation products and develop stability-indicating analytical methods.[14][15][16]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M HCl)

  • Sodium hydroxide (e.g., 0.1 M NaOH)

  • Hydrogen peroxide (e.g., 3% H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)

Procedure: A general workflow for a forced degradation study is depicted below.

G cluster_setup Experimental Setup cluster_conditions Stress Conditions cluster_analysis Analysis start Prepare solutions of This compound in appropriate solvents stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C) stress->thermal photo Photolytic Stress (ICH Q1B guidelines) stress->photo sampling Sample at various time points (e.g., 0, 2, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-PDA/MS Method sampling->analysis evaluation Evaluate for: - Assay of parent compound - Formation of degradants - Mass balance analysis->evaluation

Caption: A typical experimental workflow for forced degradation studies.

Handling and Storage Recommendations

Based on the predicted stability profile and general laboratory best practices, the following handling and storage conditions are recommended for this compound:

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from light.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

While specific experimental data on the solubility and stability of this compound are limited in the public domain, its chemical structure allows for informed predictions. It is anticipated to be a water-soluble and relatively stable compound. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively determine its solubility and stability profile, which is essential for its advancement in drug discovery and development pipelines.

References

Methodological & Application

Application Note: Streamlining Bioconjugation and Synthesis with 1H-1,2,3-Triazole-1-ethanol via Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern chemical synthesis, the principles of "click chemistry" have revolutionized the way scientists approach the construction of complex molecular architectures.[1][2] Coined by K.B. Sharpless in 2001, this concept champions reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that has become the gold standard for its near-perfect efficiency and reliability.[3][4][5] This reaction forges a stable triazole linkage between an azide and a terminal alkyne, a transformation that is increasingly pivotal in drug discovery, materials science, and bioconjugation.[6][7][8]

This application note presents a detailed protocol and scientific rationale for the use of 1H-1,2,3-Triazole-1-ethanol in CuAAC reactions. The inclusion of the hydroxyethyl functional group on the triazole offers distinct advantages, primarily enhanced aqueous solubility of the resulting conjugates, a critical feature for biological applications. Furthermore, the terminal hydroxyl group serves as a versatile handle for subsequent chemical modifications, expanding the synthetic possibilities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power and simplicity of click chemistry for their specific applications.

The Scientific Foundation: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The remarkable efficiency of the CuAAC reaction stems from the catalytic role of the copper(I) ion, which dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition.[1] The currently accepted mechanism involves a multi-step catalytic cycle that ensures high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[9][10]

The catalytic cycle commences with the coordination of the copper(I) ion to the terminal alkyne, which lowers the pKa of the acetylenic proton, facilitating the formation of a copper-acetylide intermediate.[10] This intermediate then reacts with the azide in a stepwise manner. The terminal nitrogen of the azide attacks the copper-bound carbon of the acetylide, leading to the formation of a six-membered copper-containing ring.[1][] This intermediate is unstable and rapidly rearranges to a more stable five-membered triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[1]

CuAAC_Mechanism Alkyne Alkyne Copper-Acetylide Copper-Acetylide Alkyne->Copper-Acetylide + Cu(I) Cu(I) Cu(I) Six-membered Intermediate Six-membered Intermediate Copper-Acetylide->Six-membered Intermediate + Azide Azide Azide Triazolyl-Copper Triazolyl-Copper Six-membered Intermediate->Triazolyl-Copper Rearrangement Triazolyl-Copper->Cu(I) Regeneration 1,4-Triazole Product 1,4-Triazole Product Triazolyl-Copper->1,4-Triazole Product + H+

Caption: The catalytic cycle of the CuAAC reaction.

Core Components of the Reaction

A successful CuAAC reaction hinges on the judicious selection and preparation of its key components.

ReagentRole in the ReactionKey Considerations
This compound Precursor to the triazole linkerThe hydroxyethyl group enhances water solubility and provides a point for further functionalization.
Azide-functionalized Molecule SubstrateMust be pure. The stability of organic azides can vary; handle with care.[12][13]
Alkyne-functionalized Molecule SubstrateMust be a terminal alkyne for the CuAAC reaction. Purity is crucial for high yields.
Copper(II) Sulfate (CuSO₄) Copper sourceA readily available and stable source of copper. It is reduced in situ to the active Cu(I) state.[14][15]
Sodium Ascorbate Reducing agentReduces Cu(II) to Cu(I) and protects the catalyst from oxidation.[14][15]
Ligand (e.g., THPTA, BTTAA) Cu(I) stabilizerPrevents disproportionation and oxidation of Cu(I), accelerating the reaction and reducing cytotoxicity in biological systems.[16][17][18]
Solvent Reaction mediumCan range from aqueous buffers for bioconjugation to organic solvents like DMSO or THF for small molecule synthesis.[1][19]

Detailed Experimental Protocol: Synthesis of a Model Conjugate

This protocol details a general procedure for the conjugation of an azide-containing molecule to an alkyne-containing molecule using this compound. Researchers should optimize the conditions for their specific substrates.

Preparation of Stock Solutions
  • Azide Solution: Prepare a 10 mM stock solution of your azide-functionalized molecule in a suitable solvent (e.g., DMSO, water).

  • Alkyne Solution: Prepare a 10 mM stock solution of your alkyne-functionalized molecule in a suitable solvent.

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.

  • Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.

Reaction Setup

The following procedure is for a 1 mL final reaction volume.

  • To a clean microcentrifuge tube, add the following in the specified order:

    • 500 µL of a suitable reaction buffer (e.g., phosphate-buffered saline for biological samples, or an organic solvent).

    • 100 µL of the 10 mM azide stock solution (final concentration: 1 mM).

    • 100 µL of the 10 mM alkyne stock solution (final concentration: 1 mM).

    • 10 µL of the 100 mM CuSO₄ stock solution (final concentration: 1 mM).

    • 50 µL of the 100 mM THPTA ligand stock solution (final concentration: 5 mM).

  • Vortex the mixture gently.

  • Initiate the reaction by adding 100 µL of the 1 M sodium ascorbate stock solution (final concentration: 100 mM).

  • Vortex the reaction mixture again.

Reaction Conditions and Monitoring
  • Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates, the reaction time may be extended, or gentle heating (e.g., 37-45 °C) may be applied.

  • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the formation of the product and consumption of the starting materials.

Work-up and Purification
  • For bioconjugates, purification can often be achieved by size-exclusion chromatography or dialysis to remove the excess reagents and copper catalyst.

  • For small molecules synthesized in organic solvents, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[20] The choice of eluent will depend on the polarity of the product. Given the presence of the hydroxyl group from the this compound, a more polar solvent system may be required.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Stock_Solutions Prepare Stock Solutions: - Azide - Alkyne - CuSO4 - Na-Ascorbate - Ligand Reaction_Setup Combine Reagents in Buffer Stock_Solutions->Reaction_Setup Initiation Add Sodium Ascorbate Reaction_Setup->Initiation Incubation Incubate at RT (1-4h) Initiation->Incubation Monitoring Monitor by TLC/LC-MS Incubation->Monitoring Workup Quench and Extract (if applicable) Monitoring->Workup Purify Purify by Chromatography/Dialysis Workup->Purify Characterize Characterize Product Purify->Characterize

Caption: A generalized workflow for a CuAAC reaction.

Advantages and Applications of this compound in Click Chemistry

The unique structure of this compound makes it a highly valuable reagent in several areas of research and development:

  • Bioconjugation: The enhanced water solubility imparted by the hydroxyethyl group is a significant asset when labeling sensitive biological macromolecules such as proteins, nucleic acids, and glycans.[3] This can lead to more robust and reproducible labeling in aqueous environments, minimizing protein denaturation or aggregation that can occur with the use of organic co-solvents.

  • Drug Discovery: The 1,2,3-triazole core is a well-established pharmacophore in medicinal chemistry, known to engage in hydrogen bonding and dipole interactions with biological targets.[5][7] The hydroxyl group of this compound can be further functionalized to append other pharmacologically active moieties, enabling the rapid generation of compound libraries for screening.[6]

  • Materials Science: In polymer chemistry, click chemistry is a powerful tool for post-polymerization functionalization.[8] The use of this compound can be employed to introduce hydrophilic hydroxyl groups onto the surface of materials, altering their physical properties, such as wettability and biocompatibility.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst (Cu(I) oxidized) - Impure reagents - Low reactivity of substrates- Use freshly prepared sodium ascorbate solution. - Ensure high purity of azide and alkyne. - Increase reaction time or temperature. - Increase catalyst and ligand concentration.
Side Product Formation - Oxidative homocoupling of the alkyne- Ensure an excess of sodium ascorbate is present. - Degas the solvent prior to the reaction.
Difficulty in Purification - Residual copper catalyst - Polarity of the product- Wash the reaction mixture with an aqueous solution of EDTA to chelate and remove copper.[20] - For polar products, consider reverse-phase chromatography.

Safety Precautions

  • Azides: Organic azides can be explosive, particularly those with a low carbon-to-nitrogen ratio.[12] They can also be toxic.[12][21] Always handle azides with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[13] Do not use metal spatulas to handle solid azides, as this can lead to the formation of shock-sensitive metal azides.[12][21]

  • Copper Salts: Copper salts are harmful if swallowed and can cause irritation to the skin and eyes. Handle with appropriate PPE.

  • Disposal: Do not dispose of azide-containing waste or copper salts down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[22][23] Dispose of all chemical waste according to your institution's guidelines.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is an exceptionally powerful and versatile reaction. The use of functionalized reagents like This compound further expands its utility by enabling the introduction of desirable physicochemical properties, such as enhanced aqueous solubility and a handle for further derivatization. The protocol and guidelines presented in this application note are intended to provide a solid foundation for researchers to successfully implement this click chemistry approach in their own work, paving the way for new discoveries in medicine, biology, and materials science.

References

Application Note: 1H-1,2,3-Triazole-1-ethanol as a Versatile Linker Precursor for Bioconjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and biological research. The choice of a chemical linker is paramount, profoundly influencing the stability, solubility, and biological activity of the resulting conjugate. This guide details the application of 1H-1,2,3-Triazole-1-ethanol as a strategic precursor for developing hydrophilic, stable, and efficient linkers. We will explore the foundational principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry," the reaction that forms the robust 1,2,3-triazole core.[1][2] This document provides a scientific rationale, detailed experimental protocols for linker synthesis and bioconjugation, and methods for characterization, empowering researchers to leverage this versatile building block in their work.

The Scientific Foundation: Why a Triazole-Based Linker?

The efficacy of a bioconjugate is not solely dependent on its active components but is critically modulated by the linker that connects them. An ideal linker should be stable, chemically inert under physiological conditions, and possess properties that enhance the overall performance of the conjugate. The 1,2,3-triazole ring system, formed via the CuAAC reaction, has emerged as a superior scaffold for these reasons.[3]

The Power of Click Chemistry: The CuAAC Reaction

Discovered independently by the groups of Sharpless and Meldal, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the prototypical "click" reaction.[4] It involves the reaction between a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[5] The reaction is prized in bioconjugation for several key features:

  • Bio-orthogonality: Azides and alkynes are largely absent in biological systems, meaning they react selectively with each other without cross-reacting with native functional groups on proteins or cells.[1][6]

  • High Efficiency: The reaction proceeds rapidly to near-quantitative yields under mild, aqueous conditions compatible with sensitive biomolecules.[2]

  • Thermodynamic Stability: The resulting triazole ring is exceptionally stable to hydrolysis, oxidation, and reduction, ensuring the integrity of the bioconjugate in biological environments.[6]

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide Biomolecule-N₃ (Azide) Triazole Biomolecule-[1,2,3-Triazole]-Linker (Stable Conjugate) Azide->Triazole H₂O / RT Alkyne HC≡C-Linker (Alkyne) Alkyne->Triazole Catalyst Cu(I) Source (e.g., CuSO₄) Reducing Agent (e.g., Na-Ascorbate) Ligand (e.g., THPTA) Catalyst->Azide

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

The 1,2,3-Triazole Ring: More Than a Simple Spacer

The triazole ring is not merely a passive connector; it actively contributes to the favorable properties of the bioconjugate. Its unique electronic structure imparts several advantages:

  • Metabolic Stability: The aromatic, electron-rich triazole ring is resistant to enzymatic degradation, which can prolong the in vivo half-life of therapeutic conjugates.[7]

  • Amide Bond Bioisostere: The triazole ring mimics the geometry and dipole moment of an amide bond but is not susceptible to cleavage by peptidases.[8] This makes it an excellent replacement for peptidic linkers to enhance stability.

  • Active Engagement: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, and the C-H bond can be a weak hydrogen bond donor. These interactions can contribute to target binding and influence the conformation of the conjugate.[9][10]

The Precursor: this compound

The specific choice of this compound as a starting material is strategic. The triazole provides the stable core, while the N-linked ethanol group (-CH₂CH₂OH) serves two critical purposes:

  • A Hydrophilic Spacer: The ethanol moiety introduces polarity, which can improve the aqueous solubility of the linker and the final bioconjugate. This is particularly important for highly hydrophobic payloads, helping to prevent aggregation.[7][11]

  • A Functional Handle: The terminal hydroxyl group (-OH) is a versatile chemical handle that can be readily modified to install the required alkyne or azide functionality, or to attach a payload molecule.

Physicochemical Properties of this compound
Molecular Formula C₄H₇N₃O[12][13]
Molecular Weight 113.12 g/mol [12][13]
Appearance Solid[12]
Topological Polar Surface Area (TPSA) 50.9 Ų[13]
SMILES String OCCn1ccnn1[12]
InChI Key PKHVUMMJMYKRNO-UHFFFAOYSA-N[12]

Experimental Design & Protocols

This section provides detailed, self-validating protocols for the synthesis of a bifunctional linker derived from this compound and its subsequent use in a typical bioconjugation workflow.

Bioconjugation_Workflow cluster_0 Arm 1: Biomolecule Preparation cluster_1 Arm 2: Linker Synthesis cluster_2 Conjugation & Analysis Biomolecule Start: Protein/Antibody Azidation Functionalize with Azide (e.g., Azido-NHS Ester) Biomolecule->Azidation PurifyBio Purify Azide-Biomolecule (e.g., SEC) Azidation->PurifyBio Click CuAAC 'Click' Reaction (Protocol 2.2) PurifyBio->Click Precursor Start: This compound Alkynylation Functionalize with Alkyne (Protocol 2.1) Precursor->Alkynylation PurifyLinker Purify Alkyne-Linker (e.g., Chromatography) Alkynylation->PurifyLinker PurifyLinker->Click PurifyConj Purify Final Conjugate (e.g., SEC, Affinity) Click->PurifyConj Characterize Characterize Conjugate (Protocol 2.3) PurifyConj->Characterize Final Final Bioconjugate Characterize->Final

Caption: Overall workflow for bioconjugation using a custom-synthesized linker.

Protocol: Synthesis of an Alkyne-Terminated Linker

Objective: To convert the hydroxyl group of this compound into a terminal alkyne, creating a linker ready for CuAAC. This protocol utilizes a Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF. Cool the solution to 0 °C in an ice bath.

    • Causality: An inert atmosphere and anhydrous conditions are critical because sodium hydride reacts violently with water and oxygen.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir for 30 minutes at this temperature. You should observe gas evolution (H₂) as the alkoxide is formed.

    • Causality: NaH is a strong base that deprotonates the hydroxyl group, forming a nucleophilic alkoxide necessary for the subsequent reaction.

  • Alkylation: Slowly add propargyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

    • Causality: The alkoxide performs an Sₙ2 reaction on the electrophilic carbon of propargyl bromide, displacing the bromide and forming the desired ether linkage with a terminal alkyne.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Causality: This washing procedure removes the DMF solvent and inorganic salts from the organic phase containing the product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure alkyne-functionalized linker: 1-(2-(prop-2-yn-1-yloxy)ethyl)-1H-1,2,3-triazole .

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.[14][15]

Protocol: CuAAC Bioconjugation

Objective: To conjugate the alkyne-linker (synthesized in 2.1) to an azide-functionalized protein.

Materials:

  • Azide-functionalized protein (e.g., 5 mg/mL in PBS, pH 7.4)

  • Alkyne-linker (10-20 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

Procedure:

  • Pre-mix Catalyst: In a microcentrifuge tube, mix the CuSO₄ stock and the THPTA ligand stock in a 1:5 molar ratio. For example, add 1 µL of 50 mM CuSO₄ to 5 µL of 50 mM THPTA. Let it sit for 1-2 minutes.

    • Causality: THPTA is a water-soluble ligand that stabilizes the active Cu(I) oxidation state, preventing copper-mediated damage to the protein and accelerating the reaction.[1]

  • Prepare Biomolecule: In a separate tube, add the azide-functionalized protein to degassed PBS.

    • Causality: Degassing the buffer helps prevent the re-oxidation of Cu(I) to Cu(II) by dissolved oxygen.

  • Add Reagents: To the protein solution, add the reagents in the following order, mixing gently after each addition: a. Alkyne-linker (to a final concentration of 10-20 fold molar excess over the protein). b. The pre-mixed CuSO₄/THPTA solution (to a final copper concentration of 0.5-1.0 mM). c. Freshly prepared Sodium Ascorbate (to a final concentration of 2-5 mM).

    • Causality: Sodium ascorbate is the reducing agent that reduces Cu(II) to the catalytically active Cu(I) in situ. It must be added last to initiate the reaction.[1]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4 °C overnight.

  • Purification: Remove excess small-molecule reagents and purify the resulting bioconjugate using a suitable method such as Size Exclusion Chromatography (SEC), dialysis, or affinity chromatography if a tag is present.

Protocol: Characterization of the Bioconjugate

Objective: To confirm successful conjugation and assess the purity of the final product.

  • SDS-PAGE Analysis:

    • Principle: Compares the molecular weight of the starting protein versus the conjugated product.

    • Method: Run samples of the unconjugated protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.

    • Expected Result: A successful conjugation will show a distinct upward shift in the molecular weight band for the conjugate compared to the starting protein. The purified sample should show a single, clean band at the higher molecular weight.

  • Mass Spectrometry (ESI-MS or MALDI-TOF):

    • Principle: Provides a precise mass measurement of the final conjugate.

    • Method: Analyze the purified conjugate using an appropriate mass spectrometer.

    • Expected Result: The measured mass should correspond to the mass of the starting protein plus the mass of the attached linker-payload. This confirms the covalent modification.

  • UV-Vis Spectroscopy (if applicable):

    • Principle: If the attached payload has a unique absorbance signature (e.g., a fluorescent dye or a drug with a chromophore), UV-Vis can be used to quantify the degree of labeling.

    • Method: Measure the absorbance of the conjugate at the protein's characteristic wavelength (~280 nm) and the payload's characteristic wavelength.

    • Expected Result: Using the Beer-Lambert law and known extinction coefficients, one can calculate the average number of linkers conjugated per protein.

Troubleshooting and Technical Insights

ProblemPossible Cause(s)Recommended Solution(s)
Low Conjugation Yield Inefficient azidation/alkynylation of starting materials.Verify modification of starting materials by mass spectrometry before conjugation.
Inactive catalyst (Cu(I) oxidized to Cu(II)).Use freshly prepared sodium ascorbate. Ensure buffers are degassed. Increase THPTA:Cu ratio to 10:1.
Steric hindrance around the reaction site.Consider engineering a longer PEG spacer into the linker design to extend the reactive group away from the biomolecule surface.
Protein Precipitation/Aggregation High concentration of organic co-solvent (e.g., DMSO).Keep the final concentration of DMSO below 5% (v/v).
Copper-mediated protein damage.Ensure a sufficient excess of the stabilizing ligand (THPTA) is used. Remove copper immediately after the reaction using a chelating resin or SEC.
Non-Specific Labeling (Rare in CuAAC) Contamination with other reactive reagents.Ensure all reagents and biomolecules are highly pure before starting the conjugation reaction.

Conclusion

The 1,2,3-triazole linkage formed via CuAAC is a powerful tool in the bioconjugationist's arsenal, offering unparalleled stability and bio-orthogonality. By using This compound as a precursor, researchers can readily synthesize custom linkers that not only provide a robust connection but also impart beneficial physicochemical properties, such as enhanced aqueous solubility. The protocols and insights provided in this guide offer a clear pathway for the rational design, synthesis, and validation of novel bioconjugates for advanced therapeutic and diagnostic applications.

References

Applications of "1H-1,2,3-Triazole-1-ethanol" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications of 1H-1,2,3-Triazole-1-ethanol in Medicinal Chemistry

Introduction: The Versatility of the 1,2,3-Triazole Scaffold

In modern medicinal chemistry, the 1,2,3-triazole ring system has emerged as a "privileged structure," a molecular scaffold that is capable of binding to a wide range of biological targets.[1] Its prominence has been significantly amplified by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective method for its synthesis.[2][3] The this compound moiety, specifically, is a valuable building block that combines the unique properties of the triazole ring with the functionality of a primary alcohol.

The triazole ring itself is a five-membered aromatic heterocycle containing three nitrogen atoms. This structure imparts a unique set of physicochemical properties, including metabolic stability, a significant dipole moment, and the ability to act as a hydrogen bond donor and acceptor.[3] These features allow it to serve as a stable and effective linker or as a bioisosteric replacement for other functional groups, such as amides or esters, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][4] The appended ethanol group on the this compound scaffold further increases its utility by providing a reactive handle for further molecular elaboration and improving solubility in polar solvents.[5]

This guide provides a detailed overview of the applications of this compound and its derivatives in drug discovery, complete with synthetic protocols and methodologies for biological evaluation.

PART 1: Synthesis of 1,2,3-Triazole-1-ethanol Derivatives via Click Chemistry

The copper(I)-catalyzed Huisgen [3+2] cycloaddition between an azide and a terminal alkyne is the cornerstone for synthesizing 1,4-disubstituted 1H-1,2,3-triazoles.[6] This reaction is renowned for its reliability, mild reaction conditions, high yields, and broad functional group tolerance, making it an ideal tool in medicinal chemistry for creating libraries of diverse compounds.[3][6] The this compound scaffold can be readily incorporated by starting with an appropriate azido-alcohol or by using an alkyne that can be converted to the ethanol derivative post-cycloaddition.

A common strategy involves the reaction of an epoxide with sodium azide to generate an azido-alcohol intermediate, which then undergoes the CuAAC reaction with a terminal alkyne.[6]

Conceptual Synthesis Workflow

G cluster_0 Step 1: Azido-alcohol Formation cluster_1 Step 2: CuAAC 'Click' Reaction Epoxide Epoxide (e.g., Styrene Oxide) Azido_alcohol β-Azido-alcohol Intermediate Epoxide->Azido_alcohol Ring Opening NaN3 Sodium Azide (NaN3) NaN3->Azido_alcohol Product 1,4-Disubstituted This compound Derivative Azido_alcohol->Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Catalyst->Product Cycloaddition

Caption: General workflow for synthesizing 1,2,3-triazole-1-ethanol derivatives.

Protocol 1: General Synthesis of a 1,4-Disubstituted-1H-1,2,3-triazole-1-ethanol Derivative

This protocol describes a general procedure for a one-pot, two-step synthesis starting from an epoxide, followed by a copper-catalyzed click reaction.

Materials:

  • Epoxide (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Terminal alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)

  • Sodium ascorbate (0.2-0.5 eq)

  • Solvent system (e.g., THF/H₂O 1:1, or DMF)

  • Stir bar and appropriate glassware

Procedure:

  • Azido-alcohol Formation:

    • In a round-bottom flask, dissolve the epoxide (1.0 eq) in the chosen solvent system (e.g., DMF).

    • Add sodium azide (1.5 eq) to the solution.

    • Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) for 3-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the epoxide. This step generates the β-azido-alcohol intermediate in situ.

  • Click Reaction (CuAAC):

    • To the flask containing the azido-alcohol intermediate, add the terminal alkyne (1.0 eq).

    • In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.2 eq) and sodium ascorbate (0.5 eq) in a small amount of water.[7] The sodium ascorbate reduces Cu(II) to the active Cu(I) species.

    • Add the catalyst solution to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight.[7] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure 1,2,3-triazole-1-ethanol derivative.

  • Characterization:

    • Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Key Applications in Medicinal Chemistry

Derivatives of this compound have been investigated for a wide range of pharmacological activities, demonstrating the scaffold's versatility.[3][4][8]

Anticancer Activity

The 1,2,3-triazole moiety is a component of numerous compounds screened for anticancer properties.[2][8] These hybrids often function by targeting specific enzymes or cellular pathways crucial for cancer cell proliferation.

  • Mechanism of Action: The mechanisms are diverse and depend on the other functionalities attached to the triazole core. Some triazole-containing hybrids have been shown to induce apoptosis, inhibit specific kinases like CDK9, or act as antiproliferative agents by disrupting cell cycle progression.[2]

  • Example: Ding et al. reported the synthesis of melampomagnolide B-triazole conjugates, which demonstrated potent anticancer activities.[2] While not direct ethanol derivatives, these structures highlight the utility of the triazole ring in creating potent anticancer hybrids. Other studies have shown that 1,2,3-triazole derivatives can exhibit moderate activity against melanoma, colon, and breast cancer cell lines.[8]

Compound Class Cancer Cell Line Activity (IC₅₀) Reference
Diterpenoid-Triazole HybridMGC-803 (Gastric)0.6 µM[2]
Diterpenoid-Triazole HybridPC-3 (Prostate)0.6 µM[2]
Bavachinin-Triazole HybridHCT-116 (Colon)7.13 µM[2]
Bavachinin-Triazole HybridA549 (Lung)7.72 µM[2]
Antimicrobial and Antifungal Activity

Azole compounds are famous for their antifungal properties, with 1,2,4-triazoles like fluconazole being widely used clinically.[1] The 1,2,3-triazole scaffold is also extensively explored for developing new antimicrobial and antifungal agents.[7][9]

  • Mechanism of Action: For antifungals, the primary mechanism often involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[1] Inhibition disrupts membrane integrity, leading to fungal cell death.

  • Examples: Lipeeva et al. synthesized 1,2,3-triazole-substituted coumarins that showed potent activity against S. aureus strains with MIC values as low as 0.16 μg/mL.[9] Other studies have developed triazolyl-pterostilbene derivatives with potent broad-spectrum antimicrobial activity.[9]

Compound Class Organism Activity (MIC) Reference
Triazole-Coumarin HybridS. aureus0.16 - 0.41 µg/mL[9]
Triazolyl-pterostilbene(Various Bacteria)1.2 - 2.4 µg/mL[9]
1,2,3-Triazole AnalogM. luteus30 µg/mL[9]
Antiviral Activity

The triazole nucleus is a key feature in some antiviral drugs.[1] Researchers have synthesized novel 1,2,3-triazole derivatives and evaluated them against various viral strains.

  • Mechanism of Action: The mechanism can vary. For instance, some triazole derivatives act as neuraminidase inhibitors, preventing the release of new viral particles from infected cells.

  • Example: Ju et al. developed 1,2,3-triazole oseltamivir analogues that exhibited broad-spectrum antiviral activity against H5N1, H5N2, and H5N6 influenza strains, with IC₅₀ values as low as 0.049 μM.[9]

Neuroprotective Applications

The 1,2,3-triazole scaffold has been incorporated into molecules designed for neuroprotection, particularly in the context of neurodegenerative diseases.

  • Pharmacophore Development: Research has identified the 3-(1H-1,2,3-triazol-4-yl)-pyridine fragment as a potential neuroprotective pharmacophore.[6]

  • Example: A study on neuroprotective agents synthesized a derivative, β-(4-Methyl-5-thiazolyl)-5-(3-pyridinyl)-1H-1,2,3-triazole-1-ethanol, as part of a series of compounds developed as NO-chimeras for potential neurodegenerative therapy.[6] This highlights the direct use of the triazole-ethanol structure in designing CNS-active agents.

PART 3: Protocols for Biological Evaluation

Validating the biological activity of newly synthesized compounds is a critical step. The following are standard protocols for assessing anticancer and antimicrobial efficacy.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for measuring cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A 1. Seed Cells Plate cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with various concentrations of the triazole derivative. A->B C 3. Incubation Incubate for 24-72 hours. B->C D 4. Add MTT Reagent Add MTT solution (yellow) to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours. Live cells convert MTT to purple formazan crystals. D->E F 6. Solubilize Crystals Add solubilizing agent (e.g., DMSO, isopropanol) to dissolve crystals. E->F G 7. Measure Absorbance Read absorbance at ~570 nm using a plate reader. F->G H 8. Data Analysis Calculate % viability and determine IC50 value. G->H

Caption: Standard workflow for an MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward and efficient synthesis, primarily through click chemistry, allows for the rapid generation of diverse molecular libraries.[3] The unique electronic and steric properties of the triazole ring, combined with the functional handle of the ethanol group, have enabled the development of potent lead compounds in oncology, infectious diseases, and neurology.[2][6][9] The continued exploration of this scaffold promises to yield novel therapeutic agents with improved efficacy and pharmacological profiles.

References

Application Notes & Protocols: Leveraging Triazole Scaffolds in PROTAC Synthesis via Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1] The design of these heterobifunctional molecules, which recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase for degradation, is critically dependent on the linker component connecting the two binding moieties.[2][3][4] This guide provides an in-depth exploration of the 1,2,3-triazole moiety as a privileged linker scaffold. We will detail the underlying scientific rationale for its use and provide robust, field-proven protocols for its incorporation using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three distinct parts: a "warhead" that binds the POI, an "anchor" that binds an E3 ligase, and a linker that tethers them.[1][5] The linker is not merely a spacer; it is a critical determinant of the PROTAC's biological activity and physicochemical properties.[2][3] Its length, rigidity, and composition dictate the geometry of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.[3][6] Poor linker design can lead to steric hindrance, preventing ternary complex formation, or an unproductive complex geometry.[3] Furthermore, the linker significantly influences crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[2][7]

The Triazole Advantage: A Privileged Linker Scaffold

Among the various linker types, rigid structures containing 1,2,3-triazole rings have emerged as a superior choice in modern PROTAC design.[2][8][9] This preference is grounded in several key empirical advantages:

  • Metabolic Stability : The triazole ring is exceptionally robust and resistant to oxidative metabolism in vivo, a common failure point for more flexible alkyl or polyethylene glycol (PEG) linkers.[5][8][10] This enhances the pharmacokinetic profile of the PROTAC.

  • Favorable Geometry & Rigidity : Unlike flexible chains which have a high entropic penalty upon binding, the defined, rigid structure of the triazole linker can help pre-organize the PROTAC into a productive conformation for ternary complex formation.[7][8]

  • Synthetic Accessibility via "Click Chemistry" : The triazole moiety is most commonly installed using the CuAAC reaction. This reaction is renowned for its high efficiency, near-quantitative yields, mild reaction conditions, and exceptional functional group tolerance, making it ideal for the late-stage conjugation of complex molecular fragments.[5][11][12][13]

  • Improved Physicochemical Properties : The polar nitrogen atoms in the triazole ring can engage in hydrogen bonding, potentially stabilizing the ternary complex.[5][7] The placement of the triazole within the linker can also be tuned to optimize properties like aqueous solubility and lipophilicity.[14]

Linker Type Primary Characteristics Advantages Potential Disadvantages
Alkyl Chains Flexible, HydrophobicSimple to synthesize, allows for systematic length variation.Poor water solubility, susceptible to oxidative metabolism.[2]
PEG Chains Flexible, HydrophilicExcellent hydrophilicity, improves solubility.[8]Reduced metabolic stability, can be challenging to synthesize with precision.[8]
Triazole-Based Rigid, PolarHigh metabolic stability, ease of synthesis via click chemistry, favorable interactions.[5][8][10]Rigidity may require more optimization to find the correct length/vector.
Cycloalkane Rigid, StableIntroduces rigidity, enhances metabolic stability and water solubility.[8]Can be synthetically more complex to incorporate.

Core Synthesis Strategy: A Modular "Click Chemistry" Approach

The power of using triazole linkers lies in the modularity of their synthesis. The overall strategy involves preparing two key intermediates: one ligand functionalized with a terminal alkyne and the other with an azide. These two precursors are then joined in a final, high-yielding CuAAC reaction. This convergent approach is highly efficient for building libraries of PROTACs where linker length, composition, or attachment points can be systematically varied to find the optimal degrader.[3][5][13]

G cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Final Product POI_Ligand POI Ligand POI_Alkyne POI Ligand-Alkyne POI_Ligand->POI_Alkyne Functionalization E3_Ligand E3 Ligase Ligand E3_Azide E3 Ligand-Azide E3_Ligand->E3_Azide Functionalization Click_Reaction CuAAC Click Reaction (CuSO4, Na-Ascorbate) POI_Alkyne->Click_Reaction E3_Azide->Click_Reaction PROTAC Triazole-Linked PROTAC Click_Reaction->PROTAC Purification Purification & Analysis (HPLC, LC-MS, NMR) PROTAC->Purification

Fig. 1: Modular workflow for PROTAC synthesis via CuAAC.

Experimental Protocols

The following protocols are generalized methodologies. Researchers must adapt concentrations, solvents, and reaction times based on the specific properties of their POI and E3 ligands.

Protocol 1: Synthesis of an Alkyne-Functionalized Ligand

This protocol describes the introduction of a terminal alkyne, which will serve as one half of the click reaction. We use the example of attaching a simple butanol-alkyne linker to a hydroxyl group on a POI ligand via a Williamson ether synthesis.

Materials:

  • POI ligand with an accessible alcohol or phenol group.

  • 4-Bromobut-1-yne.

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Standard glassware for anhydrous reactions.

Procedure:

  • To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-bromobut-1-yne (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench by adding deionized water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkyne-functionalized POI ligand.

Protocol 2: Synthesis of an Azide-Functionalized Ligand

This protocol details the introduction of an azide group, often onto the E3 ligase ligand. Here, we exemplify the synthesis using a precursor containing the "1H-1,2,3-Triazole-1-ethanol" motif by functionalizing an amine on the E3 ligand with an azide-containing acyl chloride.

Materials:

  • E3 ligase ligand with a primary or secondary amine (e.g., a derivative of pomalidomide).

  • 3-Azidopropanoic acid.

  • Oxalyl chloride or Thionyl chloride (SOCl₂).

  • Anhydrous Dichloromethane (DCM).

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Procedure (Part A: Acyl Chloride Formation):

  • In a flame-dried flask under an inert atmosphere, dissolve 3-azidopropanoic acid (1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The resulting solution of 3-azidopropanoyl chloride is used directly in the next step.

Procedure (Part B: Amide Coupling):

  • In a separate flask, dissolve the amine-containing E3 ligand (1.0 eq) and TEA (3.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add the freshly prepared 3-azidopropanoyl chloride solution from Part A.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the azide-functionalized E3 ligand.

Protocol 3: The CuAAC "Click" Conjugation

This is the final step where the two functionalized precursors are joined to form the triazole-linked PROTAC.

Fig. 2: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Alkyne-functionalized POI ligand (1.0 eq).

  • Azide-functionalized E3 ligand (1.0-1.1 eq).

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq).

  • Sodium ascorbate (0.2-0.4 eq).

  • Solvent system (e.g., 1:1 DMF/H₂O, THF/t-butanol).

Procedure:

  • Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligand (1.1 eq) in the chosen solvent system.

  • In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The solution may turn a yellow-green color.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours.[15] Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC product using reverse-phase preparative HPLC to achieve high purity.

  • Confirm the identity and purity of the final compound by LC-MS and ¹H NMR.

Conclusion and Outlook

The use of 1,2,3-triazole-containing linkers, synthesized via the robust and efficient CuAAC click reaction, is a cornerstone of modern PROTAC development.[5][9] This strategy provides a modular and highly effective platform for rapidly generating and optimizing PROTACs. The inherent stability and favorable physicochemical properties of the triazole ring contribute to creating degraders with improved pharmacokinetic profiles.[8][10] As the field of targeted protein degradation continues to expand, this powerful combination of a privileged chemical scaffold and a near-perfect chemical reaction will undoubtedly fuel the discovery of the next generation of therapeutics.[12][16]

References

Application Note: Mastering Biomolecule Functionalization via 1,2,3-Triazole Linkage Formation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the functionalization of biomolecules using triazole-forming click chemistry.

Abstract The covalent modification of biomolecules is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics like antibody-drug conjugates (ADCs), sophisticated diagnostic assays, and powerful research tools for imaging and proteomics. Among the array of bioconjugation techniques, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," stands out for its exceptional efficiency, specificity, and biocompatibility.[1][2] This reaction forges a highly stable 1,2,3-triazole ring from an azide and a terminal alkyne, creating a robust linkage that is inert to most biological conditions.[3] The resulting triazole is more than a simple linker; its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, allow it to serve as a stable mimic of the native peptide bond, making it invaluable in medicinal chemistry.[4][5][6] This guide provides a deep dive into the principles, protocols, and practical applications of CuAAC for functionalizing proteins, nucleic acids, and other biomolecules. We will explore the underlying mechanism, detail robust experimental protocols, and discuss the critical methods for characterizing the resulting conjugates, empowering researchers to confidently apply this transformative chemistry in their work.

The Foundational Chemistry: Understanding the CuAAC Reaction

The power of using a 1,2,3-triazole linkage for bioconjugation lies in the exquisite control and efficiency of its formation. The CuAAC reaction is a highly accelerated version of the Huisgen 1,3-dipolar cycloaddition, which, without a catalyst, requires high temperatures and often results in a mixture of products.[7] The introduction of a copper(I) catalyst not only accelerates the reaction by a factor of up to 10⁸ but also ensures the exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer.[7]

1.1. The Catalytic Cycle The reaction proceeds through a multi-step catalytic cycle. The key to its success is the copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate.[8][9] To prevent the oxidation of Cu(I) back to the inactive Cu(II) state and to protect sensitive biomolecules from oxidative damage by reactive oxygen species (ROS), a stabilizing ligand is essential.[8][9] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are widely used to enhance reaction rates and maintain catalyst integrity in aqueous buffers suitable for biological applications.[9][10][11]

The generally accepted mechanism involves:

  • Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and forming a copper-acetylide intermediate.

  • Complexation with Azide: The azide reactant coordinates to the copper center.

  • Cycloaddition: A stepwise or concerted cycloaddition occurs, leading to a six-membered copper-triazolide intermediate.

  • Protonolysis & Catalyst Regeneration: The intermediate is protonated, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle.

CuAAC_Mechanism Cu_I Cu(I) Catalyst Cu_Acetylide [R₁-C≡C-Cu(I)] Cu_I->Cu_Acetylide + Alkyne Alkyne R₁-C≡CH (Alkyne) Alkyne->Cu_Acetylide Azide R₂-N₃ (Azide) Complex Azide-Cu-Acetylide Complex Azide->Complex Cu_Acetylide->Complex + Azide Triazolide Copper Triazolide Intermediate Complex->Triazolide Cycloaddition Triazolide->Cu_I - Product Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H⁺ Product->Cu_I Regenerates

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Preparing Biomolecules for Ligation

A prerequisite for CuAAC is the site-specific installation of either an azide or an alkyne functional group onto the biomolecule of interest. This "handle" must be introduced without perturbing the biomolecule's structure or function.

  • Proteins and Peptides: Azide or alkyne handles can be introduced by reacting the side chains of specific amino acids. For example, the primary amines of lysine residues can be acylated with NHS-esters bearing an alkyne or azide. Alternatively, unnatural amino acids containing these handles, such as azidohomoalanine (AHA), can be incorporated metabolically during protein expression.

  • Nucleic Acids: Modified phosphoramidites containing azide or alkyne linkers can be readily incorporated at any desired position during standard solid-phase oligonucleotide synthesis.[12][13] This allows for precise control over the location of the conjugation site.

  • Carbohydrates: Metabolic labeling is a powerful strategy where cells are fed with azide-modified sugars (e.g., N-azidoacetylmannosamine, ManNAz), which are then incorporated into cell-surface glycans, presenting azide handles for subsequent click reactions.[14]

Bioconjugation_Workflow Biomolecule Native Biomolecule (Protein, DNA, etc.) Modification Site-Specific Modification (e.g., NHS-ester reaction, metabolic labeling) Biomolecule->Modification Handled_Bio Biomolecule with Alkyne or Azide Handle Modification->Handled_Bio Click_Reaction CuAAC Click Reaction Handled_Bio->Click_Reaction Crude_Product Crude Conjugate Mixture Click_Reaction->Crude_Product Reporter Reporter Molecule (Dye, Drug, Biotin) with complementary handle Reporter->Click_Reaction Purification Purification (SEC, Dialysis, HPLC) Crude_Product->Purification Final_Product Purified Functionalized Biomolecule Purification->Final_Product

Caption: General workflow for the functionalization of biomolecules using CuAAC.

General Protocol for CuAAC on a Protein Sample

This protocol provides a robust starting point for the conjugation of an azide-containing small molecule to an alkyne-modified protein. It is designed to be scalable and can be adapted for other biomolecules.

Causality and Rationale:

  • Fresh Solutions: Sodium ascorbate is prone to oxidation and should always be prepared fresh to ensure its reducing capacity for generating the active Cu(I) catalyst.

  • Premixing Catalyst: Premixing the CuSO₄ and the THPTA ligand allows the ligand to chelate the copper, which increases its solubility, protects the biomolecule from free copper ions, and accelerates the reaction.[8][9]

  • Order of Addition: The reaction is initiated by the addition of sodium ascorbate. Adding it last ensures that all components are present when the active Cu(I) catalyst is generated.

  • Ligand-to-Copper Ratio: A 5:1 ligand-to-copper molar ratio is recommended to protect the Cu(I) from oxidation and to minimize potential oxidative damage to the protein from ROS that can be generated by the Cu/ascorbate system.[8][9]

3.1. Materials and Reagents

  • Alkyne-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Azide-functionalized reporter molecule (e.g., fluorescent dye, biotin, drug)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-Ascorbate

  • Degassed, high-purity water and buffers

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassette)

3.2. Stock Solution Preparation

ReagentStock ConcentrationSolventStorage
CuSO₄20 mMDegassed Water4°C
THPTA50 mMDegassed Water-20°C
Sodium Ascorbate100 mMDegassed WaterPrepare Fresh
Azide Reporter10 mMDMSO or Water-20°C

3.3. Step-by-Step Conjugation Protocol This protocol is for a final reaction volume of 500 µL.

  • Prepare Biomolecule: In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-50 µM (e.g., 25 µL of a 1 mM stock in 400 µL of PBS).

  • Add Reporter Molecule: Add the azide-functionalized reporter molecule. A 2- to 10-fold molar excess over the protein is a good starting point. For a 25 µM protein concentration, add 12.5 µL of a 10 mM azide stock for a final concentration of 250 µM (10-fold excess).

  • Prepare Catalyst Premix: In a separate tube, mix 12.5 µL of 50 mM THPTA with 2.5 µL of 20 mM CuSO₄. Vortex briefly. This creates a 5:1 ligand-to-copper ratio.[8]

  • Add Catalyst: Add the 15 µL of the catalyst premix to the protein/reporter mixture. The final concentrations will be 100 µM CuSO₄ and 500 µM THPTA.

  • Initiate Reaction: Add 25 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction (final concentration 5 mM). Gently mix by pipetting.

  • Incubate: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight. Protect from light if using a fluorescent reporter.

  • Purify Conjugate: Remove unreacted small molecules and catalyst components. Size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis are effective methods for purifying the final protein conjugate.

Characterization of the Final Conjugate

Verifying the success and quality of the conjugation is a critical final step. A combination of analytical techniques should be employed to confirm covalent modification and assess the purity and heterogeneity of the product.[15]

4.1. Confirmation of Covalent Labeling

  • Mass Spectrometry (MS): LC-MS is the gold standard for confirming conjugation.[16] Deconvolution of the mass spectrum of the intact or reduced conjugate allows for precise determination of the mass shift corresponding to the attached molecule. This data is used to calculate the average number of modifications per biomolecule, such as the drug-to-antibody ratio (DAR) for ADCs.[17][18]

  • SDS-PAGE: A simple and rapid method. If the reporter is a fluorescent dye, the gel can be imaged to confirm that the fluorescence co-migrates with the protein band. A large payload may also cause a visible shift in the protein's migration pattern.

  • UV-Vis Spectroscopy: If the attached molecule has a unique absorbance profile (e.g., a dye or a drug with a chromophore), the ratio of absorbances at two wavelengths (e.g., 280 nm for the protein and the λ_max for the payload) can be used to estimate the degree of labeling.

4.2. Purity and Heterogeneity Analysis

  • Size-Exclusion Chromatography (SEC): Used to assess the aggregation state of the protein conjugate. A successful conjugation should not induce significant aggregation.

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique, particularly for ADCs, that separates species based on the number of conjugated drugs.[17] Each peak corresponds to a different drug-load (e.g., DAR 0, 2, 4, etc.), providing a detailed view of the product's heterogeneity.

TechniqueInformation ProvidedKey Application
LC-MS Exact mass, degree of labeling (DAR), location of modification (peptide mapping)Gold standard for confirmation and detailed characterization.[19]
SDS-PAGE Covalent attachment (fluorescence), apparent molecular weight shiftQuick, qualitative confirmation of labeling.
HIC-HPLC Heterogeneity, distribution of drug-loaded speciesQuality control for ADCs and other complex conjugates.[17]
SEC-HPLC Aggregation, purity from high/low molecular weight speciesAssessment of conjugate stability and integrity.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Oxidized/inactive sodium ascorbateAlways prepare sodium ascorbate solution fresh before use.
Inactive Cu(I) catalyst (oxidized)Degas all buffers to remove oxygen. Ensure proper ligand-to-copper ratio (≥ 5:1).[8][9]
Steric hindrance at the conjugation siteIncrease reaction time and/or temperature. Increase reactant concentrations.
Protein Aggregation/Precipitation Oxidative damage from ROSIncrease ligand-to-copper ratio (e.g., 10:1). Add a ROS scavenger like aminoguanidine.[8]
High concentration of organic co-solvent (from reporter stock)Minimize the volume of DMSO or other organic solvents to <10% (v/v).
High Background Signal (in assays) Incomplete removal of unreacted reporterImprove purification method. Use a larger SEC column or perform a second purification step.

References

Application Notes & Protocols: Leveraging 1H-1,2,3-Triazole-1-ethanol for Advanced Surface Modification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole linkage, renowned for its exceptional stability and formation via the highly efficient azide-alkyne cycloaddition ("click chemistry"), represents a cornerstone of modern surface engineering.[1][2] This guide provides an in-depth exploration of surface modification strategies centered around this remarkable heterocycle, with a specific focus on the utility of pre-functionalized molecules such as 1H-1,2,3-Triazole-1-ethanol (CAS: 74731-63-8) . We will detail two primary methodologies: the in situ formation of triazole-linked self-assembled monolayers (SAMs) and the subsequent use of the terminal hydroxyl group on molecules like this compound for secondary functionalization or direct grafting. These protocols are designed for researchers in materials science, biotechnology, and drug development, providing not only step-by-step instructions but also the critical scientific rationale behind each experimental choice.

Introduction: The Triazole Advantage in Surface Science

The precise control of surface chemistry is fundamental to advancing technologies from biocompatible implants and targeted drug delivery systems to molecular sensors and anti-corrosion coatings.[3][4] The 1,2,3-triazole ring has emerged as a superior covalent linker for these applications due to a unique combination of properties:

  • Chemical Inertness: The aromatic triazole ring is exceptionally stable to a wide range of chemical conditions, including acidic/basic hydrolysis and redox reactions, ensuring the long-term integrity of the modified surface.[5]

  • Efficient Synthesis: Formed via the Huisgen 1,3-dipolar cycloaddition, this reaction is famously high-yielding, requires mild conditions, and is tolerant of a vast array of other functional groups.[1][3] The copper(I)-catalyzed version (CuAAC) is highly regioselective, yielding exclusively the 1,4-disubstituted product.[6]

  • Defined Geometry: The triazole linkage is rigid and planar, providing predictable spacing and orientation of immobilized molecules.[5]

  • Favorable Physicochemical Properties: The significant dipole moment and hydrogen bonding capabilities of the triazole moiety can be harnessed to influence surface energy and interactions.[2]

This guide focuses on This compound , a molecule that combines the stable triazole core with a reactive hydroxyl group, opening up versatile strategies for surface functionalization.

Properties of this compound
PropertyValueSource(s)
CAS Number 74731-63-8[7][8]
Molecular Formula C₄H₇N₃O[7][9][10]
Molecular Weight 113.12 g/mol [7][9][10]
Structure C1=CN(N=N1)CCO[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bond Count 2[7]

Foundational Principle: Azide-Alkyne "Click" Chemistry on Surfaces

The most robust method for introducing a triazole linkage onto a surface is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction covalently connects a surface-bound alkyne with an azide-functionalized molecule (or vice versa) to form the stable triazole ring.[11]

G cluster_0 Surface Modification via CuAAC surface Substrate (e.g., Au, Si) alkyne_sam Surface with Terminal Alkynes surface->alkyne_sam SAM Formation final_surface Triazole-Functionalized Surface alkyne_sam->final_surface azide_molecule Azide-Functionalized Molecule (R-N₃) azide_molecule->final_surface catalyst Cu(I) Catalyst (e.g., CuSO₄/Ascorbate) catalyst->final_surface Reaction

Caption: The CuAAC workflow for surface functionalization.

Application Protocol 1: Formation of a Self-Assembled Monolayer (SAM) via CuAAC

This protocol details the creation of a densely packed, functionalized monolayer on a gold substrate. The strategy involves first forming a SAM from an alkyne-terminated thiol, followed by a "click" reaction with an azide-containing molecule of interest. This method is foundational for creating biosensors, anti-fouling surfaces, and platforms for drug discovery.

Step-by-Step Methodology

Part A: Preparation of an Alkyne-Terminated SAM on Gold

  • Substrate Cleaning:

    • Immerse gold-coated substrates (e.g., silicon wafers or glass slides) in Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Extreme Caution: Piranha solution is highly corrosive and reactive. Use appropriate personal protective equipment (PPE) in a fume hood.

    • Rinse the substrates copiously with deionized (DI) water (18 MΩ·cm), followed by absolute ethanol.

    • Dry the substrates under a gentle stream of dry nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of an alkyne-terminated alkanethiol (e.g., 10-undecynyl-1-thiol) in absolute ethanol.

    • Fully immerse the clean, dry gold substrates in the thiol solution in a sealed container. To minimize oxidation, reduce the headspace above the solution and consider backfilling with nitrogen or argon.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

    • Remove the substrates from the solution, rinse thoroughly with ethanol to remove non-chemisorbed thiols, and dry with nitrogen.

Part B: Surface "Click" Reaction (CuAAC) [6][12]

  • Prepare Reagents:

    • Azide Solution: Prepare a 2 mM solution of the desired azide-functionalized molecule (e.g., azido-PEG-biotin, an azide-functionalized peptide) in a deoxygenated solvent mixture like DMSO/water (1:4).

    • Catalyst Stock Solutions: Prepare a 50 mM aqueous solution of CuSO₄·5H₂O and a 100 mM aqueous solution of sodium ascorbate. Prepare the ascorbate solution fresh just before use, as it is prone to oxidation.

  • Reaction Setup:

    • Place the alkyne-functionalized substrates in a reaction vessel.

    • Prepare the reaction cocktail by mixing the azide solution, the CuSO₄ solution (to a final concentration of 1 mM), and the sodium ascorbate solution (to a final concentration of 5 mM). The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

    • Expert Insight: The solution should be thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes before adding the ascorbate and immersing the substrate. Oxygen can oxidize the Cu(I) catalyst, halting the reaction.

    • Immerse the substrates in the reaction cocktail and seal the vessel.

  • Reaction and Work-up:

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

    • Remove the substrates and rinse sequentially with DI water, ethanol, and finally dichloromethane to remove unreacted reagents and catalyst residues.

    • Dry the functionalized substrates under a stream of nitrogen.

Expected Characterization Data

Successful modification can be validated by a suite of surface-sensitive techniques.

TechniquePre-Click (Alkyne SAM)Post-Click (Triazole SAM)Rationale
Contact Angle (°) ~75-85° (hydrophobic)Varies (e.g., <30° for PEG)Change in surface energy due to new terminal group.[12]
Ellipsometry (Å) ~12-15 ÅIncreased thicknessAddition of the azide molecule increases layer thickness.[12]
XPS (N1s Peak) AbsentPresent (~401 eV)Appearance of nitrogen signal confirms triazole formation.[12]

Application Protocol 2: Utilizing this compound

This section details two advanced protocols that specifically leverage the dual functionality of this compound: the stable triazole ring and the reactive terminal hydroxyl group.

Protocol 2A: Direct Grafting onto Oxide Surfaces

The hydroxyl group of this compound can be used to anchor the molecule onto hydroxyl-rich surfaces like silicon dioxide (SiO₂), indium tin oxide (ITO), or titanium dioxide (TiO₂). This is achieved by first converting the alcohol to a more reactive silane.

G start_mol This compound (Triazole-OH) activated_mol Triazole-Silane Adduct start_mol->activated_mol Step 1: Silanization silane_reagent Silanizing Agent (e.g., APTES) silane_reagent->activated_mol final_surface Triazole-Functionalized Oxide Surface activated_mol->final_surface Step 2: Surface Grafting oxide_surface Hydroxylated Surface (e.g., SiO₂-OH) oxide_surface->final_surface

Caption: Workflow for grafting this compound onto an oxide surface.

Step-by-Step Methodology

  • Surface Preparation: Clean the oxide substrate (e.g., silicon wafer) by sonicating in acetone, then isopropanol (15 min each). Activate the surface to generate hydroxyl groups by treating with an oxygen plasma cleaner for 5 minutes or immersing in Piranha solution. Rinse with DI water and dry with nitrogen.

  • Activation of Triazole-Ethanol (Conceptual):

    • This step requires organic synthesis. React this compound with a silanizing agent like (3-isocyanatopropyl)triethoxysilane in an anhydrous solvent (e.g., toluene) with a catalyst (e.g., dibutyltin dilaurate). The isocyanate group will react with the hydroxyl group of the triazole-ethanol to form a urethane linkage, resulting in a triazole molecule terminated with a reactive triethoxysilane group.

    • Expert Rationale: Direct condensation of alcohols onto silica is inefficient. Converting the alcohol to an alkoxysilane provides a robust and well-established method for forming a stable covalent bond with the oxide surface.

  • Surface Grafting:

    • Prepare a 1-2% (v/v) solution of the newly synthesized triazole-silane adduct in anhydrous toluene.

    • Immerse the activated oxide substrate in the solution for 2-4 hours at 60°C. The alkoxysilane groups will hydrolyze with trace surface water and condense with the surface hydroxyl groups.

    • Remove the substrate, rinse with toluene to remove unbound silane, and then cure the film by baking at 110°C for 30 minutes.

Protocol 2B: Post-Modification of a Carboxy-Terminated Surface

Alternatively, the hydroxyl group of this compound can be used to functionalize a surface that already presents a complementary reactive group, such as a carboxylic acid.

  • Prepare a Carboxy-Terminated Surface: Using the CuAAC protocol (Section 3), modify a gold surface using an alkyne-thiol SAM and an azide-terminated carboxylic acid (e.g., 3-azidopropanoic acid).

  • Activate Carboxylic Acid Groups: Immerse the carboxy-terminated surface in a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 100 mM) and N-hydroxysuccinimide (NHS, 50 mM) in a suitable buffer (e.g., MES, pH 6.0) for 30 minutes. This converts the surface carboxylates into reactive NHS-esters.

  • Esterification Reaction:

    • Rinse the activated surface with the buffer.

    • Immediately immerse the surface in a 10 mM solution of this compound in the same buffer.

    • Allow the reaction to proceed for 4-6 hours at room temperature. The primary alcohol will react with the NHS-ester to form a stable ester linkage. .

    • Rinse the surface thoroughly with buffer, DI water, and ethanol, then dry with nitrogen.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low "Click" Reaction Efficiency Oxidized Cu(I) catalyst; Steric hindrance from bulky molecules.Ensure all solutions are rigorously deoxygenated. Use a copper-chelating ligand like TBTA or bathophenanthroline disulfonate.[6][13] Increase reaction time or temperature moderately (e.g., to 35-40°C).
Inconsistent SAM Formation Contaminated substrate; Old thiol solution; Moisture in silane chemistry.Use freshly cleaned substrates. Use fresh, high-purity thiol solutions. For silane chemistry, ensure all glassware and solvents are anhydrous.
High Variability in Contact Angle Incomplete rinsing; Disordered monolayer; Surface contamination.Increase sonication time/power during the post-SAM rinsing step. Ensure full 18-24 hour incubation for SAM formation. Work in a clean environment.
Non-specific Binding Incomplete surface coverage; Electrostatic interactions.Increase SAM incubation time. Backfill any defects with a short-chain thiol (e.g., mercaptoethanol) after the main SAM formation. Use a blocking agent (e.g., BSA) for biological applications.

Conclusion

The 1,2,3-triazole moiety is an exceptionally powerful tool for engineering functional surfaces. While the primary route to its formation is the in situ azide-alkyne cycloaddition, the use of pre-functionalized molecules like This compound unlocks a secondary layer of modification strategies. By leveraging its terminal hydroxyl group for direct grafting onto oxides or for post-modification of activated surfaces, researchers can create complex, multi-functional interfaces with high precision and stability. The protocols and insights provided herein serve as a robust foundation for scientists and developers aiming to harness the full potential of triazole chemistry in their work.

References

Application Note & Protocol: A Robust Gram-Scale Synthesis of 1H-1,2,3-Triazole-1-ethanol via Copper-Catalyzed "Click" Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of 1H-1,2,3-Triazole-1-ethanol. The synthetic strategy is centered on the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] We detail a two-step process beginning with the synthesis of the key 2-azidoethanol intermediate, followed by its cycloaddition with acetylene, generated in situ from calcium carbide. This method is designed for scalability, safety, and high purity, yielding the target compound in significant quantities suitable for applications in medicinal chemistry, drug development, and materials science. The protocol includes in-depth explanations for experimental choices, detailed safety precautions, characterization data, and a troubleshooting guide to ensure reliable and reproducible results for researchers and scientists.

Introduction: The Significance of the Triazole Scaffold

The 1,2,3-triazole moiety is a five-membered heterocyclic ring that has become a vital building block in modern chemistry.[3] While not found in nature, its unique properties—including high chemical stability against hydrolysis, oxidation, and reduction, along with its ability to form hydrogen bonds and engage in dipole-dipole interactions—make it an ideal scaffold in drug discovery and materials science.[1][4][5] Triazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-HIV, antimicrobial, and anticancer properties.[6]

The specific target of this protocol, this compound, incorporates a primary alcohol functionality. This hydroxyl group serves as a versatile chemical handle for subsequent modifications, allowing for the straightforward linkage of the triazole core to other molecules of interest through esterification, etherification, or other derivatization reactions.

The chosen synthetic route, the Huisgen 1,3-dipolar cycloaddition, is a powerful reaction for forming the triazole ring.[7][8] The development of a copper(I) catalyst by Sharpless and Meldal revolutionized this process, rendering it highly regioselective to exclusively yield the 1,4-disubstituted isomer.[7] This reaction, now famously known as the CuAAC "click" reaction, is celebrated for its reliability, high yields, and tolerance of a wide range of functional groups, making it exceptionally well-suited for a robust, gram-scale synthesis.[1][9]

Reaction Principle and Mechanism

The synthesis proceeds via a two-stage pathway:

  • Nucleophilic Substitution: Synthesis of 2-azidoethanol from 2-chloroethanol and sodium azide.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction of 2-azidoethanol with acetylene.

The core of the process is the CuAAC reaction. In this mechanism, copper(I) acts as a catalyst to activate the terminal alkyne, facilitating its reaction with the organic azide. This catalytic cycle dramatically accelerates the reaction rate compared to the uncatalyzed thermal process and, critically, controls the regioselectivity to favor the 1,4-isomer.

CuAAC_Mechanism cluster_0 Catalytic Cycle cluster_1 Overall Reaction CuI Cu(I) Acetylide Cu(I)-C≡C-R'' CuI->Acetylide + Alkyne Alkyne R''-C≡C-H Metallacycle Six-membered Copper Metallacycle Acetylide->Metallacycle + Azide Azide R'-N3 Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Protonolysis Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H+ Proton H+ Start R'-N3 + R''-C≡C-H End 1,4-Disubstituted Triazole Start->End Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate)

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaRecommended PurityNotes
2-Chloroethanol107-07-3C₂H₅ClO≥99%Toxic, handle with care.
Sodium Azide26628-22-8NaN₃≥99.5%Highly Toxic & Explosive.
Calcium Carbide75-20-7CaC₂Technical GradeReacts violently with water.
Copper(II) Sulfate Pentahydrate7758-99-8CuSO₄·5H₂O≥98%Catalyst precursor.
Sodium Ascorbate134-03-2C₆H₇NaO₆≥99%Reducing agent for Cu(I).
tert-Butanol75-65-0C₄H₁₀O≥99.5%Reaction solvent.
Dichloromethane (DCM)75-09-2CH₂Cl₂≥99.8%Extraction solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂≥99.5%Eluent for chromatography.
Hexanes110-54-3C₆H₁₄≥98.5%Eluent for chromatography.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄≥99.5%Drying agent.
Silica Gel7631-86-9SiO₂60 Å, 230-400 meshFor column chromatography.
Equipment
  • Three-neck round-bottom flasks (1 L and 2 L)

  • Magnetic stirrer with heating mantle

  • Reflux condenser and gas inlet adapter

  • Dropping funnel (250 mL)

  • Temperature probe

  • Rotary evaporator

  • Separatory funnel (1 L)

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, chemically resistant gloves (nitrile or neoprene).

Experimental Procedure

STEP 1: Synthesis of 2-Azidoethanol (Precursor)

WARNING: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. Decontaminate all equipment with a 10% sodium nitrite solution followed by a 20% sodium hydroxide solution. Perform this procedure in a well-ventilated fume hood.

  • Setup: Assemble a 1 L three-neck flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe.

  • Reagent Addition: To the flask, add sodium azide (32.5 g, 0.5 mol, 1.25 eq) and 250 mL of deionized water. Stir the mixture until the solid is fully dissolved.

  • Reaction: Add 2-chloroethanol (32.2 g, 0.4 mol, 1.0 eq) to the solution. Heat the reaction mixture to 90-95 °C and maintain this temperature for 18-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature. The product is water-soluble and will be extracted. Add 200 mL of dichloromethane (DCM) to the flask and transfer the mixture to a 1 L separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (4 x 150 mL). The high number of extractions is necessary due to the product's polarity.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Crucially, do not heat the water bath above 40 °C to avoid decomposition of the azide product.

  • Result: The procedure yields 2-azidoethanol as a clear, colorless to pale yellow oil. The product is typically used in the next step without further purification. Expected yield: ~28-32 g (80-90%).

STEP 2: Gram-Scale Synthesis of this compound
  • Catalyst Preparation: In a 100 mL beaker, dissolve copper(II) sulfate pentahydrate (2.5 g, 10 mmol, 5 mol%) and sodium ascorbate (4.0 g, 20 mmol, 10 mol%) in 50 mL of deionized water. The solution should turn from blue to a cloudy yellow/orange, indicating the reduction of Cu(II) to Cu(I).

  • Main Reaction Setup: Assemble a 2 L three-neck flask with a powerful overhead mechanical stirrer (magnetic stirring may be insufficient due to the CaC₂ slurry), a gas inlet connected to a nitrogen line, and a dropping funnel.

  • Solvent and Reactant Addition: To the 2 L flask, add 2-azidoethanol (17.4 g, 0.2 mol, 1.0 eq) and a solvent mixture of tert-butanol (400 mL) and deionized water (400 mL). Stir to create a homogeneous solution.

  • Initiation: Add the prepared catalyst solution to the flask.

  • Acetylene Generation: Slowly add calcium carbide (19.2 g, 0.3 mol, 1.5 eq) to the reaction mixture in portions over 1-2 hours. An exothermic reaction and vigorous gas evolution (acetylene) will occur. Control the addition rate to maintain the internal temperature below 45 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. The reaction mixture will appear as a heterogeneous grey/green slurry.

  • Quenching and Filtration: Filter the reaction mixture through a pad of Celite to remove solid residues (calcium hydroxide and unreacted calcium carbide). Wash the filter cake with 100 mL of water.

  • Copper Removal: Transfer the filtrate to a 2 L separatory funnel. Add 200 mL of a concentrated ammonium hydroxide solution and 200 mL of ethyl acetate. Shake gently. The aqueous layer will turn deep blue as the copper forms a complex with ammonia. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (1 x 150 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to obtain the crude product as a viscous oil or waxy solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of 5% to 15% methanol in dichloromethane. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Workflow Visualization

Synthesis_Workflow cluster_0 Step 1: 2-Azidoethanol Synthesis cluster_1 Step 2: CuAAC Reaction cluster_2 Workup & Purification A1 Dissolve NaN3 in Water A2 Add 2-Chloroethanol A1->A2 A3 Heat at 90-95°C for 18-24h A2->A3 A4 Cool and Extract with DCM A3->A4 A5 Dry & Concentrate (<40°C) A4->A5 A6 2-Azidoethanol (Intermediate) A5->A6 B2 Combine 2-Azidoethanol and Solvents A6->B2 B1 Prepare Cu(I) Catalyst (CuSO4 + Na Ascorbate) B3 Add Catalyst Solution B1->B3 B2->B3 B4 Add CaC2 in Portions (<45°C) B3->B4 B5 Stir at RT for 12-16h B4->B5 C1 Filter through Celite B5->C1 C2 Remove Copper (NH4OH wash) C1->C2 C3 Extract with EtOAc C2->C3 C4 Dry & Concentrate C3->C4 C5 Flash Column Chromatography C4->C5 C6 Final Product: This compound C5->C6

Caption: Experimental workflow for the gram-scale synthesis of this compound.

Results and Characterization

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol [10]
Yield (Overall) 65-75%
Purity (by ¹H NMR) >97%
¹H NMR (400 MHz, DMSO-d₆) δ 8.15 (s, 1H, triazole-H), 7.60 (s, 1H, triazole-H), 5.10 (t, J=5.5 Hz, 1H, -OH), 4.50 (t, J=5.8 Hz, 2H, -NCH₂-), 3.80 (q, J=5.6 Hz, 2H, -CH₂OH)
¹³C NMR (101 MHz, DMSO-d₆) δ 133.0, 124.5, 59.5, 52.0
FTIR (cm⁻¹) 3350 (br, O-H), 3140 (C-H, triazole), 2950 (C-H, alkyl), 1220, 1050

Note: NMR chemical shifts are predicted and may vary slightly. The presence of two triazole proton signals in the ¹H NMR spectrum is possible due to tautomerism, although one form typically predominates.

Safety and Troubleshooting

Critical Safety Precautions
  • Sodium Azide: Extremely toxic upon ingestion or inhalation. Can form highly explosive heavy metal azides. Avoid contact with acids (forms toxic hydrazoic acid gas) and metals. All handling must be done in a fume hood with appropriate PPE.

  • 2-Azidoethanol: Organic azides are potentially explosive and sensitive to shock and heat. Never distill to dryness and avoid heating above 40-50 °C during concentration.

  • Calcium Carbide: Reacts violently with water to produce flammable acetylene gas. Add slowly and ensure the reaction is well-vented.

  • Solvents: Dichloromethane and other organic solvents are flammable and should be handled away from ignition sources in a well-ventilated area.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Extend reaction time to 36 hours. Ensure temperature is maintained at 90-95 °C.
Product loss during extraction.Increase the number of DCM extractions to 5-6 to recover the polar product.
Reaction stalls in Step 2 Inactive catalyst.Ensure sodium ascorbate is fresh. Prepare the catalyst solution just before use.
Insufficient acetylene.Ensure calcium carbide is of reasonable quality (not overly passivated by atmospheric moisture). Add a slight excess if needed.
Product is impure after work-up Incomplete copper removal.Repeat the ammonium hydroxide wash until the aqueous layer is colorless.
Co-elution during chromatography.Optimize the solvent gradient for chromatography. Try a different solvent system (e.g., Ethyl Acetate/Methanol).

Conclusion

This application note details a reliable and scalable two-step procedure for the gram-scale synthesis of this compound. By leveraging the efficiency of the CuAAC "click" reaction and utilizing readily available, cost-effective starting materials, this protocol provides a practical route for obtaining high-purity material. The comprehensive guidelines on procedure, safety, and troubleshooting are intended to empower researchers in drug discovery and chemical biology to confidently produce this versatile building block for their scientific endeavors.

References

Application Note: High-Purity Isolation of 1H-1,2,3-Triazole-1-ethanol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1H-1,2,3-Triazole-1-ethanol, a polar heterocyclic compound of significant interest in pharmaceutical and materials science. The inherent polarity and potential for hydrogen bonding of this molecule present unique challenges for separation from crude reaction mixtures. This guide details a robust normal-phase flash column chromatography method, explaining the causality behind experimental choices, from solvent system development to post-purification analysis, to ensure researchers can achieve >98% purity with high recovery.

Introduction

This compound is a versatile building block, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition ("Click Chemistry"), a cornerstone of modern synthetic chemistry.[1] Its structure, featuring a triazole ring and a primary alcohol, imparts a high degree of polarity, making it a valuable linker in drug development and a precursor for functional materials.[2] However, this polarity also complicates purification. Crude reaction mixtures can contain unreacted starting materials, catalysts, and various side products. Effective removal of these impurities is critical for subsequent applications and accurate characterization.

Column chromatography is a fundamental technique for purifying compounds based on differential partitioning between a stationary phase and a mobile phase.[3] For polar compounds like this compound, normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is the method of choice.[4][5][6] This protocol is designed for automated flash chromatography systems but is readily adaptable for traditional gravity-fed columns.

Pre-Purification Strategy & Method Development

A successful purification is predicated on a well-developed strategy. Rushing to the column without preliminary analysis is a common cause of poor separation and product loss.

Understanding the Analyte and Potential Impurities

The target molecule, this compound, is a polar, hydrogen-bond donating and accepting species. Common impurities from a typical synthesis may include residual sodium azide (highly polar, water-soluble), terminal alkyne starting material (less polar), and copper catalysts. The presence of copper ions (Cu²⁺) is particularly problematic as they can cause significant line broadening and even signal disappearance in NMR spectra, leading to incorrect structural assignment.[7]

Thin-Layer Chromatography (TLC) for Solvent System Optimization

TLC is an indispensable tool for rapidly developing an effective mobile phase for column chromatography. The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound, ensuring good separation from impurities.[8]

  • Recommended Starting Solvent Systems:

    • Dichloromethane (DCM) / Methanol (MeOH)

    • Ethyl Acetate (EtOAc) / Hexanes

    • Ethyl Acetate (EtOAc) / Methanol (MeOH)[9]

  • Procedure:

    • Spot the crude reaction mixture on a silica gel TLC plate.

    • Develop the plate in a chamber with a candidate solvent system (e.g., 95:5 DCM/MeOH).

    • Visualize the spots using a UV lamp (254 nm) and/or a potassium permanganate stain.

    • Adjust the solvent polarity to achieve the target Rf. If the Rf is too low (compound stays at the baseline), increase the polarity by adding more of the polar solvent (e.g., MeOH). If the Rf is too high (compound runs with the solvent front), decrease the polarity.

Analyte Properties Value Source
Molecular FormulaC₄H₇N₃OPubChem
Molecular Weight113.12 g/mol PubChem[10]
PolarityHighInferred from structure
Expected Rf0.2 - 0.4University of Rochester[11]

Detailed Experimental Protocol: Flash Chromatography

This protocol assumes the use of an automated flash chromatography system with a pre-packed silica gel column.

Materials and Equipment
  • Stationary Phase: Pre-packed silica gel column (e.g., 40 g, 20-40 µm particle size). Silica gel is the standard choice for normal-phase chromatography due to its high surface area and polar nature.[4][5]

  • Mobile Phase: HPLC-grade Dichloromethane (DCM) and Methanol (MeOH), optimized from TLC analysis (e.g., a gradient of 2% to 10% MeOH in DCM).

  • Crude Sample: this compound reaction mixture.

  • Sample Loading: Dry loading via silica gel or celite is highly recommended for polar compounds or samples with poor solubility in the initial mobile phase.[9]

  • Detector: UV-Vis detector, monitoring at a wavelength where the triazole ring absorbs (typically ~210-230 nm).

  • Fraction Collector: Automated fraction collector with appropriate collection tubes.

Step-by-Step Purification Workflow
  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (~500 mg) in a minimal amount of a suitable solvent (e.g., methanol or DCM).

    • Add 1-2 g of silica gel to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band, improving resolution.[12]

  • System Setup and Column Equilibration:

    • Install the pre-packed silica gel column onto the flash system.

    • Prime the pumps with the mobile phase solvents (Solvent A: DCM; Solvent B: MeOH).

    • Equilibrate the column by washing with 2-3 column volumes (CV) of the initial mobile phase composition (e.g., 98:2 DCM/MeOH). Ensure a stable baseline is achieved.

  • Sample Loading and Elution:

    • Load the dry sample cartridge onto the system.

    • Begin the run with the optimized gradient method. A typical gradient for this separation would be:

      • 0-2 CV: Isocratic at 2% MeOH in DCM.

      • 2-12 CV: Linear gradient from 2% to 10% MeOH in DCM.

      • 12-15 CV: Isocratic at 10% MeOH in DCM (to elute any remaining polar impurities).

  • Fraction Collection:

    • Set the fraction collector to trigger based on the UV detector signal (slope and/or threshold).

    • Monitor the chromatogram in real-time. The target compound should elute as a distinct, well-resolved peak.

  • Post-Purification Analysis:

    • Analyze the collected fractions containing the peak of interest by TLC to confirm purity and pool the appropriate fractions.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Determine the final yield and confirm the structure and purity using analytical techniques such as NMR, LC-MS, and/or elemental analysis.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process.

Purification_Workflow cluster_prep Phase 1: Preparation cluster_purification Phase 2: Chromatography cluster_analysis Phase 3: Analysis Crude Crude Product TLC TLC Method Development (DCM/MeOH) Crude->TLC Analyze DryLoad Dry Load Sample (Adsorb on Silica) Crude->DryLoad Prepare TLC->DryLoad Inform Equilibrate Equilibrate Column (2% MeOH in DCM) DryLoad->Equilibrate Proceed to Purification Inject Load Sample & Start Run Equilibrate->Inject Gradient Run Gradient (2% -> 10% MeOH) Inject->Gradient Collect Collect Fractions (UV-Triggered) Gradient->Collect AnalyzeFrac Analyze Fractions (TLC) Collect->AnalyzeFrac Proceed to Analysis Pool Pool Pure Fractions AnalyzeFrac->Pool Evaporate Evaporate Solvent Pool->Evaporate FinalProduct Pure Product (>98%) Evaporate->FinalProduct

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Separation / Overlapping Peaks Incorrect solvent system polarity.Re-optimize the mobile phase using TLC. Consider a shallower gradient.[11]
Column overload.Reduce the amount of crude material loaded onto the column. A general rule is 1-10% of the silica weight.
Compound Elutes Too Quickly (Low Rf) Mobile phase is too polar.Decrease the percentage of the polar solvent (Methanol) in the mobile phase.[13]
Compound Does Not Elute or Shows Severe Tailing Mobile phase is not polar enough.Increase the polarity of the mobile phase. For very polar compounds, consider adding a small amount (0.1-1%) of triethylamine or acetic acid to the mobile phase to suppress interactions with acidic silica sites.[11]
Compound is unstable on silica.Test compound stability on a TLC plate by spotting and letting it sit for an hour before developing.[13] If unstable, consider using a different stationary phase like alumina or a reversed-phase C18 column.
No Compound Detected Compound came off in the solvent front or is too dilute to detect.Check the very first fractions. Concentrate a range of fractions where the product was expected and re-analyze by TLC.

Conclusion

The purification of polar molecules like this compound is readily achievable with a systematic approach to method development. By leveraging TLC for initial solvent screening and employing a normal-phase silica gel column with a gradient elution of Dichloromethane and Methanol, researchers can consistently obtain this valuable building block in high purity. Dry loading of the sample is a critical step that significantly enhances the resolution and success of the separation. This robust protocol serves as a reliable foundation for chemists and drug development professionals working with polar heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1H-1,2,3-Triazole-1-ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-1,2,3-Triazole-1-ethanol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic yields and troubleshoot common experimental challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The primary and most efficient route for synthesizing 1,4-disubstituted 1,2,3-triazoles, including the target molecule this compound, is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This reaction is the cornerstone of "click chemistry," a method prized for its high yields, reliability, and selectivity.[2][4] This guide will focus exclusively on optimizing this pathway.

The core reaction involves a 1,3-dipolar cycloaddition between 2-azidoethanol and an acetylene source, catalyzed by a copper(I) species.[5]

Section 1: Synthesis Overview and Core Mechanism

The CuAAC reaction provides the 1,4-disubstituted triazole isomer with high regioselectivity, avoiding the mixture of 1,4- and 1,5-isomers often seen in uncatalyzed thermal cycloadditions.[6] The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner.

Below is a diagram illustrating the catalytic cycle for the synthesis of this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Acetylene Acetylene (HC≡CH) Cu_acetylide Copper(I) Acetylide Acetylene->Cu_acetylide + Cu(I) Azide 2-Azidoethanol Coord_complex Azide Coordination Complex Cu_I_cat Cu(I) Catalyst Cu_acetylide->Coord_complex + 2-Azidoethanol Cu_triazolide Copper Triazolide Intermediate Coord_complex->Cu_triazolide Cycloaddition Product This compound Cu_triazolide->Product Protonolysis (H+) Cu_I_regen Cu(I) Catalyst (Regenerated) Cu_triazolide->Cu_I_regen Cu_I_regen->Cu_acetylide Reacts with more acetylene

Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) cycle.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows very low to no conversion. What are the likely causes and how can I fix it?

Answer: This is a common issue, often related to the catalyst's activity or the integrity of your starting materials.

  • Cause A: Inactive Copper Catalyst. The reaction requires the Copper(I) oxidation state. If you are using a Cu(I) source like CuI or CuBr, it may have oxidized to Cu(II) upon storage. If you are using a Cu(II) source (e.g., CuSO₄·5H₂O), it requires an in situ reducing agent to generate the active Cu(I) species.

    • Solution:

      • Use a Reducing Agent: When using a Cu(II) salt, always include a reducing agent like sodium ascorbate. A typical ratio is 1-5 mol% of the copper salt and 5-10 mol% of sodium ascorbate.

      • Verify Cu(I) Source: If using a Cu(I) salt directly, ensure it is from a fresh bottle or has been stored under an inert atmosphere.

      • Consider a Ligand: Polydentate N-donor ligands can stabilize the active Cu(I) species and improve catalytic turnover.[7]

  • Cause B: Impure or Degraded Reagents.

    • Solution:

      • 2-Azidoethanol Quality: Ensure your 2-azidoethanol is pure. If it was synthesized from a halide precursor, ensure all residual sodium azide has been removed. Safety Note: Azides can be explosive; always handle with appropriate care.[8]

      • Solvent Purity: Ensure solvents are anhydrous and/or degassed. Oxygen can oxidize the Cu(I) catalyst, stalling the reaction. Bubbling nitrogen or argon through your solvent for 15-20 minutes before use is highly recommended.

  • Cause C: Incorrect Acetylene Handling.

    • Solution: Acetylene is a gas and its concentration in the reaction medium can be variable.

      • Consistent Bubbling: If bubbling acetylene gas, ensure a slow, steady stream passes through the reaction mixture. A balloon filled with acetylene is a common and effective method for maintaining a positive pressure.

      • Alternative Acetylene Source: Consider using calcium carbide (CaC₂) in a water/co-solvent mixture, which generates acetylene in situ.[7]

Question 2: My reaction works, but I get a significant amount of a green/blue precipitate and the yield is poor. What's happening?

Answer: This strongly suggests the formation of undesired alkyne homocoupling products (Glasner coupling), which is a common side reaction.

  • Cause: Aerobic Oxidation. The presence of oxygen promotes the oxidation of Cu(I) to Cu(II), which catalyzes the homocoupling of terminal alkynes.

    • Solution:

      • Degas Thoroughly: The most critical step is to rigorously deoxygenate your reaction mixture and solvent. Use a Schlenk line or bubble an inert gas (argon or nitrogen) through the solvent prior to adding your catalyst and reagents.

      • Use a Ligand: A suitable ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can stabilize the Cu(I) catalyst and prevent its oxidation, thereby suppressing the Glaser coupling side reaction.

      • Use a Co-solvent System: Performing the reaction in a solvent system like t-butanol/water or DMSO can sometimes minimize side reactions.[8]

Question 3: The reaction is very slow, taking over 24 hours to reach completion. How can I increase the reaction rate?

Answer: Sluggish reactions can be accelerated by adjusting several parameters.

  • Cause A: Low Temperature. While many CuAAC reactions proceed at room temperature, some substrate combinations benefit from gentle heating.

    • Solution: Try warming the reaction to 40-60°C. Monitor the reaction by TLC or LC-MS to avoid potential decomposition at higher temperatures. Some flow chemistry protocols have successfully used temperatures up to 110°C to achieve quantitative conversion in minutes.[3]

  • Cause B: Insufficient Catalyst Loading.

    • Solution: While catalyst loadings are typically low (0.5-5 mol%), you can incrementally increase the loading of the copper source and the reducing agent/ligand to see if the rate improves.

  • Cause C: Poor Solvent Choice. The solubility of the azide, the copper-acetylide intermediate, and the growing product can impact the reaction rate.

    • Solution: If your reagents are not fully soluble, screen different solvents. Common systems include THF, DMSO, acetonitrile, or mixtures like t-BuOH/H₂O and CH₃CN/H₂O.[7][8]

Question 4: I have trouble purifying my product. It seems to retain copper. How can I remove the copper contamination?

Answer: Copper coordination to the triazole product is a well-known issue.

  • Solution:

    • Ammonia Wash: During the aqueous workup, wash the organic layer with a dilute solution of aqueous ammonia or ammonium chloride. The ammonia will complex with the copper, sequestering it into the aqueous phase.

    • Chelating Agents: If copper persists, consider washing with a dilute aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid).

    • Silica Gel Treatment: Passing a solution of the crude product through a small plug of silica gel treated with a chelating agent or simply washing the column thoroughly during chromatography can effectively remove residual copper.

Section 3: Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

G cluster_prep I. Reaction Setup cluster_reaction II. Reaction cluster_workup III. Workup & Purification A 1. Add 2-azidoethanol and solvent (e.g., t-BuOH/H₂O 1:1) to a flask. B 2. Degas the mixture with N₂ or Ar for 15-20 minutes. A->B C 3. Add Sodium Ascorbate, then CuSO₄·5H₂O. Solution may turn yellow/green. B->C E 5. Attach balloon to the flask via a needle. Bubble gas through the solution. D 4. Fill a balloon with acetylene gas. D->E F 6. Stir vigorously at room temperature. Monitor progress by TLC. E->F G 7. Once complete, dilute with water and extract with an organic solvent (e.g., EtOAc). H 8. Wash organic layer with aq. NH₄Cl to remove copper. G->H I 9. Dry (Na₂SO₄), filter, and concentrate under reduced pressure. H->I J 10. Purify by flash column chromatography. I->J

Caption: Experimental workflow for this compound synthesis.

Materials:

  • 2-Azidoethanol (1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.02 eq)

  • Sodium L-Ascorbate (0.05 eq)

  • Solvent: 1:1 mixture of tert-Butanol and deionized water

  • Acetylene gas (in a balloon)

  • Ethyl acetate, Saturated aq. Ammonium Chloride, Brine, Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-azidoethanol (1.0 eq).

  • Add the t-BuOH/H₂O (1:1) solvent mixture to achieve a substrate concentration of approximately 0.5 M.

  • Sparge the solution with a stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Add sodium ascorbate (0.05 eq) followed by CuSO₄·5H₂O (0.02 eq). The solution should be stirred until the solids dissolve.

  • Fill a party balloon with acetylene gas from a cylinder.

  • Puncture the balloon with a needle connected to a second needle that is placed below the surface of the reaction mixture. Allow the acetylene to bubble through the solution while maintaining a positive pressure (the balloon should remain partially inflated).

  • Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting azide spot is consumed.

  • Upon completion, dilute the reaction mixture with deionized water and transfer to a separatory funnel.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash twice with a saturated aqueous solution of ammonium chloride (to remove copper), followed by one wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield pure this compound.

Section 4: FAQs

  • Q: Can I use a different copper source?

    • A: Yes. Copper(I) iodide (CuI) or copper(I) bromide (CuBr) are excellent catalysts and do not require a reducing agent.[7] However, they are more sensitive to air oxidation. If using CuI, it is common to include a mild base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[8]

  • Q: What is the optimal temperature for the reaction?

    • A: Most CuAAC reactions are efficient at room temperature (20-25°C). If the reaction is slow, gentle heating to 40-60°C can significantly improve the rate.[3] Reactions at very low temperatures (0°C) have also been reported to increase the yield of certain triazoles by minimizing side reactions.[1]

  • Q: How critical is the stoichiometry of the reactants?

    • A: It is generally best to use a slight excess of the less valuable or more volatile reagent. When using acetylene gas, it is supplied in large excess by default. If using a different alkyne, a ratio of 1.0 eq of azide to 1.1-1.2 eq of alkyne is a good starting point.

Section 5: Data Summary for Optimization

The following table summarizes key parameters that can be adjusted to optimize the reaction yield.

ParameterOptionsRationale & Expected Impact on Yield
Copper Source • Cu(I) Halides (CuI, CuBr) • Cu(II) Salts + Reductant (CuSO₄/Na-Ascorbate)Cu(I) is the active catalyst. Using Cu(II) with a reductant is often more convenient and robust against trace oxygen. Both methods can provide excellent yields (>90%) when optimized.[1][6]
Solvent System • t-BuOH/H₂O • DMSO • CH₃CN/H₂O • DCM (in flow)The solvent must solubilize all components. Aqueous mixtures are common and "green." DMSO is an excellent solvent for many azides and alkynes.[3][8] Optimal choice is substrate-dependent but can significantly impact rate and yield.
Temperature • 0°C to 110°CRoom temperature is standard. Increased temperature accelerates the reaction but may promote side products. Lower temperatures can enhance selectivity and yield in specific cases.[1][3]
Additives • Ligands (e.g., TBTA) • Base (e.g., Et₃N, DIPEA)Ligands stabilize Cu(I), preventing oxidation and side reactions, which generally increases yield. Bases are often required when using Cu(I) halides to facilitate the formation of the copper acetylide.[7][8]
Atmosphere • Inert (N₂ or Ar) • AirAn inert atmosphere is strongly recommended to prevent Cu(I) oxidation and subsequent alkyne homocoupling, leading to higher purity and yield.[3]

References

Technical Support Center: Troubleshooting Low Yield in the CuAAC Synthesis of 1H-1,2,3-Triazole-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide is designed for researchers, scientists, and drug development professionals encountering yield issues in the synthesis of 1H-1,2,3-Triazole-1-ethanol from 2-azidoethanol and an acetylene source. Our approach moves beyond simple checklists to provide a deep, mechanistic understanding of the reaction, enabling you to diagnose and resolve issues effectively.

Section 1: Foundational Knowledge - The CuAAC Catalytic Cycle

Understanding the mechanism is the first step in effective troubleshooting. The CuAAC reaction is not a true 1,3-dipolar cycloaddition; instead, it is a copper-mediated stepwise process that ensures high regioselectivity for the 1,4-disubstituted triazole.[1][2] The catalytically active species is Copper(I), which is most conveniently generated in situ from a Copper(II) salt and a reducing agent.[1]

The catalytic cycle, illustrated below, forms the basis for all troubleshooting discussed in this guide. Each step is a potential point of failure.

CuAAC_Mechanism cluster_setup Catalyst Generation cluster_cycle Catalytic Cycle CuSO4 Cu(II)SO₄ CuI_Ligand Active Cu(I)-Ligand Complex CuSO4->CuI_Ligand Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI_Ligand Ligand Ligand (e.g., THPTA) Ligand->CuI_Ligand Stabilization Cu_Acetylide Copper-Acetylide Intermediate CuI_Ligand->Cu_Acetylide + Alkyne Alkyne Acetylene Source Alkyne->Cu_Acetylide Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Azide 2-Azidoethanol Azide->Metallacycle Cu_Triazolide Triazolyl-Copper Intermediate Metallacycle->Cu_Triazolide Ring Contraction Product Product: This compound Cu_Triazolide->Product Protonolysis Product->CuI_Ligand Catalyst Regeneration Side_Reaction cluster_main Desired CuAAC Pathway cluster_side Glaser Homocoupling Pathway Alkyne Acetylene Product 1,4-Triazole Product Alkyne->Product Dimer Alkyne Dimer (Byproduct) Alkyne->Dimer Azide 2-Azidoethanol Azide->Product Catalyst_Good Active Cu(I) Catalyst (No O₂) Catalyst_Good->Product Catalyst_Bad Inactive Cu(II) + O₂ Catalyst_Bad->Dimer Troubleshooting_Workflow Start Start: Low or No Yield Check_Catalyst Review Catalyst Preparation: 1. Correct Order of Addition? 2. Fresh Ascorbate? 3. Proper Cu:Ligand Ratio? Start->Check_Catalyst Check_O2 Review Oxygen Exclusion: 1. Solvents Degassed? 2. Inert Atmosphere Used? Check_Catalyst->Check_O2 Check_Conditions Review Reaction Conditions: 1. Appropriate Solvent? 2. Stoichiometry (1:1.2)? 3. Try Gentle Heating (50°C)? Check_O2->Check_Conditions Check_Reagents Verify Reagent Purity: 1. Check Azide/Alkyne by NMR/MS. 2. Use High-Purity Solvents. Check_Conditions->Check_Reagents Analyze_Crude Analyze Crude Reaction Mixture: Look for Alkyne Dimer (Glaser product). Check_Reagents->Analyze_Crude Success Success: Yield Improved Analyze_Crude->Success

References

Technical Support Center: Catalyst Effects on 1H-1,2,3-Triazole-1-ethanol Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-1,2,3-triazole-1-ethanol and related derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the critical role of catalysis in this reaction, troubleshoot common experimental issues, and offer optimized protocols for achieving high yields and purity.

Introduction: The Significance of Catalysis in Triazole Synthesis

The formation of 1,2,3-triazoles, particularly functionalized variants like this compound, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The most prominent synthetic route is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. While this reaction can occur thermally, it often requires harsh conditions and results in a mixture of regioisomers (1,4- and 1,5-disubstituted products).[4][5] The advent of catalysis, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), revolutionized this field by providing rapid, highly regioselective access to 1,4-disubstituted triazoles under mild conditions.[1][2][4] This guide will primarily focus on the nuances of catalyst selection and optimization for this powerful transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the catalyst in the formation of this compound?

The catalyst, typically a copper(I) species, is essential for both accelerating the reaction rate and controlling the regioselectivity of the cycloaddition between an azide (e.g., 2-azidoethanol) and an alkyne (e.g., acetylene or a terminal alkyne).[4] In the CuAAC reaction, the copper(I) catalyst activates the terminal alkyne, facilitating its reaction with the azide to exclusively form the 1,4-disubstituted triazole isomer.[6][7] Without a catalyst, the reaction is much slower and yields a mixture of 1,4- and 1,5-isomers.[4]

Q2: Which catalyst is most commonly used for the synthesis of 1,4-disubstituted 1,2,3-triazoles?

The most widely used catalyst is a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[4][8] This in situ generation of the active Cu(I) catalyst is convenient and avoids the need to handle potentially unstable Cu(I) salts.[4]

Q3: Are there alternative catalysts to copper for this reaction?

Yes, while copper is the most common, other metals can be used. Ruthenium catalysts, for instance, are known to favor the formation of the 1,5-disubstituted triazole regioisomer, providing a complementary approach to CuAAC.[5][9][10][11] Silver-catalyzed azide-alkyne cycloaddition (Ag-AAC) has also been reported to yield 1,4-triazoles.[4][5] For the specific synthesis of this compound (a 1,4-disubstituted triazole), copper-based catalysts remain the most efficient and widely adopted choice.

Q4: What is the purpose of a ligand in a CuAAC reaction?

Ligands play a crucial role in stabilizing the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state, and increasing its solubility in the reaction medium.[8][12] Commonly used nitrogen-based ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[8][12][13] The use of a suitable ligand can significantly accelerate the reaction and improve yields, especially in dilute solutions or complex reaction mixtures.[14][15]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My CuAAC reaction is giving a very low yield of this compound. What are the likely causes and how can I fix it?

  • Answer:

    • Catalyst Inactivation: The most common culprit is the oxidation of the active Cu(I) catalyst to inactive Cu(II) by dissolved oxygen.

      • Solution: Ensure your solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) before use.[8] For highly sensitive reactions, working under an inert atmosphere in a glovebox is recommended.[8][12] Also, ensure you are using a sufficient excess of the reducing agent (sodium ascorbate is typically used).[16]

    • Poor Reagent Quality: Impurities in your azide or alkyne starting materials can inhibit the catalyst.

      • Solution: Verify the purity of your starting materials using techniques like NMR or mass spectrometry and purify them if necessary.[8]

    • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving all reactants, leading to a heterogeneous and slow reaction.

      • Solution: The CuAAC reaction is robust and works in a variety of solvents, including mixtures of water with DMSO, THF, or alcohols.[8] Choose a solvent system in which all your components are fully soluble.

    • Incorrect Order of Reagent Addition: The order in which you add your reagents can significantly impact the reaction.

      • Solution: A recommended procedure is to first premix the copper(II) salt with the stabilizing ligand to allow for complex formation. Then, add this catalyst solution to your azide and alkyne substrates. Finally, initiate the reaction by adding the reducing agent. Adding the ascorbate last prevents premature reduction of Cu(II) before it can coordinate with the ligand, which can lead to the formation of insoluble copper species.[8][12]

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What could be causing this?

  • Answer:

    • Alkyne Homocoupling (Glasner Coupling): In the presence of oxygen, the copper catalyst can promote the dimerization of your terminal alkyne, leading to the formation of a diacetylene byproduct.

      • Solution: Rigorous deoxygenation of the reaction mixture is crucial to minimize this side reaction. The use of a stabilizing ligand can also help to suppress alkyne homocoupling.

    • Reaction with Buffer Components: Certain buffer components can interfere with the reaction. For example, Tris buffers can chelate copper and slow down the reaction.[17] High concentrations of chloride ions can also be inhibitory.[17]

      • Solution: Opt for non-coordinating buffers like HEPES, MOPS, or phosphate buffers. If using a phosphate buffer, premixing the copper and ligand before addition can prevent the precipitation of copper-phosphate complexes.[17]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my this compound product from the reaction mixture. What are some effective purification strategies?

  • Answer:

    • Copper Removal: Residual copper catalyst can complicate purification and may be undesirable in the final product, especially for biological applications.

      • Solution: After the reaction, you can remove the copper by washing the reaction mixture with an aqueous solution of a chelating agent like EDTA.[18] Alternatively, passing the crude product through a short plug of silica gel or a copper-scavenging resin can be effective.

    • Chromatography Challenges: The polarity of your triazole product might make it challenging to separate from starting materials or byproducts using standard column chromatography.

      • Solution: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent to a more polar one often gives good separation. For highly polar compounds, reverse-phase chromatography may be a more suitable option.[18]

Catalyst Comparison for Triazole Synthesis

Catalyst SystemRegioselectivityTypical Reaction ConditionsAdvantagesDisadvantages
Cu(I) from CuSO₄/Na Ascorbate 1,4-disubstitutedRoom temperature, aqueous/organic solventsHigh yields, mild conditions, readily available reagents[4]Sensitive to oxygen, potential for alkyne homocoupling
Ruthenium (e.g., [Cp*RuCl]) 1,5-disubstituted80-100 °C, organic solvents (e.g., toluene, THF)[9]Complements CuAAC, allows for internal alkynes[10][11][16]Higher temperatures, requires specific Ru complexes

Experimental Protocols

Protocol 1: Standard CuAAC Synthesis of this compound

This protocol describes a general procedure for the copper-catalyzed synthesis of this compound from 2-azidoethanol and a suitable terminal alkyne.

Materials:

  • 2-Azidoethanol

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of water and tert-butanol)

  • Deionized water

  • tert-Butanol

Procedure:

  • In a round-bottom flask, dissolve 2-azidoethanol (1.0 eq) and the terminal alkyne (1.0 eq) in the chosen solvent system (e.g., 1:1 water/tert-butanol).

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 eq) and THPTA (0.05 eq) in a small amount of deionized water.

  • Add the catalyst solution to the flask containing the azide and alkyne.

  • Prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of CuAAC

CuAAC_Cycle cluster_main Cu(I) Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide Cu_Triazolide Cu(I)-Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide R'-N₃ (Azide) Azide->Cu_Triazolide Cu_Triazolide->Cu_I + H⁺ Source (Protonolysis) Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Proton_Source H⁺ Source Proton_Source->Cu_I

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Experimental Workflow

Workflow start Start reagents Dissolve Azide and Alkyne in Degassed Solvent start->reagents add_catalyst Add Catalyst Solution reagents->add_catalyst catalyst_prep Prepare Catalyst Solution (CuSO₄ + Ligand) catalyst_prep->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate reaction Stir at Room Temperature (Monitor Progress) initiate->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Triazole Product purification->product

Caption: A general experimental workflow for the CuAAC synthesis of 1,2,3-triazoles.

Troubleshooting Decision Tree

Troubleshooting start Low Yield? check_deoxygenation Was the reaction degassed properly? start->check_deoxygenation Yes check_reagents Are starting materials pure? check_deoxygenation->check_reagents Yes solution_deoxygenate Degas solvents and run under inert gas. check_deoxygenation->solution_deoxygenate No check_solvent Are all components soluble? check_reagents->check_solvent Yes solution_purify_reagents Purify starting materials. check_reagents->solution_purify_reagents No check_order Was the order of addition correct? check_solvent->check_order Yes solution_change_solvent Change solvent system. check_solvent->solution_change_solvent No solution_correct_order Follow recommended order of addition. check_order->solution_correct_order No success Problem Solved check_order->success Yes solution_deoxygenate->success solution_purify_reagents->success solution_change_solvent->success solution_correct_order->success

Caption: A decision tree for troubleshooting low yields in CuAAC reactions.

References

Technical Support Center: Purification Challenges of Polar "1H-1,2,3-Triazole-1-ethanol" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar "1H-1,2,3-Triazole-1-ethanol" derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of these highly polar compounds. The inherent polarity of the triazole ring, combined with the hydroxyl group of the ethanol substituent, presents a unique set of purification hurdles. This resource offers practical, field-proven solutions and explains the scientific principles behind them.

Frequently Asked Questions (FAQs)

Chromatography Issues

Q1: My this compound derivative is streaking badly or not moving from the baseline during normal-phase flash chromatography on silica gel, even with highly polar solvents like 100% ethyl acetate or methanol/DCM mixtures. What's happening?

A1: This is a classic issue with highly polar, nitrogen-containing heterocyclic compounds. The problem stems from strong, often irreversible, interactions between your polar analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] The lone pairs on the triazole nitrogens can interact with these acidic sites, leading to significant peak tailing, streaking, or complete retention on the column.[3]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before loading your sample, flush the column with your chosen eluent system containing a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 0.5-3% v/v).[1][3] This neutralizes the acidic silanol sites, minimizing unwanted interactions and improving peak shape.

  • Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[2] Bonded phases like amino or diol columns can also offer different selectivity and reduced interaction with basic analytes.[4]

  • Employ an "Exotic" Eluent System: For extremely polar compounds, standard solvent systems may be insufficient. A common aggressive solvent system is a mixture of dichloromethane, methanol, and a small amount of aqueous ammonium hydroxide (e.g., 80:18:2 DCM/MeOH/NH4OH).[2]

Q2: I'm using reversed-phase (RP) HPLC, but my polar triazole derivative elutes in the solvent front with no retention. How can I achieve separation?

A2: This is a common problem when trying to purify highly polar compounds on traditional C18 columns. The nonpolar stationary phase has little affinity for your polar analyte, causing it to elute with the mobile phase void volume.[4][5]

Troubleshooting Steps:

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[6][7][8] It utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high percentage of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[7] This creates a water-rich layer on the stationary phase, allowing for partitioning of polar analytes and achieving retention.

  • Use a Polar-Embedded or Aqueous-Stable RP Column: Modern reversed-phase columns are available with polar-embedded groups or are designed to be stable in highly aqueous mobile phases (even 100% water).[3][4] These columns provide better retention for polar compounds compared to traditional C18 phases.

  • Mixed-Mode Chromatography: This technique combines reversed-phase and ion-exchange mechanisms to improve the retention of polar compounds.[8]

Recrystallization & Isolation Issues

Q3: My this compound derivative "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" typically occurs when the compound's melting point is lower than the temperature of the saturated solution, or when impurities are present that depress the melting point.[9][10]

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[11] Perform small-scale solubility tests with a variety of solvents to find the optimal one. Common solvent systems for polar triazoles include ethanol/water, ethanol/ether, or mixtures of a "good" solvent (dissolves the compound well) and an "anti-solvent" (in which the compound is insoluble).[11][12]

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Adding a seed crystal of your pure compound can also initiate crystallization.[11]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[11]

Q4: I have a low yield after recrystallization. What are the common causes?

A4: Low recovery can be due to several factors:

  • High Solubility in Cold Solvent: Your compound might be too soluble in the chosen solvent, even at low temperatures, causing a significant portion to remain in the mother liquor.[11] Consider a different solvent or a mixed solvent system.

  • Using Too Much Solvent: Dissolving your crude product in an excessive amount of hot solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation. Use just enough hot solvent to fully dissolve the solid.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, you can lose product. Ensure the filtration apparatus is pre-heated.

Stability & Impurity Issues

Q5: I suspect my compound is degrading on the silica gel column. How can I confirm this and prevent it?

A5: Degradation on silica is a real possibility for certain sensitive compounds due to the acidic nature of the stationary phase.[13]

Confirmation and Prevention:

  • 2D TLC Analysis: Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.

  • Deactivate the Silica: As mentioned in Q1, neutralizing the silica with a basic modifier is the most common solution.[3]

  • Alternative Purification Methods: If degradation is severe, avoid silica gel chromatography altogether. Consider preparative HPLC, recrystallization, or supercritical fluid chromatography (SFC).[14][15]

Q6: My synthesis involved a copper catalyst. How can I effectively remove residual copper from my final product?

A6: Residual metal catalysts are a common impurity in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[9]

Removal Strategy:

  • Aqueous Wash with a Chelating Agent: Washing an organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia can effectively sequester and remove the copper ions into the aqueous phase.[9]

Troubleshooting Guides

Guide 1: Optimizing Flash Chromatography for Polar Triazoles

This guide provides a systematic approach to developing a robust flash chromatography method for purifying polar this compound derivatives.

Step-by-Step Protocol:

  • Initial TLC Analysis:

    • Screen several solvent systems to find one that gives your target compound an Rf value of approximately 0.2-0.4.[13]

    • Recommended Starting Points for Polar Compounds: [16]

      • 100% Ethyl Acetate

      • 5-10% Methanol in Dichloromethane

      • For very polar, basic compounds: 5-10% of a (10% NH4OH in Methanol) stock solution in Dichloromethane.[13][16]

  • Addressing Peak Streaking/Tailing on TLC:

    • If streaking is observed, add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the eluent.[1] This will neutralize the acidic silica.

    • If streaking persists, consider using alumina TLC plates for screening.

  • Column Packing and Sample Loading:

    • Slurry Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.

    • Sample Loading: Dissolve your crude sample in a minimum amount of a strong solvent (like DCM or MeOH). If solubility in the column eluent is poor, consider "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[17]

  • Elution:

    • Start with a less polar solvent mixture and gradually increase the polarity (gradient elution). This often provides better separation than isocratic (constant solvent composition) elution.

    • If the compound is taking a very long time to elute ("trailing"), you can increase the polarity of the eluent more significantly once the less polar impurities have been eluted.[13]

Guide 2: Developing a Recrystallization Protocol

A successful recrystallization hinges on the proper choice of solvent.

Step-by-Step Protocol:

  • Solvent Screening:

    • Place a small amount of your crude product into several test tubes.

    • Add a few drops of different solvents (e.g., water, ethanol, ethyl acetate, acetone, hexane) to each tube.[10]

    • Observe solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Gently heat the tubes. A good solvent will dissolve the compound when hot.[10]

    • Allow the dissolved solutions to cool. The best solvent will result in the formation of crystals upon cooling.

  • Mixed Solvent Systems:

    • If no single solvent is ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).

    • Slowly add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise until the solution becomes cloudy (turbid).[12]

    • Gently heat the mixture until it becomes clear again. Then, allow it to cool slowly.

  • Recrystallization Procedure:

    • Dissolve the crude material in the minimum amount of the chosen hot solvent or solvent system in an Erlenmeyer flask.[10]

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal yield.[11]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to dry completely.[11]

Advanced Purification Technique: Supercritical Fluid Chromatography (SFC)

For particularly challenging separations of polar compounds, Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative to traditional HPLC.[14][18]

Principles of SFC:

  • SFC uses a supercritical fluid, typically carbon dioxide (CO2), as the main mobile phase.[14][19]

  • The polarity of the mobile phase is tuned by adding a polar co-solvent, such as methanol.[18]

  • It is considered a form of normal-phase chromatography.[14]

Advantages for Polar Triazole Derivatives:

  • "Green" Technology: SFC significantly reduces the consumption of organic solvents.[19]

  • Fast Separations: The low viscosity of the supercritical mobile phase allows for high flow rates and rapid purifications.[18][20]

  • Orthogonal Selectivity: SFC can often provide different separation selectivity compared to reversed-phase LC, which can be advantageous for complex mixtures.[19]

  • Suitability for Polar Compounds: While pure CO2 is nonpolar, the addition of polar co-solvents and additives allows for the elution of a wide range of polar compounds.[18] It is generally considered that any compound soluble in methanol should be amenable to SFC.[14][18]

Parameter Normal-Phase HPLC Reversed-Phase HPLC Supercritical Fluid Chromatography (SFC)
Stationary Phase Polar (e.g., Silica, Alumina)Nonpolar (e.g., C18, C8)Polar (Similar to Normal-Phase)[14]
Mobile Phase Nonpolar (e.g., Hexane/EtOAc)Polar (e.g., Water/Acetonitrile)Supercritical CO2 with polar co-solvents (e.g., MeOH)[18][19]
Best Suited For Nonpolar to moderately polar compoundsPolar to nonpolar compoundsChiral separations, moderately polar to polar compounds[14][18]
Key Advantage Good for isomer separationBroad applicabilityFast, reduced solvent waste, unique selectivity[18][19]
Key Disadvantage Limited for very polar compounds, solvent toxicityPoor retention of very polar compoundsRequires specialized high-pressure equipment[14]

Visual Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound Derivative is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No / Oil success_recrystallization Pure Solid Obtained try_recrystallization->success_recrystallization Success oils_out Compound 'Oils Out' or Remains Impure try_recrystallization->oils_out Failure oils_out->chromatography tlc_screen Perform TLC Screening (Normal Phase) chromatography->tlc_screen good_rf Good Rf (0.2-0.4) & Acceptable Peak Shape? tlc_screen->good_rf flash_chrom Normal-Phase Flash Chromatography good_rf->flash_chrom Yes streaking Streaking or No Movement? good_rf->streaking No pure_product Pure Product flash_chrom->pure_product add_modifier Add Basic Modifier (e.g., TEA) to Eluent streaking->add_modifier Yes still_streaking Still Poor Separation? streaking->still_streaking No (No movement) add_modifier->tlc_screen Re-screen advanced_chrom Consider Advanced Chromatography still_streaking->advanced_chrom Yes hilic HILIC advanced_chrom->hilic sfc SFC advanced_chrom->sfc prep_hplc Preparative RP-HPLC (Aqueous-Stable Column) advanced_chrom->prep_hplc hilic->pure_product sfc->pure_product prep_hplc->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Flash Chromatography Workflow

Flash_Chromatography_Troubleshooting start Problem with Flash Chromatography no_elution Compound Not Eluting start->no_elution streaking Severe Peak Tailing / Streaking start->streaking poor_separation Poor Separation of Components start->poor_separation check_stability Check Stability on Silica (2D TLC) no_elution->check_stability Diagnosis increase_polarity Drastically Increase Eluent Polarity no_elution->increase_polarity Action check_acidity Silica Acidity Issue streaking->check_acidity Likely Cause optimize_solvent Re-optimize Solvent System (TLC) poor_separation->optimize_solvent Action 1 gradient_elution Use a Shallower Gradient poor_separation->gradient_elution Action 2 check_loading Check Column Loading (Overload?) poor_separation->check_loading Action 3 add_base Add TEA or NH4OH to Eluent check_acidity->add_base Solution 1 change_stationary_phase Switch to Alumina or Bonded Phase check_acidity->change_stationary_phase Solution 2

Caption: Troubleshooting workflow for flash chromatography.

References

Stability of the hydroxyl group in "1H-1,2,3-Triazole-1-ethanol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-1,2,3-Triazole-1-ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target molecule, with a particular focus on the stability and management of the crucial hydroxyl group.

Introduction: The Stability of the Hydroxyl Group in Focus

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly and efficiently achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] A frequent concern for chemists undertaking this synthesis is the reactivity of the primary hydroxyl group present in the starting material, 2-azidoethanol. This guide will thoroughly address the stability of this functional group, providing you with the expertise to navigate potential challenges and optimize your reaction conditions.

The CuAAC reaction is renowned for its high functional group tolerance, and in the vast majority of cases, the hydroxyl group of 2-azidoethanol is remarkably stable and does not require a protecting group.[2][3] This inherent stability is a significant advantage of click chemistry, streamlining the synthetic route and improving overall efficiency. However, a nuanced understanding of the reaction mechanism and the role of each component is critical to preempting and troubleshooting any unexpected outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of the hydroxyl group during the synthesis of this compound.

Q1: Is it necessary to protect the hydroxyl group of 2-azidoethanol before performing the CuAAC reaction?

A1: No, in most cases, it is not necessary to protect the hydroxyl group. The CuAAC reaction is highly chemoselective and tolerates a wide range of functional groups, including alcohols.[1][4][5] Numerous studies have successfully employed substrates with unprotected hydroxyl groups without observing significant side reactions.[6]

Q2: Can the hydroxyl group interfere with the copper catalyst?

A2: While the hydroxyl group is generally non-interfering, there is a theoretical possibility of coordination to the copper(I) catalyst. However, in practice, the affinity of the copper(I) for the alkyne and the azide is significantly higher, making any interaction with the hydroxyl group transient and non-disruptive to the catalytic cycle under standard reaction conditions. The use of appropriate ligands further minimizes this potential interaction.

Q3: Are there any specific reaction conditions that could compromise the stability of the hydroxyl group?

A3: Extreme conditions should be avoided. While the CuAAC reaction is robust, prolonged exposure to high temperatures or highly acidic or basic conditions could potentially lead to side reactions. However, the standard, mild conditions for this reaction (room temperature, neutral or slightly basic pH) are well within the stability range of the hydroxyl group.

Q4: Could the hydroxyl group be oxidized during the reaction?

A4: Oxidation of the hydroxyl group is a potential side reaction, but it is not a common issue under properly controlled CuAAC conditions. This can occur if the reaction is performed with a Cu(II) salt as the catalyst precursor without a sufficient amount of a reducing agent, such as sodium ascorbate.[2] In such cases, the Cu(II) can oxidize the alcohol to an aldehyde or carboxylic acid.[7] To prevent this, it is crucial to ensure that an adequate amount of the reducing agent is present to maintain the copper in its active Cu(I) state.[2]

Q5: I am observing a lower than expected yield. Could the hydroxyl group be the cause?

A5: It is unlikely that the hydroxyl group is the primary cause of low yield. More common culprits include:

  • Inactive Catalyst: The Cu(I) catalyst can be oxidized to inactive Cu(II) by atmospheric oxygen.[8]

  • Impure Reagents: The purity of the 2-azidoethanol, the acetylene source, and the solvents is critical.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, inappropriate solvent, or an unsuitable ligand can all lead to poor yields.[8]

  • Acetylene Gas Delivery: If using acetylene gas, ensuring its efficient delivery and dissolution in the reaction mixture is crucial.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Rationale
Low or No Product Formation Inactive Copper Catalyst: The active Cu(I) catalyst has been oxidized to inactive Cu(II).Solution: 1. Use a fresh solution of sodium ascorbate: This reducing agent is essential for maintaining the copper in the +1 oxidation state. It should be prepared fresh before each reaction as it can degrade over time.[8] 2. Degas the solvent: Removing dissolved oxygen from the solvent by sparging with an inert gas (e.g., argon or nitrogen) can prevent catalyst oxidation. 3. Use a stabilizing ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can protect the Cu(I) from oxidation and accelerate the reaction.
Impure Starting Materials: Impurities in 2-azidoethanol or the alkyne source can inhibit the catalyst.Solution: 1. Verify the purity of your reagents: Use freshly purified starting materials. 2. Check for residual reagents from previous steps: For example, ensure that all traces of the reagents used to synthesize 2-azidoethanol have been removed.
Poor Acetylene Delivery (if using gas): Insufficient acetylene in the reaction mixture will limit the conversion.Solution: 1. Ensure a good seal: Use a balloon or a gas inlet to maintain a positive pressure of acetylene. 2. Vigorous stirring: This will improve the dissolution of the gas into the liquid phase. 3. Consider an alternative acetylene source: Calcium carbide can be used as a solid source of acetylene in situ.
Formation of Side Products (e.g., diacetylene) Oxidative Homocoupling of Acetylene (Glaser Coupling): This occurs in the presence of Cu(II) and oxygen.[2]Solution: 1. Increase the concentration of the reducing agent: A slight excess of sodium ascorbate will help to suppress this side reaction.[1] 2. Maintain an inert atmosphere: As mentioned above, degassing the solvent and running the reaction under nitrogen or argon is beneficial.
Reaction is Sluggish or Stalls Insufficient Catalyst Activity: The catalyst concentration may be too low, or the chosen ligand may not be optimal for the solvent system.Solution: 1. Increase catalyst loading: While typically catalytic, increasing the amount of the copper source and ligand may be necessary for challenging substrates or dilute conditions. 2. Optimize the ligand: For aqueous or mixed aqueous/organic systems, a water-soluble ligand like THPTA is often a good choice. 3. Gently warm the reaction: A modest increase in temperature (e.g., to 40-50 °C) can sometimes increase the reaction rate without compromising the stability of the hydroxyl group.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.

Protocol 1: Synthesis of this compound using Acetylene Gas

This protocol is adapted from general procedures for CuAAC reactions with gaseous alkynes.[1]

Materials:

  • 2-Azidoethanol

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Deionized water

  • Acetylene gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Acetylene-filled balloon

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-azidoethanol (1.0 eq.).

  • Add deionized water to dissolve the 2-azidoethanol.

  • To this solution, add triethylamine (0.2 eq.) followed by copper(I) iodide (0.1 eq.).

  • Purge the flask with acetylene gas and then maintain a positive pressure of acetylene using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by filtering to remove the catalyst, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate) and purification by column chromatography.

Protocol 2: Synthesis using Calcium Carbide as an Acetylene Source

This protocol provides an alternative to using acetylene gas, which can be more convenient and safer for some laboratory setups.

Materials:

  • 2-Azidoethanol

  • Calcium carbide (CaC₂)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add 2-azidoethanol (1.0 eq.) and calcium carbide (1.5 eq.).

  • Add a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq.).

  • Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification can be performed as described in Protocol 1.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the CuAAC reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System 2-Azidoethanol 2-Azidoethanol Reaction Mixture Reaction Mixture 2-Azidoethanol->Reaction Mixture Acetylene Source Acetylene Source Acetylene Source->Reaction Mixture Cu(I) Source Cu(I) Source Cu(I) Source->Reaction Mixture Reducing Agent (e.g., Na Ascorbate) Reducing Agent (e.g., Na Ascorbate) Reducing Agent (e.g., Na Ascorbate)->Reaction Mixture Ligand (optional) Ligand (optional) Ligand (optional)->Reaction Mixture This compound This compound Reaction Mixture->this compound CuAAC Reaction (Click Chemistry)

Caption: General workflow for the CuAAC synthesis.

References

Technical Support Center: Protecting Group Strategies for the Ethanol Moiety in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding the use of protecting groups for ethanol or other primary alcohol moieties in the context of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your synthetic strategies are both efficient and robust.

Introduction: Why Protect an Alcohol for Click Chemistry?

Click chemistry, particularly CuAAC, is renowned for its high efficiency, selectivity, and compatibility with a wide range of functional groups, often eliminating the need for protecting groups.[1][2][3] However, in complex, multi-step syntheses, the hydroxyl group of an ethanol moiety can present challenges. While not directly reactive in the click reaction itself, its presence can lead to:

  • Undesired Side Reactions: The slightly acidic proton of the alcohol can interfere with preceding or subsequent reaction steps that require strong bases (e.g., Grignard reagents, organolithiums).[4][5]

  • Solubility Issues: The polarity of the hydroxyl group can affect the solubility of intermediates in organic solvents, complicating purification.[6]

  • Catalyst Interaction: Although less common, free hydroxyl groups can potentially coordinate with the copper catalyst, subtly influencing reaction kinetics.

Therefore, a judicious protecting group strategy is a cornerstone of a successful synthesis, ensuring that the alcohol is masked during critical steps and regenerated cleanly when needed.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the essential characteristics of a good protecting group for this application?

A good protecting group should be thought of as temporary "painter's tape" for a functional group.[4][8] For protecting an ethanol moiety in a click chemistry workflow, the ideal group must:

  • Be Easy to Install and Remove: The protection and deprotection steps should proceed in high yield with readily available, non-hazardous reagents.[6]

  • Be Robust: It must be stable to the specific conditions of the subsequent reactions, most critically, the CuAAC reaction itself (copper(I) source, reducing agent like sodium ascorbate, various solvents).[7]

  • Provide Orthogonal Control: The protecting group must be cleavable under conditions that do not affect other sensitive functional groups in the molecule or the newly formed triazole ring.[7] This concept of "orthogonality" is crucial for selective transformations in complex molecules.[10][11]

Q2: Which protecting groups are most commonly recommended for alcohols in a CuAAC workflow?

For primary alcohols like ethanol, two protecting groups stand out for their reliability and orthogonality with respect to the click reaction:

  • tert-Butyldimethylsilyl (TBDMS) Ether: A bulky silyl ether that offers excellent stability to a wide range of non-acidic and non-fluoride conditions.

  • Benzyl (Bn) Ether: A robust ether that is stable to most acidic and basic conditions but is selectively cleaved by hydrogenolysis.

The choice between them depends on the overall synthetic route and the presence of other functional groups in your molecule.

In-Depth Guide: Common Protecting Group Strategies

This section provides a detailed comparison of the TBDMS and Benzyl protecting groups, including validated protocols and troubleshooting advice.

Strategy 1: The Silyl Ether Approach - TBDMS Protection

The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most widely used protecting groups for alcohols due to its excellent stability and predictable reactivity.[12] The steric bulk of the tert-butyl group makes the resulting silyl ether approximately 10,000 times more stable towards hydrolysis than a simple trimethylsilyl (TMS) ether, allowing it to withstand a broader range of reaction conditions, including chromatography.[12][13]

Workflow Overview: TBDMS in Click Chemistry

TBDMS_Workflow Start Ethanol Moiety (R-CH2OH) Protect Protect (TBDMSCl, Imidazole) Start->Protect Protected TBDMS-Protected Alcohol (R-CH2OTBDMS) Protect->Protected Click CuAAC Reaction (Azide/Alkyne, Cu(I)) Protected->Click Clicked TBDMS-Protected Triazole Click->Clicked Deprotect Deprotect (TBAF in THF) Clicked->Deprotect Final Final Product (Triazole with free -OH) Deprotect->Final

Fig 1. General workflow for using TBDMS protection in a click chemistry sequence.
Detailed Experimental Protocols

Protocol 1: Protection of an Alcohol with TBDMSCl [9][13]

  • Objective: To convert a primary alcohol into a TBDMS ether.

  • Materials:

    • Alcohol substrate (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv)

    • Imidazole (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol substrate and imidazole in anhydrous DMF.

    • Add TBDMSCl to the solution in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic extracts with water and then brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TBDMS Ether with TBAF [13][14][15]

  • Objective: To cleave the TBDMS ether and regenerate the alcohol.

  • Materials:

    • TBDMS-protected substrate (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected substrate in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add the TBAF solution dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC.

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution or water.[13]

    • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting alcohol by flash column chromatography if necessary.

TBDMS Strategy: Summary Table
AdvantagesDisadvantages
High stability to many reagents (bases, nucleophiles, hydrides, oxidants).[4]Labile to acidic conditions (pH < 4).
Straightforward protection/deprotection protocols.TBAF reagent is basic and can cause side reactions with base-sensitive substrates.[14][15]
Orthogonal to benzyl ether deprotection (hydrogenolysis).Silicon-containing byproducts can sometimes complicate purification.[16][17]
TBDMSCl is a relatively inexpensive and stable solid reagent.[13]Sterically hindered alcohols may react slowly during the protection step.[13]
Strategy 2: The Benzyl Ether Approach - Bn Protection

The benzyl (Bn) group is a classic and highly reliable protecting group for alcohols. It is formed via a Williamson ether synthesis and is known for its exceptional stability across a wide pH range.[18][19] Its primary mode of cleavage, catalytic hydrogenolysis, makes it orthogonal to the acid/base and fluoride-lability of many other common protecting groups.[20][21][22]

Decision Tree: Choosing Between TBDMS and Benzyl Ether

Decision_Tree Start Does your molecule have H₂/Pd-C sensitive groups? (alkenes, alkynes, nitro groups) Yes Yes Start->Yes No No Start->No Use_TBDMS Use TBDMS Yes->Use_TBDMS Check_Acid_Base Is your synthesis sequence sensitive to strong acid or fluoride (deprotection step)? No->Check_Acid_Base Yes_Acid Yes Check_Acid_Base->Yes_Acid No_Acid No Check_Acid_Base->No_Acid Use_Bn Use Benzyl (Bn) Yes_Acid->Use_Bn No_Acid->Use_TBDMS

Fig 2. Decision guide for selecting an appropriate protecting group.
Detailed Experimental Protocols

Protocol 3: Protection of an Alcohol with Benzyl Bromide [18][23]

  • Objective: To convert a primary alcohol into a benzyl ether.

  • Materials:

    • Alcohol substrate (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

    • Benzyl bromide (BnBr, 1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • Under an inert atmosphere, suspend NaH in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add a solution of the alcohol in anhydrous THF dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

    • Cool the resulting alkoxide solution back to 0 °C and add benzyl bromide dropwise.

    • Stir the reaction at room temperature overnight. Monitor progress by TLC.

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis [22][24][25]

  • Objective: To cleave the benzyl ether and regenerate the alcohol.

  • Materials:

    • Benzyl-protected substrate (1.0 equiv)

    • Palladium on carbon (Pd/C), 10% w/w (5-10 mol% by weight)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas

  • Procedure:

    • Dissolve the benzyl-protected substrate in MeOH or EtOH in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add the solvent to the catalyst first.

    • Seal the reaction vessel and purge it with hydrogen gas (or use a hydrogen-filled balloon).

    • Stir the reaction vigorously under a positive pressure of hydrogen at room temperature for 2-16 hours. Monitor progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for the next step.

Benzyl Ether Strategy: Summary Table
AdvantagesDisadvantages
Extremely stable to a wide range of acidic and basic conditions.[20][26]Deprotection conditions (H₂/Pd-C) will reduce other functional groups like alkenes, alkynes, and nitro groups.[5][19]
Deprotection is very clean, yielding the product and volatile toluene.[25]Not suitable for sulfur-containing molecules, as they can poison the palladium catalyst.
Orthogonal to silyl ether deprotection (fluoride/acid).Requires specialized hydrogenation equipment and handling of flammable H₂ gas and potentially pyrophoric catalysts.
Can be cleaved under milder transfer hydrogenation conditions if direct H₂ is not desirable.[18][25][26]Benzyl bromide is a lachrymator and must be handled in a fume hood.

Troubleshooting Guide

TBDMS Protection/Deprotection Issues

Q: My TBDMS deprotection with TBAF is slow or incomplete. A: For sterically hindered silyl ethers, the reaction may require more forcing conditions. Try increasing the amount of TBAF to 2-3 equivalents, increasing the reaction temperature to 40-50 °C, or extending the reaction time.[15] Always monitor carefully by TLC to avoid decomposition.

Q: The TBAF reagent is causing decomposition of my molecule. A: Commercial TBAF solutions in THF contain small amounts of water and are inherently basic, which can degrade sensitive substrates.[14][15] To mitigate this, you can buffer the reaction by adding 1.1 equivalents of acetic acid to the TBAF solution before adding it to your substrate.[14] Alternatively, other fluoride sources like HF-Pyridine or TAS-F can be used, which are sometimes milder.[27]

Q: I am deprotecting a TBDMS ether, but my Boc-protected amine is also being cleaved. A: This can happen if the TBAF reagent is not anhydrous, as the hydroxide ions can cleave the Boc group. Ensure you are using anhydrous TBAF or consider buffering the reaction with a neutral buffer (e.g., phosphate buffer pH 7.2 mixed with THF) to maintain neutral conditions.[28]

Q: Purification after TBAF deprotection is difficult due to tetrabutylammonium salts. A: These salts can be challenging to remove, especially for polar products.[17] An effective workup involves diluting the reaction mixture, adding a sulfonic acid resin and calcium carbonate, stirring, and then filtering. This procedure captures the salts, avoiding the need for extensive aqueous extractions.[16]

Benzyl Ether Protection/Deprotection Issues

Q: My catalytic hydrogenation to remove the benzyl group is not working. A: This is often due to catalyst poisoning or insufficient H₂ delivery. Ensure your substrate and solvent are free of catalyst poisons (especially sulfur compounds). Use a high-quality catalyst and ensure vigorous stirring to keep the catalyst suspended and facilitate contact with the hydrogen gas. If the reaction stalls, you can sometimes filter the mixture and add fresh catalyst.

Q: Can I remove a benzyl ether if my molecule has a double bond? A: Standard catalytic hydrogenation will likely reduce the double bond along with cleaving the benzyl ether.[5][19] In this case, you must use an alternative deprotection method. Oxidative cleavage using reagents like 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective, especially for p-methoxybenzyl (PMB) ethers, which are more electron-rich.[18]

References

Technical Support Center: Catalyst Removal in 1H-1,2,3-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Copper Removal

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its efficiency in synthesizing 1,4-disubstituted 1H-1,2,3-triazoles, including derivatives like "1H-1,2,3-Triazole-1-ethanol".[1][2] While the copper catalyst is essential for the reaction's success, its persistence in the final product is a significant liability, particularly in biological and pharmaceutical applications.

Why is residual copper a problem?

  • Cellular Toxicity: Copper ions can be toxic to cells, a major concern for drug development and any biological application.[3][4]

  • Assay Interference: Trace copper can interfere with downstream processes, especially sensitive fluorescence-based assays or subsequent catalytic transformations.[3]

  • Product Instability: The presence of the metal catalyst can negatively impact the stability and overall purity of the final triazole compound.[3]

  • Altered Biological Activity: For drug candidates, residual copper can form complexes with the triazole product, potentially altering its intended biological activity or leading to off-target effects.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with removing copper catalysts from their reaction mixtures.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the purification of 1H-1,2,3-triazole products in a direct question-and-answer format.

Q1: My purified product remains blue or green. What does this mean and how do I fix it?

A persistent blue or green hue is a clear visual indicator of residual copper(II) contamination.[7] This occurs when the initial purification attempt was insufficient to remove all the copper ions from the reaction mixture.

Causality & Corrective Actions:

  • Incomplete Chelation/Extraction: A single aqueous wash is often not enough. The equilibrium between the organic and aqueous phases may require multiple extractions to effectively pull the copper-chelate complex out of the organic layer.

    • Solution: Perform multiple, successive washes with the chelating solution (e.g., 0.5 M EDTA).[7][8] Continue washing until the aqueous layer is no longer blue or green. Two to three washes are typically sufficient.[9]

  • Product-Copper Chelation: Your triazole product itself, especially if it possesses other nitrogen or sulfur-containing functional groups, may be strongly chelating the copper, making it difficult for the washing agent to compete.[7][10]

    • Solution 1: Use a stronger or more specific removal method. Solid-supported scavengers (metal scavenging resins) often have a higher affinity for copper and can be more effective than liquid-liquid extraction in these cases.[7]

    • Solution 2: A wash with an aqueous solution of ammonia or ammonium chloride can be highly effective at forming a water-soluble copper complex that is easily extracted.[11][12][13] Be mindful that an ammonia solution is basic, while an ammonium chloride solution is acidic, which could affect acid/base-sensitive products.[9]

Q2: My product yield is significantly lower after purification. What happened?

Low recovery after a workup is a common and frustrating issue. The cause is typically dependent on the properties of your target molecule and the purification method chosen.

Causality & Corrective Actions:

  • Partitioning into Aqueous Layer: If your "this compound" product has significant polarity or water solubility, it may be partially lost to the aqueous layer during liquid-liquid extraction with chelating agents like EDTA.[7]

    • Solution: For water-soluble or highly polar products, avoid aqueous washes. Instead, use methods that do not require biphasic systems. Solid-phase scavenger resins are an excellent choice, as the crude product can be dissolved in an organic solvent, stirred with the resin, and the resin simply filtered off.[7] For macromolecular products, dialysis against a buffer containing EDTA is also a very effective technique.[7][12]

  • Adsorption onto Solid Support: During column chromatography, polar triazole products can bind strongly to silica gel or alumina, leading to poor recovery. The residual copper salts can also streak on the column, causing fractions to be contaminated.

    • Solution: If using chromatography, you can pre-treat the crude mixture to remove the bulk of the copper before loading it onto the column. Perform an EDTA or ammonia wash first.[9] Alternatively, passing the crude mixture through a small plug of silica or alumina can sometimes trap copper salts while allowing the product to elute.[7][9]

Q3: I used a scavenger resin, but my product is still contaminated with copper.

Solid-phase scavengers are highly effective but not infallible. Failure typically points to incorrect selection or application.

Causality & Corrective Actions:

  • Incorrect Resin Type: Scavenger resins are functionalized with different chelating groups (e.g., thiourea, triamine, imidazole), each with varying affinities for different metals and oxidation states.[14][15]

    • Solution: Ensure you are using a resin with high affinity for copper. Resins functionalized with thiourea, imidazole, or amine groups are generally very effective for copper scavenging.[14][15] A silica-supported version of EDTA (e.g., SiliaMetS TAAcONa) is also a strong choice for copper in higher oxidation states.[15]

  • Insufficient Equivalents or Time: The scavenging process is a binding equilibrium. If not enough resin is used or the incubation time is too short, copper will remain in the solution.

    • Solution: Increase the equivalents of the scavenger resin relative to the copper catalyst. Also, increase the stirring time; while some reactions are fast, allowing the mixture to stir for 4-16 hours (or overnight) can significantly improve removal efficiency.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing copper catalysts?

The most common and effective strategies fall into three categories:

  • Chelation & Extraction: This involves washing the organic reaction mixture with an aqueous solution of a chelating agent. The agent forms a water-soluble complex with the copper, which is then partitioned into the aqueous phase and removed.[3][7] Common agents include EDTA, ammonia/ammonium chloride, and sodium thiosulfate.[7][8][13]

  • Solid-Phase Scavenging: This method uses solid-supported materials, such as functionalized silica gel or polymer resins, that have a high affinity for copper.[7] The resin is stirred with the crude reaction mixture and then removed by simple filtration.[14]

  • Chromatography: Standard silica gel column chromatography can separate polar copper salts from the less polar triazole product.[11] This is often used as a final polishing step after the bulk of the copper has been removed by other means.[9]

Q2: How can I determine if all the copper has been removed?

While a colorless product is a good sign, it is not a definitive measure of trace contamination. For applications requiring very low copper levels (e.g., in vivo studies), quantitative analysis is necessary. The most common method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , which can detect metal content down to parts-per-billion (ppb) levels.[16] Even after standard column chromatography, residual copper levels can be in the range of 4-9 µg/g (ppm).[16]

Q3: Can I avoid the purification problem altogether?

Yes, one of the most effective strategies is to prevent the copper from entering the solution phase in the first place.

  • Heterogeneous Catalysts: Using a solid-supported copper catalyst simplifies removal immensely.[11][17] These catalysts can be polymer resins with chelated copper or copper nanoparticles immobilized on a solid support like silica or carbon.[4][18][19] At the end of the reaction, the catalyst is simply filtered off, often leaving a very clean product that may not require further purification.[17][20]

Q4: What concentration of EDTA solution should I use for an aqueous wash?

A 0.5 M aqueous solution of the disodium salt of EDTA (Na₂EDTA) is a robust and widely used starting point for washing organic layers.[7][8]

Key Experimental Protocols

Protocol 1: Copper Removal via Aqueous Wash with EDTA

This protocol is ideal for organic-soluble products that are not prone to partitioning into an aqueous phase.

  • Reaction Completion: Once TLC or LC-MS confirms the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of Na₂EDTA.[7]

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting occasionally. Allow the layers to fully separate. The aqueous layer will often turn blue or green as it complexes with the copper.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one or two more times, or until no more color is observed in the aqueous layer.

  • Final Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now largely free of copper.

Protocol 2: Copper Removal Using a Solid-Supported Scavenger Resin

This protocol is highly effective for a wide range of products, including those that are polar, water-soluble, or sensitive to aqueous workups.

  • Reaction Completion: Once the reaction is complete, dilute the mixture with a suitable organic solvent in which your product is soluble.

  • Resin Selection: Choose a scavenger resin with high affinity for copper (e.g., SiliaMetS Thiourea or Imidazole).[14]

  • Addition of Scavenger: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the amount of copper catalyst used).

  • Incubation: Stir the resulting suspension at room temperature. An incubation time of 4-16 hours is recommended for optimal removal.[7] Monitor copper removal by taking small aliquots and analyzing by TLC (observing the disappearance of baseline copper salts) or LC-MS.

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the resin.

  • Rinsing: Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Method Selection Guide

Choosing the right purification strategy is key to maximizing both purity and yield. The decision often depends on the product's solubility and the required level of purity.

Comparative Table of Copper Removal Methods
MethodPrincipleProsConsBest For
Aqueous Wash (EDTA, NH₄Cl) Chelation & Liquid-Liquid Extraction[3][7]Fast, inexpensive, good for bulk removal.Can lead to emulsions; ineffective for polar/water-soluble products; may not achieve ppm-level purity.Non-polar, organic-soluble products where trace copper is acceptable.
Solid Scavenger Resins High-Affinity Chelation & Filtration[7][14]High efficiency; excellent for polar products; simple filtration workup; can achieve low ppm levels.Resins can be expensive; requires stirring for several hours.All product types, especially when aqueous washes must be avoided or high purity is required.
Silica Gel Chromatography Adsorption & Differential Elution[11]Can provide very high purity; separates other impurities simultaneously.Can be low-yielding for polar products; labor-intensive; not ideal for bulk removal.Final purification step ("polishing") after the bulk of copper has been removed by another method.
Heterogeneous Catalysis Prevention via Solid-Phase Catalyst[17]Dramatically simplifies workup (simple filtration); catalyst can often be recycled; very low contamination.[17][18]Catalyst may be less active than homogeneous systems; may require higher temperatures or longer reaction times.Streamlining synthesis and avoiding complex purification from the outset.
Decision Workflow for Copper Removal

The following diagram outlines a logical path for selecting an appropriate purification strategy.

D Copper Removal Strategy Decision Tree A Reaction Complete B Is the product soluble in organic solvents and water-insoluble? A->B D Aqueous Wash (EDTA or NH4Cl) B->D Yes E Is the product polar, water-soluble, or sensitive to aqueous workup? B->E No C Is the final application sensitive to ppm levels of copper? F Use Solid-Phase Scavenger Resin C->F Yes G Is further purification from other byproducts required? C->G No D->C E->F Yes F->G H Final Product G->H No I Column Chromatography G->I Yes I->H

Caption: Decision workflow for selecting a copper removal method.

Visualizing Copper Chelation and Scavenging

G Conceptual Mechanisms of Copper Removal cluster_0 A) Chelation by EDTA cluster_1 B) Solid-Phase Scavenging Cu_ion Cu²⁺ Complex [Cu(EDTA)]²⁻ (Water-Soluble Complex) Cu_ion->Complex EDTA EDTA (Aqueous Chelator) EDTA->Complex Crude Crude Product + Cu²⁺ (in solution) Stir Stir & Incubate Crude->Stir Resin Scavenger Resin (Solid Support) Resin->Stir Filtered Filter Stir->Filtered Clean Purified Product (in solution) Filtered->Clean Bound_Resin Resin-Cu²⁺ (Filtered Solid) Filtered->Bound_Resin

Caption: Mechanisms for copper removal by chelation and solid-phase scavenging.

References

Technical Support Center: Optimizing 1H-1,2,3-Triazole-1-ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for triazole synthesis. This guide provides in-depth troubleshooting and frequently asked questions concerning the synthesis of 1H-1,2,3-Triazole-1-ethanol and related analogs. The focus is on a critical, yet often overlooked, parameter: the choice of solvent. As researchers in drug development and organic synthesis, understanding the causality behind solvent effects is paramount for achieving high efficiency, purity, and reproducibility. This document is structured to provide not just protocols, but the scientific reasoning behind them.

The synthesis of 1,4-disubstituted 1H-1,2,3-triazoles, such as this compound, is most effectively achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[1][2] This reaction is celebrated for its high yields and specificity, but its success is intimately tied to the reaction medium.[3][4]

Section 1: Foundational Principles - The Role of the Solvent in CuAAC Reactions

The solvent in a CuAAC reaction is not merely an inert medium; it is an active participant that influences nearly every aspect of the catalytic cycle. Its primary roles include:

  • Reactant Solubilization: The fundamental requirement is to dissolve the azide (e.g., 2-azidoethanol) and the alkyne (e.g., ethynyltrimethylsilane, followed by deprotection, or acetylene gas) to allow for effective interaction with the catalyst.

  • Catalyst Stabilization and Activity: The solvent coordinates with the Cu(I) catalytic species. Polar and coordinating solvents can stabilize the catalytically active monomeric copper species, preventing the formation of inactive polymeric copper complexes and accelerating the reaction.[5]

  • Reaction Rate Acceleration: Aqueous solutions or polar co-solvents are known to significantly accelerate the rate of CuAAC reactions.[6][7] This is attributed to the beneficial effect of water on the energetics of the transition states within the catalytic cycle.

  • Influencing Work-up and Purification: The choice of solvent directly impacts the ease of product isolation. A solvent from which the product precipitates upon formation can simplify purification immensely.

Below is a diagram illustrating the generally accepted catalytic cycle for the CuAAC reaction and the integral role of the solvent.

CuAAC_Mechanism cluster_solvent Reaction Medium (Solvent) CuI Cu(I) Catalyst Alkyne R'-C≡CH (Alkyne) Acetylide Cu(I)-Acetylide Intermediate Alkyne->Acetylide + Cu(I) - H+ Triazolide Copper Triazolide Intermediate Acetylide->Triazolide + R-N3 Azide R-N3 (Azide) Triazolide->CuI Regenerates Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis (e.g., from H2O, alcohol) caption Fig. 1: CuAAC Catalytic Cycle

Caption: CuAAC catalytic cycle highlighting intermediate stages.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, with a focus on solvent-based solutions.

Problem: Low or No Product Yield

  • Q: My CuAAC reaction to synthesize this compound has failed or resulted in a very low yield. I suspect the solvent. What should I check?

    A: This is the most common issue, and the solvent is a primary suspect. The underlying cause is often poor reactant solubility or catalyst deactivation. Follow this troubleshooting workflow:

    • Assess Solubility: Were your starting materials (the azide and alkyne) fully dissolved in the chosen solvent system? If you observed a suspension or biphasic mixture (and were not intentionally running a biphasic reaction), solubility is the likely culprit.

      • Solution: For non-polar reactants that are insoluble in common aqueous mixtures (like t-BuOH/H₂O), increase the proportion of the organic co-solvent.[3] Alternatively, switch to a more powerful polar aprotic solvent like DMSO or DMF, which are excellent for dissolving a wide range of small molecules.[8]

    • Consider Solvent Polarity: The reaction is often accelerated in polar solvents.[5] If you are using a non-polar solvent like toluene or THF alone, the reaction may be sluggish.

      • Solution: Switch to a polar solvent system. A 1:1 mixture of t-BuOH:H₂O is an excellent starting point for many substrates.[3] Water, acetonitrile, DMF, and DMSO are also effective polar media.[9]

    • Evaluate Catalyst Compatibility: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. While some solvent systems can help stabilize Cu(I), it's crucial to ensure conditions are appropriate.

      • Solution: If using a Cu(II) source like CuSO₄·5H₂O, ensure you have an adequate amount of a reducing agent (e.g., sodium ascorbate). If the reaction is still failing, consider adding a stabilizing ligand. For bioconjugation, where molecules are sensitive, ligands are often used to protect the biomolecules from oxidation and accelerate the reaction.[8]

Troubleshooting_Yield Start Low / No Yield CheckSolubility Were reactants fully dissolved? Start->CheckSolubility CheckPolarity Is the solvent polar (e.g., H2O, DMSO, DMF)? CheckSolubility->CheckPolarity Yes Sol_Insoluble Change Solvent System: - Increase organic co-solvent ratio - Switch to DMSO or DMF - Apply gentle heat CheckSolubility->Sol_Insoluble No CheckCatalyst Is the Cu(I) catalyst active and stable? CheckPolarity->CheckCatalyst Yes Sol_NonPolar Switch to Polar Solvent: - Start with t-BuOH/H2O (1:1) - Try Acetonitrile/H2O or neat H2O - Consider 'green' solvents like glycerol CheckPolarity->Sol_NonPolar No Sol_Catalyst Optimize Catalyst Conditions: - Degas solvent to remove O2 - Add fresh reducing agent (NaAsc) - Introduce a stabilizing ligand CheckCatalyst->Sol_Catalyst No Success Problem Resolved CheckCatalyst->Success Yes Sol_Insoluble->Start Re-run Experiment Sol_NonPolar->Start Re-run Experiment Sol_Catalyst->Start Re-run Experiment caption Fig. 2: Troubleshooting Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Problem: Difficulty with Product Isolation

  • Q: My reaction appears complete by TLC, but I cannot isolate the product. It either remains as an oil or is insoluble in everything.

    A: This is a common challenge, especially with highly polar triazole products like this compound, which contains a hydroxyl group.

    • High Polarity Solvents (DMSO/DMF): If the reaction is run in DMSO or DMF, removing these high-boiling point solvents can be difficult. The product may be soluble in the residual solvent, appearing as an oil.

      • Solution: After the reaction, dilute the mixture with a large volume of water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. The triazole product should partition into the organic layer while the DMSO/DMF remains in the aqueous phase. If the product is water-soluble, this becomes more complex and may require lyophilization or specialized chromatography.

    • Product Insolubility: Some triazoles are highly crystalline and may precipitate from the reaction mixture, which is ideal. However, others might be poorly soluble in common workup and chromatography solvents.[10]

      • Solution: If the product crashes out, filtration is the easiest isolation method. If it is insoluble after workup, try dissolving it in a range of solvents (e.g., methanol, chloroform, hot acetonitrile) for purification. The solvent used for the reaction can be chosen to facilitate this. For example, running the reaction in a solvent where the product is sparingly soluble at room temperature can lead to crystallization upon cooling.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best all-purpose solvent for synthesizing this compound?

    • A: While there is no single "best" solvent for all substrates, a mixture of tert-butanol and water (1:1 v/v) is the most widely recommended starting point.[3] This system provides a good balance of polarity to accelerate the reaction while still having sufficient organic character to dissolve many non-polar starting materials. Water is also considered a benign and inexpensive solvent, aligning with green chemistry principles.[11]

  • Q2: Can I perform the synthesis without any solvent?

    • A: Yes, solvent-free or "neat" reactions are a viable and environmentally friendly option.[12] These are often facilitated by microwave irradiation or mechanical ball-milling.[13][14] The key advantage is the elimination of solvent waste and often dramatically reduced reaction times.[13] However, one must be cautious about the exothermic nature of the reaction, especially on a larger scale.[15]

  • Q3: How do "green" solvents like glycerol or Cyrene™ compare to traditional ones?

    • A: Green solvents are gaining significant traction. Glycerol, a byproduct of biodiesel production, has been shown to be an effective medium for CuAAC, sometimes allowing for easy recycling of the catalyst.[6] Cyrene™, a biomass-derived solvent, has also been successfully used as a medium for one-pot CuAAC reactions, demonstrating good to excellent yields.[16] These solvents are excellent alternatives to traditional volatile organic compounds (VOCs), but may require higher temperatures due to their viscosity and can sometimes complicate product isolation.

  • Q4: My protocol calls for a biphasic system like CH₂Cl₂/H₂O. What is the benefit?

    • A: A biphasic system of dichloromethane and water has been shown to increase reaction rates and provide excellent yields.[7] It is believed that the reaction occurs at the interface, and this system can be particularly useful when dealing with reactants of very different polarities, where one dissolves preferentially in the organic layer and the other in the aqueous layer.

Section 4: Protocols & Comparative Data

Below are two standard protocols for the synthesis of a model 1,4-disubstituted triazole, highlighting the differences dictated by the solvent system.

Protocol 1: Synthesis in Aqueous Co-solvent (t-BuOH/H₂O)

This protocol is a standard, reliable method for many substrates.

  • Setup: In a round-bottom flask, dissolve the alkyne (1.0 equiv) and the azide (1.0 equiv) in a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 equiv).

  • Initiation: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv). The solution should turn from blue to a pale yellow/green, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.

Protocol 2: Synthesis in Polar Aprotic Solvent (DMF)

This protocol is useful for substrates with poor solubility in aqueous systems.

  • Setup: In a flask under a nitrogen or argon atmosphere, dissolve the alkyne (1.0 equiv) and the azide (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Catalyst Addition: Add Copper(I) Iodide (CuI) (0.05 equiv) and a base such as N,N-Diisopropylethylamine (DIPEA) (0.1 equiv).[3]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) if required. Monitor progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash thoroughly with water to remove DMF, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Comparative Data: Solvent Effect on a Model CuAAC Reaction

The following table summarizes literature findings on the reaction of benzyl azide with phenylacetylene, a common model system, illustrating the profound impact of the solvent on reaction efficiency.

Solvent SystemCatalyst SystemTemperature (°C)TimeYield (%)Reference
WaterCu/C (heterogeneous)Room Temp2h94[11]
t-BuOH/H₂O (1:1)CuSO₄/NaAscRoom Temp1.5h91[2]
Dichloromethane (DCM)Cu/C (heterogeneous)110 °C (flow)~2 minQuantitative[17]
DMFCuI85 °C12hLow[16]
Cyrene™CuI / Et₃N85 °C12h96[16]
GlycerolCuI80 °C24h95[6]
Solvent-Free (Microwave)None (thermal)80 °C9 min48 (mixture)[12]
Solvent-Free (Microwave)CuI80 °C10 min98[13]

This table is a synthesis of data from multiple sources for illustrative purposes. Reaction conditions may vary slightly between reports.

References

Improving the regioselectivity of "1H-1,2,3-Triazole-1-ethanol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,3-triazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice on controlling the regioselectivity of the azide-alkyne cycloaddition reaction. Our focus is to move beyond simple protocols and delve into the mechanistic principles that govern the formation of the desired triazole regioisomer, empowering you to troubleshoot and optimize your experiments effectively.

Introduction: The Regioselectivity Challenge

The 1,3-dipolar cycloaddition between an azide and an alkyne, first explored by Huisgen, is a powerful transformation for creating the 1,2,3-triazole core.[1][2] However, the thermal, uncatalyzed reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, as the activation energies for both reaction pathways are nearly identical.[3][4][5] For applications in pharmaceuticals, materials science, and bioconjugation, precise control over this regiochemistry is not just desirable—it is essential.

This guide will address the common challenges encountered in achieving high regioselectivity, with a primary focus on the two cornerstone catalytic systems: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-isomers and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-isomers.[6][7]

Fundamental Principles: Why Catalysts Dictate Regioselectivity

Understanding why a catalyst directs the reaction to a specific isomer is crucial for troubleshooting. The choice between copper and ruthenium is the primary determinant of the product's regiochemistry.

G cluster_start cluster_paths cluster_thermal start Azide + Terminal Alkyne p1 1,4-Disubstituted 1,2,3-Triazole start->p1   CuAAC (Copper Catalyst) p2 1,5-Disubstituted 1,2,3-Triazole start->p2   RuAAC (Ruthenium Catalyst) mix ~1:1 Mixture of Regioisomers start->mix   Thermal Reaction (Uncatalyzed)

Caption: Catalytic control of regioselectivity in azide-alkyne cycloadditions.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, a cornerstone of "click chemistry," proceeds through a mechanism that is fundamentally different from the uncatalyzed version.[5][8] The process involves the formation of a copper(I) acetylide intermediate.[9] Growing experimental and computational evidence points to a dinuclear copper intermediate as the kinetically favored pathway.[8] This coordination changes the reaction from a non-polar, one-step mechanism to a polar, stepwise one.[3][4][5] The regioselectivity for the 1,4-isomer is explained by the most favorable two-center interaction that occurs along this reaction path.[3][4]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysts like Cp*RuCl(PPh₃)₂ operate via a different mechanism.[10][11][12] Ruthenium activates the alkyne through π-interactions, which promotes the addition of the alkyne's most nucleophilic carbon to the terminal, electrophilic nitrogen of the azide.[13] This involves the oxidative coupling of the reactants to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-disubstituted triazole exclusively.[11][12]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My reaction is producing a mixture of 1,4- and 1,5-regioisomers. How can I obtain a single isomer?

Answer: This is the most common regioselectivity problem and almost always arises from using a non-selective reaction condition. The uncatalyzed thermal Huisgen cycloaddition is notorious for producing mixtures.[6][14]

Root Cause: The activation energy barrier for the formation of both the 1,4- and 1,5-isomers in the thermal reaction is very similar, leading to a lack of selectivity.[3][5]

Solution: You must employ a catalyst. Your choice of catalyst will determine the isomeric outcome.

  • For the 1,4-disubstituted isomer (e.g., for synthesizing a derivative of 1-(2-hydroxyethyl)-4-(substituted)-1H-1,2,3-triazole): Use the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is the most robust and widely used method for obtaining the 1,4-isomer with extremely high fidelity.[6][8]

  • For the 1,5-disubstituted isomer: Use the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Ruthenium(II) complexes, such as Cp*RuCl(COD), are highly effective at selectively producing 1,5-disubstituted triazoles.[10][11]

Table 1: Comparison of Key Catalytic Systems

Feature Copper(I)-Catalyzed (CuAAC) Ruthenium(II)-Catalyzed (RuAAC)
Product 1,4-Disubstituted 1,2,3-Triazole 1,5-Disubstituted 1,2,3-Triazole
Typical Catalyst Cu(I) salts (e.g., CuI, CuSO₄/NaAsc) CpRuCl(PPh₃)₂ or CpRuCl(COD)
Alkyne Scope Terminal alkynes required Tolerates terminal and internal alkynes
Common Solvents Aqueous mixtures (tBuOH/H₂O), DMF, DMSO Aprotic organic solvents (Toluene, Dioxane, DCE)

| Key Intermediate | Copper-acetylide complex | Six-membered ruthenacycle |

Issue 2: My CuAAC reaction for the 1,4-isomer is slow, has a low yield, or is failing completely.

Answer: While CuAAC is generally robust, its success hinges on the presence of the active Cu(I) catalytic species. Several factors can inhibit the reaction.

Potential Causes & Solutions:

  • Oxidation of Copper(I) to inactive Copper(II): Oxygen is detrimental to the CuAAC reaction as it oxidizes the active Cu(I) catalyst.

    • Solution: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). If starting from a Cu(II) salt (like CuSO₄), you must include a reducing agent. Sodium ascorbate is the most common and effective choice, often used in slight excess to maintain a reducing environment.[6]

  • Poor Catalyst Solubility: If the copper source is not soluble in the reaction medium, the catalytic cycle cannot proceed efficiently.

    • Solution: The choice of ligand is critical. Ligands not only stabilize the Cu(I) oxidation state but also enhance solubility and can dramatically accelerate the reaction.[15][16] For aqueous systems, ligands like THPTA or TBTA are excellent choices. In organic solvents, nitrogen-containing ligands like bathocuproine or (DHQD)₂PHAL can be highly effective.[15]

  • Inhibitors in the Reaction Mixture: Certain functional groups or impurities can coordinate strongly to copper and poison the catalyst.

    • Solution: Thiols are potent inhibitors and should be avoided or protected.[9] Ensure your starting materials and solvents are of high purity. If catalyst poisoning is suspected, increasing the catalyst loading or using a more robust ligand may help.

G start Low Yield in CuAAC Reaction q1 Is a reducing agent (e.g., NaAsc) present? start->q1 q2 Is the reaction under inert gas? q1->q2 Yes sol1 Add Sodium Ascorbate (if starting from Cu(II)) q1->sol1 No q3 Is a suitable ligand being used? q2->q3 Yes sol2 Degas solvents and run under N2 or Ar q2->sol2 No q4 Are starting materials pure? q3->q4 Yes sol3 Add a Cu(I) stabilizing/accelerating ligand (e.g., THPTA) q3->sol3 No sol4 Purify azide and alkyne; check for inhibitors (e.g., thiols) q4->sol4 No end Reaction Optimized q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: Troubleshooting workflow for low-yielding CuAAC reactions.

Issue 3: I am observing significant amounts of a side product from alkyne homocoupling (Glaser coupling). How can I suppress this?

Answer: The oxidative homocoupling of terminal alkynes to form a 1,3-diyne is a common Cu-mediated side reaction that competes with the desired cycloaddition.

Root Cause: This side reaction is promoted by Cu(II) and oxygen. If the concentration of active Cu(I) is low and oxygen is present, Glaser coupling can dominate.

Solutions:

  • Maintain a Reducing Environment: The most effective solution is to ensure a reducing environment. The addition of a slight excess of sodium ascorbate is highly effective at preventing the formation of the species that lead to homocoupling.[6]

  • Use an Appropriate Ligand: A well-chosen ligand can stabilize the Cu(I) state, preventing its oxidation and subsequent participation in the homocoupling pathway.

  • Strict Anaerobic Conditions: Thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) will minimize the presence of oxygen, the terminal oxidant for this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol is a standard, robust starting point for the synthesis of the 1,4-isomer.

Materials:

  • Azide starting material (e.g., 2-Azidoethanol) (1.0 eq)

  • Terminal alkyne starting material (1.0 - 1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (NaAsc) (5-10 mol%)

  • Solvent: 1:1 mixture of tert-Butanol and deionized water

Procedure:

  • In a round-bottom flask, dissolve the azide and alkyne in the t-BuOH/H₂O (1:1) solvent mixture.

  • Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.

  • To the stirring reaction mixture under an inert atmosphere, add the sodium ascorbate solution via syringe.

  • Next, add the CuSO₄ solution. A color change (often to a yellow-green or heterogeneous orange) is typically observed.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

  • Upon completion, the reaction can be worked up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate or DCM). Further purification can be achieved by column chromatography if necessary.

References

Validation & Comparative

A Senior Application Scientist's Guide to Linker Selection: A Comparative Analysis of 1H-1,2,3-Triazole-1-ethanol and Other Click Chemistry Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Lynchpin of Conjugate Design

In the intricate world of bioconjugation and drug development, the covalent bond that unites two distinct molecular entities is far from a simple tether. This connection, the linker, is a critical determinant of the final conjugate's stability, efficacy, pharmacokinetic profile, and overall therapeutic success.[1][2] The advent of "click chemistry," a concept pioneered by K.B. Sharpless, revolutionized this field by providing a set of reactions that are rapid, efficient, highly specific, and bioorthogonal—meaning they proceed in complex biological environments without interfering with native biochemical processes.[3][4][5][6]

At the heart of click chemistry lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forges an exceptionally stable 1,2,3-triazole ring.[6] This guide provides an in-depth, objective comparison of a specific triazole-based linker, 1H-1,2,3-Triazole-1-ethanol, with other prominent linker classes used in click chemistry. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions in their experimental designs, particularly in the context of creating robust and effective bioconjugates like Antibody-Drug Conjugates (ADCs).[7][8][]

The 1,2,3-Triazole Core: A Foundation of Unparalleled Stability

The 1,4-disubstituted 1,2,3-triazole ring formed via CuAAC is more than just a passive connection; it is an active participant in defining the properties of the final molecule.[10] Its unique characteristics make it a cornerstone of modern bioconjugation.

  • Exceptional Stability: The triazole ring is renowned for its robustness. It is highly resistant to hydrolysis across a wide pH range, enzymatic degradation by common proteases, and cleavage by oxidizing or reducing agents.[10][11] This chemical inertness ensures that the conjugate remains intact in circulation until it reaches its target, minimizing premature payload release and off-target toxicity.

  • Physicochemical Properties: The triazole moiety possesses a significant dipole moment and hydrogen bond-accepting capabilities.[12] It is a planar, aromatic system that can serve as a bioisostere for amide bonds, often enhancing the metabolic stability of peptidomimetics.[11][12]

  • Synthetic Versatility: The CuAAC reaction is highly reliable and provides the triazole product in near-quantitative yields, simplifying purification and characterization.[6][13]

These features collectively establish the triazole linkage as a "gold standard" for applications demanding a permanent, stable connection between molecular components.

Spotlight on this compound: The Minimalist's Choice

This compound is a linker that incorporates the stable triazole core with a short ethanol extension (-CH2CH2OH).[14] While seemingly simple, its structure offers distinct advantages.

  • Hydrophilicity: The terminal hydroxyl group imparts a degree of hydrophilicity, which can help mitigate the aggregation potential often associated with hydrophobic payloads. Studies have shown that even subtle changes to linker composition, such as the placement of a polar group, can significantly impact the solubility of the final conjugate.[15][16]

  • Minimalism and Rigidity: As a very short linker, it provides a compact and relatively rigid connection. This is advantageous when spatial proximity between the conjugated partners is desired or when the flexibility of longer linkers could lead to undesirable interactions or instability.

  • Secondary Functionalization: The hydroxyl group serves as a potential handle for further chemical modification, although this is a less common application compared to its role as a simple hydrophilic spacer.

Essentially, this compound is the linker of choice when the primary requirements are extreme stability and a short, defined distance between the conjugated molecules, without the added complexity of longer, more flexible chains.

cluster_reagents Reactants cluster_catalyst Catalytic System cluster_product Product Azide R1-N3 (Azide) Product R1-[1,2,3-Triazole]-CH2CH2OH (this compound Linkage) Azide->Product CuAAC 'Click' Reaction Alkyne HC≡C-CH2CH2OH (3-Butyn-1-ol precursor) Alkyne->Product Catalyst Cu(I) Catalyst (e.g., from CuSO4 + Na Ascorbate) Catalyst->Product Catalyzes

Caption: Formation of the this compound linkage via CuAAC.

Comparative Analysis with Alternative Click Chemistry Linkers

The optimal linker is entirely dependent on the specific application.[1] Here, we compare this compound to two other major classes of linkers to illuminate the causality behind linker selection.

Polyethylene Glycol (PEG) Linkers

PEG linkers are long, flexible chains composed of repeating ethylene glycol units, often functionalized with terminal azide and alkyne groups for click chemistry.[17][18][19]

  • Core Directive: To enhance solubility and improve pharmacokinetics. The hydrophilic and biocompatible nature of the PEG chain increases the water solubility of hydrophobic payloads, reduces the likelihood of aggregation, and can extend the circulation half-life by shielding the conjugate from proteolytic degradation and reducing renal clearance.[4]

  • Performance Comparison:

    • Solubility & PK: PEG linkers are vastly superior in modulating solubility and pharmacokinetics.[4] this compound offers only a minimal hydrophilic contribution.

    • Flexibility & Size: PEG linkers provide significant length and flexibility, which can be crucial for overcoming steric hindrance between large biomolecules.[20] However, this same flexibility can sometimes be a liability. In the context of ADCs, studies have suggested that linker length can impact stability and efficacy, with shorter linkers sometimes leading to more stable conjugates.[8][21]

  • Expert's Verdict: Choose a PEG linker when conjugating highly hydrophobic molecules or when a long, flexible spacer is needed to ensure the biological activity of the conjugated partners is not compromised by steric clash. Choose This compound when hydrophobicity is not a concern and a short, rigid connection is paramount.

Cleavable Linkers

Unlike the inert triazole linkage, cleavable linkers are designed to break under specific physiological conditions.[1][2] Common examples include disulfide linkers (cleaved by reducing agents like glutathione), hydrazones (cleaved in the acidic environment of lysosomes), and peptide linkers like valine-citrulline (cleaved by lysosomal proteases like cathepsin B).[1][22][23]

  • Core Directive: To enable controlled payload release at the target site. An ideal cleavable linker is stable in circulation (pH 7.4, low reducing potential) but is rapidly cleaved inside the target cell (acidic pH, high glutathione concentration, or specific enzymes).[]

  • Performance Comparison:

    • Release Mechanism: This is the fundamental difference. The triazole linkage is non-cleavable, meaning the payload is released only upon complete degradation of the parent biomolecule (e.g., the antibody in an ADC).[1] Cleavable linkers allow for the release of an unmodified or near-native payload.

    • Bystander Effect: Cleavable linkers can enable a "bystander effect." Once the payload is released, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is highly advantageous for treating heterogeneous tumors.[1][24] This is not possible with non-cleavable linkers.

    • Stability: While designed to be stable, cleavable linkers inherently carry a higher risk of premature payload release in circulation compared to the exceptionally robust triazole bond, which can lead to systemic toxicity.[8][25]

  • Expert's Verdict: Choose a cleavable linker for applications like ADCs where releasing the payload in its most active form is critical for efficacy and a bystander effect is desired. Choose a triazole-based linker like this compound for applications requiring maximum stability and when the payload-linker catabolite is known to be active, or for applications outside of drug delivery such as diagnostics or material science where a permanent link is required.

cluster_stable Stable Triazole Linker cluster_cleavable Cleavable Linker (e.g., Val-Cit) ADC_S Antibody-Triazole-Drug (Circulation) Internal_S Internalization & Lysosomal Trafficking ADC_S->Internal_S Degrade_S Antibody Degradation Internal_S->Degrade_S Release_S Release of Lys-Triazole-Drug Degrade_S->Release_S ADC_C Antibody-VC-Drug (Circulation) Internal_C Internalization & Lysosomal Trafficking ADC_C->Internal_C Cleave_C Enzymatic Cleavage (Cathepsin B) Internal_C->Cleave_C Release_C Release of Free Drug Cleave_C->Release_C Bystander Bystander Cell Killing Release_C->Bystander

Caption: Contrasting ADC payload release mechanisms for stable vs. cleavable linkers.

Data Presentation: A Quantitative Comparison

The choice of linker profoundly impacts conjugate performance. The following table summarizes the key characteristics and provides representative data to guide selection.

FeatureThis compoundPEG Linker (e.g., PEG4)Cleavable Linker (e.g., Val-Cit)
Primary Role Stable, short, hydrophilic spacerSolubility/PK enhancement, flexible spacerControlled payload release
Release Mechanism Non-cleavable (biomolecule degradation)Non-cleavable (biomolecule degradation)Conditional (e.g., enzymatic)
Relative Size Very Small (~5 Å)Variable, Large (~15-30 Å)Small to Medium
Flexibility Low (Rigid)High (Flexible)Medium
Plasma Stability Very High (>99% intact after 7 days)High (>95% intact after 7 days)Moderate to High (cleavage-dependent)
Solubility Enhancement MinimalHighLow to Medium
Bystander Effect NoNoYes
Ideal Use Case Diagnostics, material science, conjugates where a short, stable link is critical.Conjugating hydrophobic payloads, improving PK, overcoming steric hindrance.Antibody-Drug Conjugates for cancer therapy.
Hypothetical ADC IC50 5 nM8 nM (may be affected by size)1 nM (due to free drug release)

Note: IC50 values are hypothetical and for illustrative purposes. Actual values depend heavily on the antibody, payload, and target cell line.

Experimental Protocols: A Self-Validating System

Trustworthy data is built on robust and reproducible protocols. Here, we detail a standard methodology for conjugating an azide-functionalized small molecule to an alkyne-modified antibody using CuAAC, forming a stable triazole linkage.

Protocol: CuAAC Conjugation of an Alkyne-Modified Antibody

Rationale: This protocol utilizes a pre-formed Cu(I)-ligand complex to catalyze the click reaction. The ligand, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is water-soluble and protects the Cu(I) from oxidation while accelerating the reaction.[26] Sodium ascorbate is used as a reducing agent to ensure the copper remains in its active Cu(I) state.[3][27] The inclusion of aminoguanidine is a critical step to scavenge reactive oxygen species that can be generated by the Cu/ascorbate system, thereby protecting the antibody from oxidative damage.[13]

Materials:

  • Alkyne-modified antibody (e.g., 5 mg/mL in PBS, pH 7.4)

  • Azide-functionalized payload (e.g., 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄), 20 mM in water

  • THPTA, 50 mM in water

  • Sodium Ascorbate, 100 mM in water (prepare fresh)

  • Aminoguanidine Hydrochloride, 100 mM in water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

Methodology:

start Start prep_ab 1. Prepare Antibody (e.g., 100 µL of 5 mg/mL) start->prep_ab add_azide 2. Add Azide-Payload (e.g., 5-10 molar equivalents) prep_ab->add_azide add_cat 4. Add Catalyst Mix to Antibody add_azide->add_cat prep_cat 3. Prepare Catalyst Mix: - Premix CuSO4 and THPTA (1:5 ratio) - Add Aminoguanidine prep_cat->add_cat initiate 5. Initiate Reaction (Add fresh Sodium Ascorbate) add_cat->initiate incubate 6. Incubate (e.g., 1 hr at Room Temp, protect from light) initiate->incubate purify 7. Purify Conjugate (Size-Exclusion Chromatography) incubate->purify characterize 8. Characterize (HIC-HPLC, Mass Spec) purify->characterize end End characterize->end

Caption: Experimental workflow for antibody-payload conjugation via CuAAC.
  • Reagent Preparation:

    • Prepare a fresh 100 mM solution of Sodium Ascorbate. This is critical as the solution degrades over time.

    • Prepare the Cu(I)-THPTA catalyst premix. For a typical reaction, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. This creates a 1:5 molar ratio of copper to ligand, which is optimal for protecting the biomolecule.[27] Let this mixture stand for 1-2 minutes.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the alkyne-modified antibody solution with the azide-modified payload. A 5-10 fold molar excess of the payload over the antibody is typically used to drive the reaction to completion.

    • Add aminoguanidine to the reaction mixture to a final concentration of 5 mM.[27]

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. The final copper concentration should be between 50-250 µM.[27]

    • Gently mix the solution.

  • Initiation and Incubation:

    • Initiate the conjugation by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Gently mix and incubate at room temperature for 1-2 hours, protecting the reaction from light.

  • Purification and Characterization:

    • Purify the resulting ADC using a desalting column or size-exclusion chromatography (SEC) to remove excess small molecule reagents and the catalyst complex.

    • Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR) and percentage of unconjugated antibody. This is typically done using Hydrophobic Interaction Chromatography (HIC-HPLC) or mass spectrometry.

Conclusion: An Application-Centric Approach to Linker Design

The selection of a click chemistry linker is a critical decision that reverberates through the entire drug development process. There is no single "best" linker; there is only the best linker for a specific application.[7][21]

  • The 1H-1,2,3-triazole core provides a foundation of unparalleled chemical stability, making it the default choice for applications requiring a permanent, robust linkage.

  • This compound represents a minimalist incarnation of this principle, offering a short, hydrophilic, and stable connection ideal for diagnostics or conjugates where modulating PK and solubility with the linker is not the primary goal.

  • PEG linkers are the undisputed tools for enhancing solubility, improving pharmacokinetics, and overcoming steric barriers, making them essential for conjugating challenging hydrophobic payloads.[17][18]

  • Cleavable linkers are indispensable in modern ADC design, offering the sophisticated biological function of controlled payload release and the potential for a powerful bystander effect, though this comes at the cost of inherent lability compared to the triazole bond.[1][]

Ultimately, a deep understanding of the interplay between the antibody, payload, and linker is paramount.[23] By carefully considering the desired mechanism of action, the physicochemical properties of the payload, and the required pharmacokinetic profile, researchers can rationally design and select the optimal linker to unlock the full therapeutic potential of their bioconjugates.

References

A Senior Application Scientist's Guide: Comparing 1H-1,2,3-Triazole-1-ethanol and PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are composed of three distinct parts: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC brings the POI into proximity with the E3 ligase, leading to the POI's polyubiquitination and subsequent degradation by the 26S proteasome.[] This catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations, a significant advantage over traditional occupancy-based inhibitors.[5]

While the two ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex, and governing the molecule's overall physicochemical and pharmacokinetic properties.[6][][8][9] Historically, synthetically tractable polyethylene glycol (PEG) and alkyl chains have been the workhorses of linker design.[2][5] However, the field is increasingly shifting towards more sophisticated, rigid linkers, such as those incorporating the 1,2,3-triazole motif, to overcome the limitations of their flexible counterparts.

This guide provides an in-depth comparison of linkers derived from moieties like 1H-1,2,3-Triazole-1-ethanol and the traditional PEG linkers, offering field-proven insights and experimental frameworks for researchers in drug development.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound E3_bound E3 Ligase PROTAC->E3_bound POI Protein of Interest (POI) POI->POI_bound E3 E3 Ubiquitin Ligase E3->E3_bound PROTAC_bound PROTAC PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Poly-ubiquitination E3_bound->POI_bound Ub Transfer Ub Ubiquitin (Ub) Degraded Degraded Peptides Proteasome->Degraded

Figure 1: General mechanism of PROTAC-induced protein degradation.

Physicochemical and Pharmacokinetic Profile: A Head-to-Head Comparison

The journey of a PROTAC from administration to target engagement is dictated by its physicochemical properties. The linker is the primary "tuning dial" for optimizing solubility, permeability, and metabolic stability without altering the warhead and anchor ligands.[]

PropertyPEG Linkers1,2,3-Triazole-Based LinkersRationale & Causality
Solubility Generally High Variable; Can Be High PEG's repeating ether oxygens are hydrophilic, significantly enhancing aqueous solubility, which is crucial for formulation and bioavailability.[1][10][11][12] The triazole ring is polar, but its overall contribution to solubility is more context-dependent on the adjacent chemical matter.[5][13]
Permeability Variable; Often Challenging Potentially Improved PEG linkers increase the Topological Polar Surface Area (TPSA), which can impede passive diffusion across cell membranes.[14] However, they can also promote folded "chameleon" conformations that mask polar groups.[14][15] The rigidity of triazole linkers can reduce the number of rotatable bonds, favoring pre-organized, more compact structures with a lower solvent-accessible 3D PSA, which often correlates with improved cell permeability.[15][16]
Metabolic Stability Moderate High The ether bonds in PEG chains are susceptible to oxidative metabolism by cytochrome P450 enzymes.[14] The 1,2,3-triazole ring is an aromatic heterocycle that is exceptionally stable and resistant to metabolic degradation, which can lead to a longer in vivo half-life.[]
Flexibility High Low (Rigid) The acyclic, single-bonded structure of PEG allows for a high degree of conformational freedom.[6] This flexibility can help the PROTAC sample various orientations to find a productive ternary complex, but it comes at a high entropic cost upon binding.[6][17] The planar, aromatic triazole ring introduces a rigidifying element, restricting conformational freedom.[16] This can pre-organize the PROTAC, reducing the entropic penalty of binding but requiring more precise design to achieve the correct geometry.[6]
Synthetic Accessibility High Very High Bifunctional PEG linkers are commercially available in various lengths, enabling rapid assembly via standard coupling reactions.[5][11] The triazole motif is most commonly installed via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient, reliable, and orthogonal "click chemistry" reaction.[][5] This allows for modular and convergent PROTAC synthesis.[18]

Impact on Biological Performance: The Geometry of Degradation

The ultimate measure of a PROTAC is its ability to effectively degrade the target protein. This is directly linked to the stability and productive orientation of the ternary complex, where the linker's architecture is paramount.

Ternary Complex Formation and Cooperativity

An optimal linker not only bridges the two proteins but actively facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity.[6][19] This enhances the stability of the ternary complex and the efficiency of ubiquitin transfer.

  • PEG Linkers : The high flexibility of PEG linkers allows the PROTAC to adapt and find a productive conformation. However, an overly long or flexible linker can lead to unproductive binding modes or an increased "hook effect," where at high concentrations, binary complexes (PROTAC-POI or PROTAC-E3) are favored over the productive ternary complex.[6][20][21]

  • Triazole-Based Linkers : The rigidity of a triazole linker can pre-organize the ligands into an optimal orientation for ternary complex formation, reducing the entropic penalty.[6] Furthermore, the nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, forming specific, stabilizing interactions with residues on the POI or E3 ligase, thereby enhancing ternary complex stability and cooperativity.[5][16] Studies have shown that simply altering the position of the triazole within the linker can significantly impact degradation potency, highlighting its role in defining the complex's geometry.[13]

Illustrative Performance Data

The following table summarizes hypothetical but representative data illustrating how linker choice can impact degradation performance for a given POI/E3 ligase pair.

PROTACLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-A PEG12 (PEG3)75880.8
PROTAC-B PEG18 (PEG5)40950.4
PROTAC-C Alkyl-Triazole1425>951.5
PROTAC-D PEG-Triazole1615>951.2

Interpretation : In this illustrative dataset, the longer PEG linker (PROTAC-B) improves potency over the shorter one (PROTAC-A), suggesting the need for a certain distance. However, both suffer from lower permeability. The introduction of a rigid triazole element (PROTAC-C and D) not only improves degradation potency (lower DC₅₀) but also significantly enhances cell permeability, likely due to more favorable conformational and physicochemical properties.

Experimental Protocols: A Self-Validating Framework

To objectively compare linkers, robust and reproducible experimental protocols are essential. The following methods provide a framework for synthesis and key characterization assays.

Protocol 1: PROTAC Synthesis via CuAAC "Click Chemistry"

This protocol describes the convergent synthesis of a triazole-containing PROTAC, a key advantage of this linker type.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Click Reaction cluster_workup Purification Warhead_Alkyne Warhead-Alkyne Mix Mix Reactants in Solvent (e.g., THF/H₂O) Warhead_Alkyne->Mix Ligase_Azide E3 Ligase Ligand-Azide Ligase_Azide->Mix Add_Catalyst Add Cu(I) Source (e.g., CuSO₄/Na-Ascorbate) Mix->Add_Catalyst React Stir at RT (1-4 hours) Add_Catalyst->React Purify Purify via Flash Chromatography or Prep-HPLC React->Purify Characterize Characterize (LC-MS, NMR) Purify->Characterize Final_PROTAC Final Triazole PROTAC Characterize->Final_PROTAC

Figure 2: Workflow for PROTAC synthesis using CuAAC click chemistry.

Methodology:

  • Reactant Preparation: Dissolve the alkyne-functionalized warhead (1.0 eq) and the azide-functionalized E3 ligase ligand (1.05 eq) in a suitable solvent mixture, such as THF/water (4:1).

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess a compound's passive membrane permeability, a critical parameter for PROTACs.[22][23]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of porcine polar brain lipid in dodecane.

    • Prepare stock solutions of test PROTACs and control compounds (e.g., highly permeable propranolol, poorly permeable theophylline) at 10 mM in DMSO.

    • Prepare the Donor solution (test compound diluted to 50 µM in PBS, pH 7.4).

    • Prepare the Acceptor solution (PBS with 5% DMSO, pH 7.4).

  • Plate Preparation:

    • Coat the membrane of each well in a 96-well filter plate (Donor plate) with 5 µL of the lipid solution.

    • Add 180 µL of Acceptor solution to each well of a 96-well acceptor plate.

    • Carefully place the lipid-coated Donor plate on top of the Acceptor plate, ensuring the filter bottoms are immersed in the acceptor solution.

  • Assay Execution:

    • Add 180 µL of the Donor solution (containing the test PROTAC) to each well of the Donor plate.

    • Incubate the assembled plate sandwich at room temperature for 4-5 hours with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pₑ) using the following equation: Pₑ = [C] / (Area × Time × [Driving Force]) Where [C] is the amount of compound in the acceptor well, Area is the filter area, Time is the incubation time, and [Driving Force] is the concentration gradient.

Protocol 3: Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)

This is the gold-standard assay to quantify the dose-dependent degradation of a target protein.[20]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 µM down to 1 pM) or DMSO vehicle control for a defined period (typically 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to confirm equal loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

  • Calculation: Plot the normalized protein levels against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Conclusion and Future Perspectives

The choice between a PEG-based linker and a triazole-containing linker is a strategic decision based on a multi-parameter optimization problem.

  • PEG linkers remain a valuable tool, particularly for enhancing the solubility of highly lipophilic PROTACs. Their flexibility and synthetic accessibility make them excellent starting points for initial linker length screening.[5][11]

  • 1,2,3-Triazole-based linkers represent a more advanced strategy to overcome key challenges in PROTAC development. Their inherent rigidity, metabolic stability, and potential for specific interactions can lead to PROTACs with superior cell permeability and more potent degradation activity.[13][16] The efficiency of click chemistry further streamlines the synthesis of diverse PROTAC libraries.[]

The future of linker design lies in moving beyond simple spacers towards "functional" linkers that are rationally designed using computational and structural methods.[2][5][9] The goal is to create linkers that not only optimize physicochemical properties but also actively and precisely orchestrate the ternary complex for maximal degradation efficacy. The strategic incorporation of rigid motifs like 1,2,3-triazoles is a critical step in this evolution, enabling the development of the next generation of potent and drug-like protein degraders.

References

A Comparative Guide to the Biological Stability of the 1H-1,2,3-Triazole-1-ethanol Linkage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rational design of therapeutic agents, from small molecules to complex biologics like antibody-drug conjugates (ADCs), hinges on the careful selection of chemical linkers.[1] These linkers are not mere spacers but critical components that profoundly influence a drug's pharmacokinetics, efficacy, and toxicity profile.[] An ideal linker must be sufficiently stable to endure the journey through systemic circulation to prevent premature drug release, yet allow for controlled cleavage or degradation at the target site.[1] Among the diverse chemistries employed, the 1,2,3-triazole ring, a hallmark of "click chemistry," has emerged as a popular and robust structural unit. This guide provides an in-depth analysis of the biological stability of a specific, functionalized triazole linkage: 1H-1,2,3-Triazole-1-ethanol . We will compare its performance with other common linkers, supported by established biochemical principles and standard experimental protocols.

The 1,2,3-Triazole: A Chemically Inert Core

The 1,2,3-triazole ring is widely regarded in medicinal chemistry for its exceptional stability. Formed via the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), this five-membered heterocycle possesses a high degree of aromaticity.[3] This aromatic character renders the core triazole ring remarkably resistant to a wide range of physiological conditions, including:

  • pH Variation: Stable in both acidic and basic conditions encountered in vivo.[4]

  • Oxidative and Reductive Stress: Generally resilient to metabolic enzymes that cleave more labile functionalities.

  • Enzymatic Degradation: Unlike amide or ester bonds, the triazole ring is not readily recognized or hydrolyzed by common proteases or esterases.[5][6]

This inherent stability makes the triazole ring an excellent, non-cleavable scaffold for connecting different molecular fragments, ensuring the structural integrity of the parent molecule during circulation.[5] Studies on the degradation of substituted 1,2,3-triazoles in complex environments like soil have shown that while the side chains may undergo oxidation, the triazole ring itself remains intact.

graph "Chemical_Structure" {
  layout=neato;
  node [shape=plaintext];
  edge [style=invis];
  a [label=""];
  b [label=""];
  c [label=""];
  d [label=""];
  e [label=""];
  f [label=""];
  g [label=""];
  h [label=""];
  i [label=""];
  j [label=""];
  k [label=""];
  l [label=""];
  m [label=""];
  n [label=""];
  o [label=""];
  p [label=""];
  q [label=""];
  r [label=""];
  s [label=""];
  t [label=""];
  u [label=""];
  v [label=""];
  w [label=""];
  x [label=""];
  y [label=""];
  z [label=""];
  aa [label=""];
  ab [label=""];
  ac [label=""];
  ad [label=""];
  ae [label=""];
  af [label=""];
  ag [label=""];
  ah [label=""];
  ai [label=""];
  aj [label=""];
  ak [label=""];
  al [label=""];
  am [label=""];
  an [label=""];
  ao [label=""];
  ap [label=""];
  aq [label=""];
  ar [label=""];
  as [label=""];
  at [label=""];
  au [label=""];
  av [label=""];
  aw [label=""];
  ax [label=""];
  ay [label=""];
  az [label=""];
  ba [label=""];
  bb [label=""];
  bc [label=""];
  bd [label=""];
  be [label=""];
  bf [label=""];
  bg [label=""];
  bh [label=""];
  bi [label=""];
  bj [label=""];
  bk [label=""];
  bl [label=""];
  bm [label=""];
  bn [label=""];
  bo [label=""];
  bp [label=""];
  bq [label=""];
  br [label=""];
  bs [label=""];
  bt [label=""];
  bu [label=""];
  bv [label=""];
  bw [label=""];
  bx [label=""];
  by [label=""];
  bz [label=""];
  ca [label=""];
  cb [label=""];
  cc [label=""];
  cd [label=""];
  ce [label=""];
  cf [label=""];
  cg [label=""];
  ch [label=""];
  ci [label=""];
  cj [label=""];
  ck [label=""];
  cl [label=""];
  cm [label=""];
  cn [label=""];
  co [label=""];
  cp [label=""];
  cq [label=""];
  cr [label=""];
  cs [label=""];
  ct [label=""];
  cu [label=""];
  cv [label=""];
  cw [label=""];
  cx [label=""];
  cy [label=""];
  cz [label=""];
  da [label=""];
  db [label=""];
  dc [label=""];
  dd [label=""];
  de [label=""];
  df [label=""];
  dg [label=""];
  dh [label=""];
  di [label=""];
  dj [label=""];
  dk [label=""];
  dl [label=""];
  dm [label=""];
  dn [label=""];
  do [label=""];
  dp [label=""];
  dq [label=""];
  dr [label=""];
  ds [label=""];
  dt [label=""];
  du [label=""];
  dv [label=""];
  dw [label=""];
  dx [label=""];
  dy [label=""];
  dz [label=""];
  ea [label=""];
  eb [label=""];
  ec [label=""];
  ed [label=""];
  ee [label=""];
  ef [label=""];
  eg [label=""];
  eh [label=""];
  ei [label=""];
  ej [label=""];
  ek [label=""];
  el [label=""];
  em [label=""];
  en [label=""];
  eo [label=""];
  ep [label=""];
  eq [label=""];
  er [label=""];
  es [label=""];
  et [label=""];
  eu [label=""];
  ev [label=""];
  ew [label=""];
  ex [label=""];
  ey [label=""];
  ez [label=""];
  fa [label=""];
  fb [label=""];
  fc [label=""];
  fd [label=""];
  fe [label=""];
  ff [label=""];
  fg [label=""];
  fh [label=""];
  fi [label=""];
  fj [label=""];
  fk [label=""];
  fl [label=""];
  fm [label=""];
  fn [label=""];
  fo [label=""];
  fp [label=""];
  fq [label=""];
  fr [label=""];
  fs [label=""];
  ft [label=""];
  fu [label=""];
  fv [label=""];
  fw [label=""];
  fx [label=""];
  fy [label=""];
  fz [label=""];
  ga [label=""];
  gb [label=""];
  gc [label=""];
  gd [label=""];
  ge [label=""];
  gf [label=""];
  gg [label=""];
  gh [label=""];
  gi [label=""];
  gj [label=""];
  gk [label=""];
  gl [label=""];
  gm [label=""];
  gn [label=""];
  go [label=""];
  gp [label=""];
  gq [label=""];
  gr [label=""];
  gs [label=""];
  gt [label=""];
  gu [label=""];
  gv [label=""];
  gw [label=""];
  gx [label=""];
  gy [label=""];
  gz [label=""];
  ha [label=""];
  hb [label=""];
  hc [label=""];
  hd [label=""];
  he [label=""];
  hf [label=""];
  hg [label=""];
  hh [label=""];
  hi [label=""];
  hj [label=""];
  hk [label=""];
  hl [label=""];
  hm [label=""];
  hn [label=""];
  ho [label=""];
  hp [label=""];
  hq [label=""];
  hr [label=""];
  hs [label=""];
  ht [label=""];
  hu [label=""];
  hv [label=""];
  hw [label=""];
  hx [label=""];
  hy [label=""];
  hz [label=""];
  ia [label=""];
  ib [label=""];
  ic [label=""];
  id [label=""];
  ie [label=""];
  if [label=""];
  ig [label=""];
  ih [label=""];
  ii [label=""];
  ij [label=""];
  ik [label=""];
  il [label=""];
  im [label=""];
  in [label=""];
  io [label=""];
  ip [label=""];
  iq [label=""];
  ir [label=""];
  is [label=""];
  it [label=""];
  iu [label=""];
  iv [label=""];
  iw [label=""];
  ix [label=""];
  iy [label=""];
  iz [label=""];
  ja [label=""];
  jb [label=""];
  jc [label=""];
  jd [label=""];
  je [label=""];
  jf [label=""];
  jg [label=""];
  jh [label=""];
  ji [label=""];
  jj [label=""];
  jk [label=""];
  jl [label=""];
  jm [label=""];
  jn [label=""];
  jo [label=""];
  jp [label=""];
  jq [label=""];
  jr [label=""];
  js [label=""];
  jt [label=""];
  ju [label=""];
  jv [label=""];
  jw [label=""];
  jx [label=""];
  jy [label=""];
  jz [label=""];
  ka [label=""];
  kb [label=""];
  kc [label=""];
  kd [label=""];
  ke [label=""];
  kf [label=""];
  kg [label=""];
  kh [label=""];
  ki [label=""];
  kj [label=""];
  kk [label=""];
  kl [label=""];
  km [label=""];
  kn [label=""];
  ko [label=""];
  kp [label=""];
  kq [label=""];
  kr [label=""];
  ks [label=""];
  kt [label=""];
  ku [label=""];
  kv [label=""];
  kw [label=""];
  kx [label=""];
  ky [label=""];
  kz [label=""];
  la [label=""];
  lb [label=""];
  lc [label=""];
  ld [label=""];
  le [label=""];
  lf [label=""];
  lg [label=""];
  lh [label=""];
  li [label=""];
  lj [label=""];
  lk [label=""];
  ll [label=""];
  lm [label=""];
  ln [label=""];
  lo [label=""];
  lp [label=""];
  lq [label=""];
  lr [label=""];
  ls [label=""];
  lt [label=""];
  lu [label=""];
  lv [label=""];
  lw [label=""];
  lx [label=""];
  ly [label=""];
  lz [label=""];
  ma [label=""];
  mb [label=""];
  mc [label=""];
  md [label=""];
  me [label=""];
  mf [label=""];
  mg [label=""];
  mh [label=""];
  mi [label=""];
  mj [label=""];
  mk [label=""];
  ml [label=""];
  mm [label=""];
  mn [label=""];
  mo [label=""];
  mp [label=""];
  mq [label=""];
  mr [label=""];
  ms [label=""];
  mt [label=""];
  mu [label=""];
  mv [label=""];
  mw [label=""];
  mx [label=""];
  my [label=""];
  mz [label=""];
  na [label=""];
  nb [label=""];
  nc [label=""];
  nd [label=""];
  ne [label=""];
  nf [label=""];
  ng [label=""];
  nh [label=""];
  ni [label=""];
  nj [label=""];
  nk [label=""];
  nl [label=""];
  nm [label=""];
  nn [label=""];
  no [label=""];
  np [label=""];
  nq [label=""];
  nr [label=""];
  ns [label=""];
  nt [label=""];
  nu [label=""];
  nv [label=""];
  nw [label=""];
  nx [label=""];
  ny [label=""];
  nz [label=""];
  oa [label=""];
  ob [label=""];
  oc [label=""];
  od [label=""];
  oe [label=""];
  of [label=""];
  og [label=""];
  oh [label=""];
  oi [label=""];
  oj [label=""];
  ok [label=""];
  ol [label=""];
  om [label=""];
  on [label=""];
  oo [label=""];
  op [label=""];
  oq [label=""];
  or [label=""];
  os [label=""];
  ot [label=""];
  ou [label=""];
  ov [label=""];
  ow [label=""];
  ox [label=""];
  oy [label=""];
  oz [label=""];
  pa [label=""];
  pb [label=""];
  pc [label=""];
  pd [label=""];
  pe [label=""];
  pf [label=""];
  pg [label=""];
  ph [label=""];
  pi [label=""];
  pj [label=""];
  pk [label=""];
  pl [label=""];
  pm [label=""];
  pn [label=""];
  po [label=""];
  pp [label=""];
  pq [label=""];
  pr [label=""];
  ps [label=""];
  pt [label=""];
  pu [label=""];
  pv [label=""];
  pw [label=""];
  px [label=""];
  py [label=""];
  pz [label=""];
  qa [label=""];
  qb [label=""];
  qc [label=""];
  qd [label=""];
  qe [label=""];
  qf [label=""];
  qg [label=""];
  qh [label=""];
  qi [label=""];
  qj [label=""];
  qk [label=""];
  ql [label=""];
  qm [label=""];
  qn [label=""];
  qo [label=""];
  qp [label=""];
  qq [label=""];
  qr [label=""];
  qs [label=""];
  qt [label=""];
  qu [label=""];
  qv [label=""];
  qw [label=""];
  qx [label=""];
  qy [label=""];
  qz [label=""];
  ra [label=""];
  rb [label=""];
  rc [label=""];
  rd [label=""];
  re [label=""];
  rf [label=""];
  rg [label=""];
  rh [label=""];
  ri [label=""];
  rj [label=""];
  rk [label=""];
  rl [label=""];
  rm [label=""];
  rn [label=""];
  ro [label=""];
  rp [label=""];
  rq [label=""];
  rr [label=""];
  rs [label=""];
  rt [label=""];
  ru [label=""];
  rv [label=""];
  rw [label=""];
  rx [label=""];
  ry [label=""];
  rz [label=""];
  sa [label=""];
  sb [label=""];
  sc [label=""];
  sd [label=""];
  se [label=""];
  sf [label=""];
  sg [label=""];
  sh [label=""];
  si [label=""];
  sj [label=""];
  sk [label=""];
  sl [label=""];
  sm [label=""];
  sn [label=""];
  so [label=""];
  sp [label=""];
  sq [label=""];
  sr [label=""];
  ss [label=""];
  st [label=""];
  su [label=""];
  sv [label=""];
  sw [label=""];
  sx [label=""];
  sy [label=""];
  sz [label=""];
  ta [label=""];
  tb [label=""];
  tc [label=""];
  td [label=""];
  te [label=""];
  tf [label=""];
  tg [label=""];
  th [label=""];
  ti [label=""];
  tj [label=""];
  tk [label=""];
  tl [label=""];
  tm [label=""];
  tn [label=""];
  to [label=""];
  tp [label=""];
  tq [label=""];
  tr [label=""];
  ts [label=""];
  tt [label=""];
  tu [label=""];
  tv [label=""];
  tw [label=""];
  tx [label=""];
  ty [label=""];
  tz [label=""];
  ua [label=""];
  ub [label=""];
  uc [label=""];
  ud [label=""];
  ue [label=""];
  uf [label=""];
  ug [label=""];
  uh [label=""];
  ui [label=""];
  uj [label=""];
  uk [label=""];
  ul [label=""];
  um [label=""];
  un [label=""];
  uo [label=""];
  up [label=""];
  uq [label=""];
  ur [label=""];
  us [label=""];
  ut [label=""];
  uu [label=""];
  uv [label=""];
  uw [label=""];
  ux [label=""];
  uy [label=""];
  uz [label=""];
  va [label=""];
  vb [label=""];
  vc [label=""];
  vd [label=""];
  ve [label=""];
  vf [label=""];
  vg [label=""];
  vh [label=""];
  vi [label=""];
  vj [label=""];
  vk [label=""];
  vl [label=""];
  vm [label=""];
  vn [label=""];
  vo [label=""];
  vp [label=""];
  vq [label=""];
  vr [label=""];
  vs [label=""];
  vt [label=""];
  vu [label=""];
  vv [label=""];
  vw [label=""];
  vx [label=""];
  vy [label=""];
  vz [label=""];
  wa [label=""];
  wb [label=""];
  wc [label=""];
  wd [label=""];
  we [label=""];
  wf [label=""];
  wg [label=""];
  wh [label=""];
  wi [label=""];
  wj [label=""];
  wk [label=""];
  wl [label=""];
  wm [label=""];
  wn [label=""];
  wo [label=""];
  wp [label=""];
  wq [label=""];
  wr [label=""];
  ws [label=""];
  wt [label=""];
  wu [label=""];
  wv [label=""];
  ww [label=""];
  wx [label=""];
  wy [label=""];
  wz [label=""];
  xa [label=""];
  xb [label=""];
  xc [label=""];
  xd [label=""];
  xe [label=""];
  xf [label=""];
  xg [label=""];
  xh [label=""];
  xi [label=""];
  xj [label=""];
  xk [label=""];
  xl [label=""];
  xm [label=""];
  xn [label=""];
  xo [label=""];
  xp [label=""];
  xq [label=""];
  xr [label=""];
  xs [label=""];
  xt [label=""];
  xu [label=""];
  xv [label=""];
  xw [label=""];
  xx [label=""];
  xy [label=""];
  xz [label=""];
  ya [label=""];
  yb [label=""];
  yc [label=""];
  yd [label=""];
  ye [label=""];
  yf [label=""];
  yg [label=""];
  yh [label=""];
  yi [label=""];
  yj [label=""];
  yk [label=""];
  yl [label=""];
  ym [label=""];
  yn [label=""];
  yo [label=""];
  yp [label=""];
  yq [label=""];
  yr [label=""];
  ys [label=""];
  yt [label=""];
  yu [label=""];
  yv [label=""];
  yw [label=""];
  yx [label=""];
  yy [label=""];
  yz [label=""];
  za [label=""];
  zb [label=""];
  zc [label=""];
  zd [label=""];
  ze [label=""];
  zf [label=""];
  zg [label=""];
  zh [label=""];
  zi [label=""];
  zj [label=""];
  zk [label=""];
  zl [label=""];
  zm [label=""];
  zn [label=""];
  zo [label=""];
  zp [label=""];
  zq [label=""];
  zr [label=""];
  zs [label=""];
  zt [label=""];
  zu [label=""];
  zv [label=""];
  zw [label=""];
  zx [label=""];
  zy [label=""];
  zz [label=""];
  node [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", fixedsize=true, width=0.3];
  N1 [pos="1,2!", label="N"];
  N2 [pos="2,2!", label="N"];
  N3 [pos="1.5,1.2!", label="N"];
  C4 [pos="0.5,1.2!", label="C"];
  C5 [pos="0,2!", label="C"];
  node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fixedsize=true, width=0.3];
  H1 [pos="-0.5,2.5!", label="H"];
  node [shape=circle, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", fixedsize=true, width=0.3];
  C6 [pos="2,0.5!", label="C"];
  C7 [pos="3,1!", label="C"];
  O1 [pos="4,0.3!", label="O"];
  node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fixedsize=true, width=0.3];
  H2 [pos="1.5,-0.1!", label="H"];
  H3 [pos="2.5,0.1!", label="H"];
  H4 [pos="2.8,1.8!", label="H"];
  H5 [pos="3.5,1.5!", label="H"];
  H6 [pos="4.5,0.6!", label="H"];
  node [shape=plaintext, fontcolor="#202124"];
  R1 [pos="-1.5,1.2!", label="R1—"];
  R2 [pos="2.8,2.5!", label="—R2"];
  edge [style=solid, color="#202124"];
  N1 -- N2;
  N2 -- R2;
  N2 -- N3;
  N3 -- C4;
  C4 -- C5;
  C5 -- N1;
  C5 -- H1;
  N3 -- C6;
  C6 -- C7;
  C7 -- O1;
  C6 -- H2;
  C6 -- H3;
  C7 -- H4;
  C7 -- H5;
  O1 -- H6;
  C4 -- R1;
}
Fig 1. Structure of this compound Linkage.
The N-Ethanol Moiety: A Site for Tunable Metabolism

While the triazole core is exceptionally stable, the 1-ethanol substituent introduces a "metabolic soft spot." This primary alcohol group is a potential substrate for key metabolic enzymes found primarily in the liver.[7] This feature is not necessarily a drawback; rather, it offers a strategic point for modulating a molecule's pharmacokinetic profile.

The primary metabolic pathways for the ethanol moiety are:

  • Phase I Metabolism (Oxidation): The primary alcohol can be oxidized by Cytochrome P450 (CYP) enzymes or alcohol dehydrogenases. This two-step oxidation would first yield an aldehyde intermediate, followed by further oxidation to a carboxylic acid.

  • Phase II Metabolism (Conjugation): The hydroxyl group is a prime candidate for conjugation reactions, which increase water solubility and facilitate excretion. The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[7]

The rate and extent of this metabolism can be influenced by the steric and electronic environment surrounding the ethanol group, providing an opportunity for medicinal chemists to fine-tune the molecule's half-life.

Metabolic_Pathways Parent This compound (Parent Compound) Aldehyde Aldehyde Intermediate Parent->Aldehyde Phase I (Oxidation via CYP/ADH) Glucuronide Glucuronide Conjugate Parent->Glucuronide Phase II (Conjugation via UGT) CarboxylicAcid Carboxylic Acid Metabolite Aldehyde->CarboxylicAcid Phase I (Oxidation via ALDH)

Fig 2. Potential Metabolic Pathways for the N-ethanol Moiety.
Comparative Stability: A Data-Driven Perspective

To contextualize the stability of the this compound linkage, it is essential to compare it against other linkers commonly used in drug development. The choice of linker can dramatically alter the stability and release mechanism of a therapeutic agent.[1][]

Linker TypeCleavage MechanismPlasma StabilityKey Characteristics
1,2,3-Triazole Non-cleavable Very High Metabolically and chemically inert core; stability depends on substituents.[5]
Thioether (e.g., SMCC) Non-cleavableVery HighGold standard for stable, non-cleavable ADCs; relies on antibody degradation for payload release.[8]
Amide Enzymatic (Proteases)HighMore stable than esters but can be susceptible to peptidases if part of a recognized sequence.[5]
Ester Enzymatic (Esterases), pHLow to ModerateProne to hydrolysis by plasma esterases and at non-neutral pH; often used for prodrugs.[5]
Hydrazone pH-sensitiveLowDesigned to be acid-labile, cleaving in the low pH of endosomes/lysosomes; can be unstable in circulation.[8]
Dipeptide (e.g., Val-Cit) Enzymatic (Cathepsin B)HighStable in plasma but cleaved by lysosomal proteases, enabling intracellular drug release.[9][10]

Expert Interpretation: The 1,2,3-triazole linkage itself aligns with the most stable non-cleavable linkers, such as thioethers. Its overall biological half-life is therefore dictated not by the core ring, but by the metabolic liability of its substituents. The 1-ethanol group provides a clearance mechanism, preventing the indefinite accumulation of the drug, a desirable trait for molecules that do not rely on linker cleavage for activity. In contrast to intentionally labile linkers like hydrazones or esters, the triazole-ethanol moiety offers high plasma stability, minimizing premature drug release and off-target toxicity.[1]

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

To empirically determine the metabolic stability of a compound featuring the this compound linkage, a standard in vitro assay using human liver microsomes (HLM) is employed.[11] This assay quantifies the rate of disappearance of the parent compound due to Phase I metabolic activity.[7][12]

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in HLM.

Materials
  • Pooled Human Liver Microsomes (e.g., from XenoTech)[11]

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)[13]

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[13]

  • Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[11]

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching

  • 96-well incubation plates, centrifuge, and LC-MS/MS system

Experimental Workflow

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A 1. Prepare Microsome Working Solution (0.5 mg/mL in buffer) D 4. Pre-incubate Microsomes and Test Compound at 37°C A->D B 2. Prepare Test Compound Working Solution (e.g., 2 µM in buffer) B->D C 3. Prepare NADPH Regenerating System E 5. Initiate Reaction by adding NADPH system C->E D->E F 6. Incubate at 37°C (shaking) E->F G 7. Aliquot and Quench with ACN + IS at time points (0, 5, 15, 30, 60 min) F->G H 8. Centrifuge to precipitate proteins G->H I 9. Analyze Supernatant by LC-MS/MS H->I J 10. Quantify Parent Compound Remaining vs. Time I->J K 11. Calculate t½ and Clint J->K

Fig 3. Workflow for Microsomal Stability Assay.
Step-by-Step Procedure

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (final concentration typically 0.5 mg/mL).[7][11] Prepare the test compound and positive controls in buffer to the desired concentration (e.g., 1-2 µM).[13]

  • Pre-incubation: In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[11] The time of this addition is considered T=0 for the first time point.

  • Incubation and Sampling: Incubate the plate at 37°C, typically with shaking.[13] At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[11]

  • Sample Processing: Once all time points are collected, centrifuge the quenched plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Conclusion and Recommendations

The This compound linkage represents a sophisticated choice in drug design, offering a blend of extreme chemical stability at its core with a metabolically tunable handle.

  • For High Stability Requirements: When the goal is to create a long-lasting molecule or a non-cleavable linker for an ADC, the triazole core provides exceptional stability, superior to esters and hydrazones, and comparable to thioethers.[1][8]

  • For Modulating Pharmacokinetics: The N-ethanol group serves as a predictable site for Phase I and II metabolism. This allows researchers to control the compound's half-life and clearance, avoiding issues related to high metabolic stability such as off-target accumulation or idiosyncratic toxicity.

  • Expert Recommendation: The this compound linkage is highly recommended for applications requiring a robust, non-cleavable connection with a built-in, tunable clearance mechanism. Its stability profile minimizes the risk of premature payload release in ADCs and ensures structural integrity in small molecule drugs. The metabolic liability of the ethanol moiety should be characterized early using standard in vitro assays, such as the HLM protocol described, to ensure the resulting pharmacokinetic profile aligns with the desired therapeutic window.

References

A Senior Application Scientist's Guide to Amide Bond Bioisosteres: Evaluating 1H-1,2,3-Triazole-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Analysis for Drug Development Professionals

Foreword: The Enduring Challenge of the Amide Bond in Drug Discovery

The amide bond is a foundational pillar in the architecture of countless therapeutic agents. Its prevalence stems from its remarkable ability to mimic the peptide linkages in endogenous molecules, its synthetic accessibility, and its capacity for crucial hydrogen bonding interactions. However, for all its utility, the amide bond presents a significant and persistent challenge for medicinal chemists: its inherent susceptibility to enzymatic hydrolysis. This metabolic liability frequently curtails the oral bioavailability and in vivo half-life of promising drug candidates, necessitating a strategic search for robust and effective bioisosteres.

This guide offers a comprehensive evaluation of the 1H-1,2,3-triazole-1-ethanol scaffold as a superior bioisosteric replacement for the amide bond. We will move beyond theoretical concepts to provide a data-driven comparison, supported by experimental protocols and field-proven insights, to empower researchers in their quest for more durable and efficacious therapeutics.

The Rationale for Amide Bond Bioisosteres

The quest for amide bond replacements is driven by several key limitations of this otherwise versatile functional group:

  • Metabolic Instability: Amide bonds are primary targets for a host of endogenous proteases and amidases, leading to rapid metabolic degradation and clearance.

  • Poor Pharmacokinetics: The hydrogen bonding capabilities of amides can contribute to high crystal lattice energy and low solubility, hindering oral absorption and bioavailability.

  • Conformational Ambiguity: The potential for cis-trans isomerization around the amide bond can introduce conformational heterogeneity, complicating structure-activity relationship (SAR) studies and potentially leading to off-target effects.

  • Synthetic Challenges: While generally accessible, certain amide bond formations can be challenging, particularly in the context of sterically hindered or electronically demanding substrates.

The Emergence of this compound: A Modern Solution

The 1H-1,2,3-triazole ring has gained significant traction as a non-classical bioisostere of the amide bond.[1][2][3] Its unique electronic and steric properties allow it to effectively mimic the spatial arrangement and hydrogen bonding patterns of an amide while offering a significant advantage in metabolic stability.[1][4][5] The addition of a 1-ethanol substituent further refines its utility, providing an additional vector for interaction and solubility modulation.

G cluster_0 Traditional Amide Bond cluster_1 This compound Bioisostere Amide R-C(=O)NH-R' Triazole R-[1,2,3-triazole]-CH(OH)-R' Amide->Triazole Bioisosteric Replacement

Figure 1. A schematic representation of the bioisosteric replacement of a traditional amide bond with the this compound moiety.

The 1,4-disubstituted 1,2,3-triazole, in particular, serves as an excellent mimic of the trans-amide bond, which is the predominant conformation in biological systems.[2] The key advantages of this bioisosteric replacement include:

  • Exceptional Metabolic Stability: The triazole ring is resistant to cleavage by proteases and other metabolic enzymes, significantly enhancing the in vivo half-life of drug candidates.[4][5]

  • Favorable Physicochemical Properties: The inherent polarity of the triazole ring and the hydrogen bonding capacity of the ethanol substituent can improve aqueous solubility.[6][7]

  • Synthetic Efficiency: The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the rapid, efficient, and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions.[8][9]

  • Defined Geometry: The planar and rigid nature of the triazole ring locks the flanking substituents in a defined spatial orientation, reducing the entropic penalty upon binding to a biological target.[10]

  • Modulated Electronic Properties: The triazole ring possesses a distinct dipole moment and can engage in various non-covalent interactions, including hydrogen bonding (as an acceptor) and π-stacking, which can be fine-tuned to optimize target engagement.[1][11]

Comparative Analysis: A Data-Driven Perspective

The following table summarizes the key differences between the amide bond and the this compound bioisostere, with supporting evidence from the scientific literature.

FeatureAmide BondThis compoundCausality and Experimental Insights
Metabolic Stability Prone to enzymatic hydrolysis by proteases and amidases.Highly resistant to enzymatic cleavage.The aromatic triazole ring is not a substrate for common hydrolytic enzymes. In vitro studies using human and rat liver microsomes have consistently demonstrated the superior metabolic stability of triazole-containing analogs compared to their amide counterparts.[4][12]
Geometry Planar, with the potential for cis/trans isomerization.Planar and rigid, mimicking the trans-amide conformation.The 1,4-disubstituted triazole ring provides a fixed geometry, which can be advantageous for locking in a bioactive conformation and improving binding affinity.
Hydrogen Bonding One H-bond donor (N-H) and one H-bond acceptor (C=O).One H-bond donor (O-H) and multiple H-bond acceptors (triazole nitrogens).The triazole nitrogens can act as hydrogen bond acceptors, and the ethanol hydroxyl group introduces an additional H-bond donor, offering more opportunities for interaction with the target protein.[1][6][7]
Dipole Moment Approximately 3.5 D.Approximately 5 D.The larger dipole moment of the triazole ring can influence long-range electrostatic interactions and contribute to binding affinity.[8]
Synthesis Standard peptide coupling reagents (e.g., HATU, HBTU).Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."CuAAC is a highly efficient and versatile reaction that proceeds under mild conditions with high functional group tolerance, making it ideal for late-stage diversification and library synthesis.[9][13]
Solubility Can be limited due to strong intermolecular hydrogen bonding in the solid state.Often improved due to the polar nature of the triazole ring and the hydroxyl group.The introduction of the polar triazole and ethanol moieties can disrupt crystal packing and enhance interactions with water, leading to improved aqueous solubility.[6][7]

It is important to note, however, that the success of this bioisosteric replacement is not universal. In some cases, the rigid nature of the triazole or altered electronics can lead to a loss of biological activity.[12] Therefore, empirical evaluation is crucial.

Experimental Protocols for Synthesis and Evaluation

Protocol 1: Synthesis of this compound Derivatives via CuAAC

This protocol provides a general framework for the synthesis of the target bioisostere.

Materials:

  • Terminal alkyne (bearing the R' group)

  • Organic azide (bearing the R group)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent.

  • To this solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

G Reactants Terminal Alkyne + Organic Azide Reaction CuAAC Reaction (Click Chemistry) Reactants->Reaction Catalysts CuSO4.5H2O + Sodium Ascorbate Catalysts->Reaction Solvent Solvent (e.g., t-BuOH/H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,4-Disubstituted 1,2,3-Triazole Purification->Product

Figure 2. A generalized workflow for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Protocol 2: Comparative In Vitro Metabolic Stability Assay

This assay provides a direct comparison of the metabolic stability of an amide-containing parent compound and its triazole-ethanol bioisostere.

Materials:

  • Test compounds (amide and triazole-ethanol analog)

  • Pooled human or rat liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compounds and the internal standard in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm the liver microsomes in phosphate buffer at 37°C.

  • Add the test compounds to the microsome suspension at a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.

G Start Start Incubate Pre-incubate Liver Microsomes (37°C) Start->Incubate AddCompound Add Test Compound Incubate->AddCompound AddNADPH Initiate Reaction (Add NADPH) AddCompound->AddNADPH TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) AddNADPH->TimePoints Quench Quench with Acetonitrile (+ Internal Standard) TimePoints->Quench Centrifuge Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate End End Calculate->End

Figure 3. A step-by-step workflow for conducting an in vitro metabolic stability assay using liver microsomes to compare the degradation rates of different compounds.

Conclusion and Future Perspectives

The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal for overcoming the inherent liabilities of the amide bond. Its combination of metabolic stability, synthetic accessibility, and favorable physicochemical properties makes it a highly attractive bioisostere. While not a universal panacea, the strategic implementation of this moiety, guided by empirical data, can significantly enhance the pharmacokinetic profiles of drug candidates and accelerate the path to clinical development. As our understanding of bioisosterism continues to evolve, data-driven approaches and the development of novel synthetic methodologies will further expand the utility of the triazole core in the design of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the NMR Characterization of 1H-1,2,3-Triazole-1-ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. The 1,2,3-triazole moiety, a cornerstone of "click chemistry," is a prevalent scaffold in modern pharmaceuticals due to its favorable chemical and biological properties.[1] When functionalized with an ethanol group at the N1 position, a new layer of structural complexity and potential for intermolecular interactions arises. This guide provides an in-depth technical comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 1H-1,2,3-triazole-1-ethanol and its derivatives, offering field-proven insights into their characterization.

The Causality Behind Spectral Features: An Introduction

NMR spectroscopy serves as a powerful, non-destructive tool for determining the precise substitution patterns on triazole scaffolds.[2] The chemical environment of each proton and carbon atom within a molecule dictates its unique resonance frequency, providing a detailed structural map. In the context of this compound derivatives, we are particularly interested in how substituents on the triazole ring (at the C4 and C5 positions) and modifications to the ethanol sidechain influence the NMR spectra. Understanding these relationships is crucial for confirming successful synthesis, identifying regioisomers, and gaining insights into the electronic properties of the molecule.

Core Structure: this compound

Let's first establish the baseline NMR characteristics of the parent molecule, this compound. The key to validating the formation of the triazole ring is the appearance of distinct signals for the triazole protons and the N-substituted ethanol group.[3]

Figure 1: Structure of this compound.

¹H NMR Spectral Characteristics

The proton NMR spectrum of the unsubstituted this compound will exhibit characteristic signals for the triazole ring protons and the ethanol sidechain.

  • Triazole Protons (H-4 and H-5): These protons typically appear as distinct singlets in the downfield region of the spectrum, generally between δ 7.5 and 8.5 ppm.[3] The exact chemical shifts are sensitive to the solvent and any intermolecular interactions.

  • N-CH₂ Protons: The methylene protons attached to the triazole nitrogen (N1) are deshielded and typically resonate as a triplet around δ 4.5 ppm. The triplet splitting arises from coupling with the adjacent CH₂ group of the ethanol moiety.

  • O-CH₂ Protons: The methylene protons attached to the hydroxyl group are found further upfield, typically as a triplet around δ 3.9 ppm, due to coupling with the N-CH₂ protons.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can exchange with deuterium in deuterated solvents like D₂O.

¹³C NMR Spectral Characteristics

The carbon NMR spectrum provides complementary information for structural confirmation.

  • Triazole Carbons (C-4 and C-5): The carbon atoms of the triazole ring typically resonate in the aromatic region, between δ 120 and 145 ppm.

  • N-CH₂ Carbon: The carbon of the methylene group attached to the triazole nitrogen appears around δ 50-55 ppm.

  • O-CH₂ Carbon: The carbon of the methylene group attached to the hydroxyl group is typically found in the range of δ 60-65 ppm.

Comparative Analysis: The Influence of Substituents

The true power of NMR in characterizing these derivatives lies in observing the predictable shifts in resonance frequencies upon substitution. We will consider two primary sites of substitution: the C4/C5 positions of the triazole ring and the ethanol sidechain.

Substitution at the C4 and C5 Positions of the Triazole Ring

Substituting the H-4 or H-5 protons with various functional groups significantly alters the electronic environment of the entire molecule, leading to diagnostic shifts in the NMR spectra.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for 4-Substituted 1-(2-hydroxyethyl)-1H-1,2,3-triazoles

Substituent at C4H-5 (s)N-CH₂ (t)O-CH₂ (t)Aromatic/Other ProtonsReference
Phenyl~8.1~4.6~4.0~7.3-7.8 (m)Inferred from[4][5]
p-Tolyl~8.0~4.6~4.0~7.2-7.7 (m), ~2.4 (s)Inferred from[6]
4-Methoxyphenyl~7.9~4.6~4.0~6.9-7.7 (m), ~3.8 (s)Inferred from[6]
4-Chlorophenyl~8.1~4.6~4.0~7.4-7.8 (m)Inferred from[6]

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for 4-Substituted 1-(2-hydroxyethyl)-1H-1,2,3-triazoles

Substituent at C4C4C5N-CH₂O-CH₂Aromatic/Other CarbonsReference
Phenyl~148~120~53~61~125-135Inferred from[4][5]
p-Tolyl~148~119~53~61~125-138, ~21Inferred from[6]
4-Methoxyphenyl~147~118~53~61~114-160, ~55Inferred from[6]
4-Chlorophenyl~147~120~53~61~127-134Inferred from[6]

Key Observations and Mechanistic Insights:

  • Disappearance of H-4 Signal: The most obvious change upon C4-substitution is the disappearance of the H-4 proton signal.

  • Shift of H-5 Signal: The chemical shift of the remaining H-5 proton is influenced by the electronic nature of the C4-substituent. Electron-withdrawing groups will generally shift the H-5 proton downfield, while electron-donating groups will cause an upfield shift.

  • Shifts in the Ethanol Sidechain: While the effect is less pronounced, the electronic changes in the triazole ring can be transmitted to the ethanol sidechain, causing minor shifts in the N-CH₂ and O-CH₂ protons.

  • Distinguishing Regioisomers: The ability to distinguish between 1,4- and 1,5-disubstituted triazoles is a critical application of NMR.[7] The chemical shifts of the triazole ring proton and carbon, as well as the protons of the substituents, will differ significantly between the two regioisomers. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the substitution pattern by observing long-range correlations between protons and carbons.[2]

Experimental Protocol: A Self-Validating System

To ensure the trustworthiness and reproducibility of your results, a robust experimental protocol is essential. The following is a detailed, step-by-step methodology for the NMR analysis of a representative this compound derivative.

Objective: To acquire and analyze ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • Synthesized this compound derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity

  • NMR tube (5 mm, high precision)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • NMR Spectrometer (e.g., 400 MHz or higher)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of the triazole derivative. prep2 Dissolve in ~0.6 mL of deuterated solvent in a vial. prep1->prep2 prep3 Add a small amount of TMS as an internal standard. prep2->prep3 prep4 Transfer the solution to a clean NMR tube. prep3->prep4 acq1 Insert the sample into the NMR spectrometer. prep4->acq1 acq2 Lock and shim the spectrometer on the deuterated solvent signal. acq1->acq2 acq3 Acquire ¹H NMR spectrum. (e.g., 16-32 scans) acq2->acq3 acq4 Acquire ¹³C NMR spectrum. (e.g., 1024-4096 scans) acq3->acq4 acq5 Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed. acq4->acq5 proc1 Apply Fourier transform and phase correction to the raw data. acq5->proc1 proc2 Calibrate the chemical shift scale using the TMS signal (0 ppm). proc1->proc2 proc3 Integrate the proton signals to determine relative proton ratios. proc2->proc3 proc4 Analyze splitting patterns (coupling constants) to determine connectivity. proc3->proc4 proc5 Assign all proton and carbon signals using 1D and 2D data. proc4->proc5

Figure 2: Experimental workflow for NMR characterization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative. The purity of the sample is critical for obtaining clean spectra.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small, clean vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Add a small, precisely known amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typically, 16 to 32 scans are sufficient for a sample of this concentration.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be required to achieve a good signal-to-noise ratio.

    • For complex structures or to confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations, providing definitive evidence of the molecular structure.[2]

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) to establish the connectivity between adjacent protons.

    • Assign all signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the 2D NMR data for confirmation.

Conclusion

The characterization of this compound derivatives by ¹H and ¹³C NMR spectroscopy is a robust and informative process. By understanding the fundamental spectral features of the parent structure and the predictable influence of substituents, researchers can confidently elucidate the structures of novel compounds. The combination of 1D and 2D NMR techniques, coupled with a rigorous experimental protocol, provides a self-validating system for accurate and reliable characterization, which is indispensable in the fields of drug discovery and materials science.

References

A Comparative Guide to the Mass Spectrometry Analysis of "1H-1,2,3-Triazole-1-ethanol" Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a critical structural motif in modern medicinal chemistry, integral to a wide array of bioactive compounds and drug conjugates.[1][2][3] The "1H-1,2,3-Triazole-1-ethanol" core, in particular, offers a versatile scaffold for creating novel therapeutics. Effective and reliable analytical methodologies are paramount for the structural elucidation, quantification, and metabolic profiling of these conjugates. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound conjugates. We will explore the nuances of sample preparation, ionization techniques, and fragmentation analysis, supported by experimental data and established protocols, to empower researchers in drug discovery and development.

Introduction: The Significance of 1,2,3-Triazole Conjugates

1,2,3-triazoles are five-membered heterocyclic rings containing three adjacent nitrogen atoms. Their prevalence in pharmaceuticals stems from their favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character, which facilitate molecular recognition.[3] The ethanol substituent on the triazole nitrogen introduces a hydrophilic handle, often used for conjugation to other molecules of interest, such as peptides, proteins, or small molecule drugs, to modulate their pharmacokinetic and pharmacodynamic properties.

The robust and versatile nature of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles a routine procedure in many laboratories.[3] Consequently, the need for robust analytical techniques to characterize these novel conjugates is more critical than ever. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical tool for this purpose due to its high sensitivity, selectivity, and speed.[4][5]

This guide will compare and contrast different LC-MS strategies for the analysis of this compound conjugates, focusing on providing actionable insights for methods development and data interpretation.

Foundational Principles: Ionization and Fragmentation of Triazoles

The choice of ionization technique is a critical first step in any MS-based analysis. For polar molecules like this compound conjugates, Electrospray Ionization (ESI) is the most widely used and effective method.[5][6] ESI is a soft ionization technique that typically produces intact protonated molecules [M+H]+ in positive ion mode, which is ideal for molecular weight determination.

Once ionized, the precursor ions are subjected to fragmentation, most commonly through Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). The resulting fragment ions provide a wealth of structural information. The fragmentation of the 1,2,3-triazole ring is highly dependent on the nature and position of its substituents.[7]

Common fragmentation pathways for substituted 1,2,3-triazoles include:

  • Loss of N2: A characteristic fragmentation that can lead to the formation of a stable azirine or ketenimine cation.[7]

  • Cleavage of the Triazole Ring: This can result in the loss of neutral molecules such as HCN or RCN, where R is a substituent.[7]

  • Side-Chain Fragmentation: The substituents on the triazole ring will also undergo characteristic fragmentation, providing valuable structural clues.

It is important to note that some studies have shown that 1,2,3-triazoles may not readily lose N2 molecules under certain ESI-MS/MS conditions.[8] Instead, fragmentation may be dominated by cleavage within the substituent groups.[8]

Comparative Analysis of LC-MS/MS Methodologies

The successful analysis of this compound conjugates hinges on a well-developed LC-MS/MS method. We will now compare key aspects of this methodology.

Sample Preparation: The First Step to Quality Data

The goal of sample preparation is to extract the analyte of interest from its matrix, remove interfering substances, and concentrate the sample to a level suitable for LC-MS/MS analysis.[9][10] The choice of sample preparation technique is dictated by the analyte's properties and the complexity of the sample matrix.[9]

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Non-selective, may not remove all matrix components.High-throughput screening of plasma or serum samples.[9]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.More complex and time-consuming, uses organic solvents.Isolating analytes based on their polarity.[9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted with a solvent.Highly selective, can concentrate the analyte.More expensive and requires method development.Complex matrices and when high sensitivity is required.[9][10]

For polar compounds like this compound conjugates, a simple protein precipitation with acetonitrile is often a good starting point for initial method development.[11] However, for complex matrices or when lower limits of quantification are needed, a more selective technique like SPE may be necessary.

Chromatographic Separation: Optimizing for Triazole Conjugates

Liquid chromatography separates the components of a mixture prior to their introduction into the mass spectrometer. A well-optimized chromatographic method is crucial for resolving the analyte from matrix interferences and potential isomers.

Parameter Recommendation for Triazole Conjugates Rationale
Column Chemistry C18 (for general purpose), or a more polar phase like a Phenyl-Hexyl or a polar-embedded phase.C18 is a good starting point for many small molecules.[11] More polar columns can provide better retention for polar triazole conjugates.
Mobile Phase Water and acetonitrile or methanol with 0.1% formic acid.Formic acid aids in protonation for positive mode ESI and can improve peak shape.[11]
Gradient Elution A gradient from a low to a high percentage of organic solvent.Allows for the elution of a wide range of analytes with varying polarities.

Experimental Protocols and Data Interpretation

This section provides a generalized experimental workflow and discusses the interpretation of the resulting data.

Generalized LC-MS/MS Workflow

The following diagram illustrates a typical workflow for the analysis of this compound conjugates.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) PreparedSample Prepared Sample (e.g., Protein Precipitation) Sample->PreparedSample Extraction LC Liquid Chromatography (Separation) PreparedSample->LC MS Mass Spectrometer (Ionization & Detection) LC->MS MSMS Tandem MS (Fragmentation) MS->MSMS Data Raw Data MSMS->Data ProcessedData Processed Data (Quantification & Identification) Data->ProcessedData Software Analysis

Caption: A generalized workflow for the LC-MS/MS analysis of small molecule conjugates.

Step-by-Step Protocol for Method Development
  • Analyte Tuning: Infuse a standard solution of the this compound conjugate directly into the mass spectrometer to optimize ionization and fragmentation parameters. Identify the precursor ion ([M+H]+) and several intense and specific product ions.

  • Chromatographic Method Development: Start with a generic gradient on a C18 column with a mobile phase of water and acetonitrile containing 0.1% formic acid.[11] Adjust the gradient and column chemistry to achieve good peak shape and retention.

  • Sample Preparation Optimization: Begin with a simple protein precipitation. If matrix effects are significant or sensitivity is insufficient, develop a more rigorous method like LLE or SPE.

  • Method Validation: Once the method is developed, it should be validated for parameters such as linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Interpreting Fragmentation Data: A Hypothetical Example

Consider a hypothetical this compound conjugate with a peptide attached to the ethanol moiety.

fragmentation cluster_fragments Potential Fragment Ions Precursor Precursor Ion [M+H]+ Structure of Conjugate TriazoleRing Fragment 1 Triazole Ring + Ethanol Precursor:struct->TriazoleRing Cleavage of Peptide Linkage Peptide Fragment 2 Peptide Backbone Precursor:struct->Peptide Cleavage of Triazole-Ethanol Bond LossN2 Fragment 3 Loss of N2 from Triazole TriazoleRing->LossN2 Ring Fragmentation

References

A Head-to-Head Comparison of Triazole Linkers in Drug Discovery: A Guide for the Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Modern Therapeutics

In the intricate landscape of drug discovery, the linker is no longer a passive spacer but a critical determinant of a molecule's success. This is particularly true for modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker must orchestrate a delicate balance of stability, solubility, and spatial orientation.[1] Among the diverse chemical motifs employed as linkers, triazoles have emerged as a privileged class, prized for their unique combination of synthetic accessibility and robust physicochemical properties.[2][3][4]

This guide provides a head-to-head comparison of the two principal triazole isomers used in drug discovery—1,2,3-triazoles and 1,2,4-triazoles. We will delve into the causality behind their selection, compare their performance attributes with supporting data, and provide validated experimental protocols for their evaluation.

The Rise of the Triazole: Why This Heterocycle?

The prominence of triazoles, particularly the 1,2,3-isomer, is inextricably linked to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry".[5][6][7] This reaction's efficiency, reliability, and broad functional group tolerance allow for the rapid and predictable connection of molecular fragments, accelerating discovery and optimization cycles.[5][8][9]

Beyond their synthetic utility, triazole rings offer a compelling set of intrinsic properties:

  • Exceptional Stability: They are remarkably resistant to hydrolysis, oxidation, reduction, and enzymatic degradation, a crucial feature for maintaining the integrity of a drug in systemic circulation.[2][10][11]

  • Bioisosteric Mimicry: The 1,2,3-triazole moiety can serve as an effective bioisostere for the amide bond, often imparting superior metabolic stability while maintaining key hydrogen bonding interactions.[2][11][12]

  • Modulation of Physicochemical Properties: The rigid, polar nature of the triazole ring can influence a molecule's solubility, lipophilicity, and conformational preference, providing a powerful tool for optimizing drug-like properties.[12][13]

Section 1: The 1,2,3-Triazole Isomer - The Workhorse of Click Chemistry

The 1,4-disubstituted 1,2,3-triazole, formed via CuAAC, is the most common triazole linker in drug discovery.[7] Its linear geometry and predictable synthesis make it an ideal building block for connecting a warhead to a targeting ligand.

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The choice of CuAAC is driven by its unparalleled efficiency and selectivity. The reaction proceeds under mild, often aqueous, conditions with near-quantitative yields, simplifying purification and enabling its use in complex molecular architectures.[7][9][14] This allows medicinal chemists to confidently and rapidly generate libraries of compounds by joining diverse azide and alkyne-functionalized building blocks.

G cluster_catalyst Catalyst System R1_alkyne R₁-C≡CH (Terminal Alkyne) product 1,4-disubstituted 1,2,3-Triazole Product R1_alkyne->product R2_azide N₃-R₂ (Azide) R2_azide->product catalyst Cu(I) Source (e.g., CuSO₄ + Na-Ascorbate) catalyst->product

Caption: The CuAAC reaction for forming a stable 1,2,3-triazole linkage.

Performance in PROTACs

In PROTACs, the linker's geometry is critical for inducing a productive ternary complex between the target protein and an E3 ligase.[1] The rigidity of the triazole ring can be advantageous, but its placement within the linker is a key optimization parameter. Studies have shown that systematically altering the position of the triazole within a flexible alkyl chain can significantly impact a degrader's biological activity and physicochemical properties.[13][15]

A study by Ciulli and co-workers on CDK9 degraders demonstrated that moving the triazole moiety along the linker chain, while keeping the overall length and composition similar, resulted in notable differences in lipophilicity, kinetic solubility, and ultimately, degradation potency (DC₅₀).[13] This underscores the importance of the triazole not just as a covalent connection, but as a structural element that influences the overall conformation and properties of the degrader.[15]

Table 1: Impact of 1,2,3-Triazole Position on CDK9 Degrader Properties

Compound Triazole Position Linker Length (atoms) Lipophilicity (logD) Kinetic Solubility (µM) Degradation Potency (DC₅₀, MOLM-13 cells)
Degrader A Closer to E3 Ligand ~14 3.1 50 15 nM
Degrader B Central ~14 3.5 25 30 nM
Degrader C Closer to Target Ligand ~14 3.3 40 22 nM

Data is illustrative, adapted from principles described in referenced literature.[13][15]

The causality is clear: the triazole's dipole moment and rigid structure alter the linker's conformational landscape and its interactions with the solvent and biological targets.[13] Shifting its position can expose or mask other lipophilic or polar parts of the linker, directly affecting properties like solubility and cell permeability.[15]

Section 2: The 1,2,4-Triazole Isomer - A Versatile Pharmacophore

While less commonly used as a linker formed by click chemistry, the 1,2,4-triazole is a well-established pharmacophore in its own right, found in numerous approved drugs.[16][17] Its utility as a linker or bioisostere is also significant, offering a different geometric and electronic profile compared to its 1,2,3-counterpart.

Synthesis

Unlike the streamlined CuAAC for 1,2,3-triazoles, the synthesis of 1,2,4-triazoles typically involves condensation reactions, for example, between hydrazides and amidines or related precursors.[17] This multi-step process, while robust, generally offers less modularity and higher synthetic cost compared to the "mix-and-go" nature of click chemistry, which is a primary reason for its lower frequency of use specifically as a linker in high-throughput library synthesis.[18]

Comparative Performance

The key difference between the 1,2,3- and 1,2,4-isomers lies in the arrangement of the nitrogen atoms. This seemingly small change alters the ring's electronic distribution, dipole moment, and hydrogen bonding capabilities. In some biological contexts, these isomers can be interchangeable without a significant loss of activity, while in others, the specific arrangement is critical for optimal binding.[19]

The choice between them is often dictated by a balance between synthetic feasibility and the desired biological outcome. If the goal is rapid library generation to explore linker length and exit vectors, the 1,2,3-triazole via CuAAC is the superior choice.[20] If a specific binding interaction is required that is better served by the 1,2,4-triazole's geometry, the additional synthetic effort may be justified.

Head-to-Head Comparison Summary

Feature1,4-Disubstituted 1,2,3-Triazole3,5-Disubstituted 1,2,4-TriazoleRationale & Causality
Synthetic Accessibility Excellent: High-yielding, one-step "click" reaction (CuAAC).[5][8]Moderate: Typically requires multi-step condensation reactions.[17]CuAAC's orthogonality and reliability make it ideal for library synthesis and late-stage functionalization.
Stability Exceptional: Highly resistant to metabolic, chemical, and enzymatic cleavage.[10][11]Excellent: The aromatic heterocyclic core is inherently stable.The π-electron system and lack of obvious enzymatic recognition sites confer high stability to both isomers.
Geometry Linear, rigid connector.Angled, rigid connector.The substitution pattern dictates the exit vectors of the attached moieties, influencing molecular conformation.
Role in Drug Design Primarily used as a stable linker and amide bioisostere.[4][21]Often acts as a pharmacophore, but also used as a linker or bioisostere.[16]The 1,2,3-triazole is often considered a "functional" linker, while the 1,2,4-triazole has a richer history as a core bioactive scaffold.
Solubility Impact Can improve solubility depending on placement and context.[13][15]Can improve solubility.Both are polar heterocycles capable of hydrogen bonding, which can disrupt crystal packing and improve solvation.

Experimental Protocols: A Self-Validating System

Trustworthy data is built on robust protocols. The following methodologies are designed to provide a clear and reliable assessment of triazole linker performance.

Protocol 1: Synthesis of a Model Triazole-Linked Conjugate via CuAAC

This protocol describes the synthesis of a model bioconjugate, providing a tangible workflow for creating a 1,2,3-triazole linker.

Caption: Experimental workflow for CuAAC-mediated bioconjugation.

Methodology:

  • Reaction Setup: In a vial, dissolve the alkyne-functionalized molecule (1.0 equivalent) and the azide-functionalized molecule (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: To the stirring solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents). A color change is often observed.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS until the starting alkyne is consumed (typically 2-12 hours). The self-validating step here is observing the clean conversion to a single product peak with the expected mass.

  • Workup & Purification: Once complete, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the final triazole-linked conjugate.

Protocol 2: In Vitro Plasma Stability Assay

This protocol is essential for confirming the linker's integrity in a biologically relevant matrix.[22][23]

Methodology:

  • Preparation: Prepare a stock solution of the triazole-linked compound in DMSO. Thaw human plasma (or other species of interest) at 37°C.

  • Incubation: Spike the test compound into the pre-warmed plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid protein precipitation. Incubate samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Quenching: Immediately quench the enzymatic activity by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. This step is critical for halting degradation and ensuring accurate measurement.

  • Analysis: Vortex the samples, centrifuge to pellet precipitated proteins, and analyze the supernatant by LC-MS/MS.

  • Quantification: The self-validating system involves monitoring the disappearance of the parent compound over time relative to the t=0 sample. The stability is expressed as the percentage of the parent compound remaining. A highly stable triazole linker will show >95% remaining after 48 hours.[10]

G cluster_prep Preparation cluster_incubate Incubation & Sampling cluster_analysis Analysis spike Spike Triazole Compound into 37°C Plasma t0 T=0 hr spike->t0 t1 T=1 hr t_n T=48 hr quench Quench with Acetonitrile + Internal Standard t_n->quench analyze Centrifuge & Analyze by LC-MS/MS quench->analyze quantify Quantify % Parent Remaining vs. T=0 analyze->quantify

Caption: Workflow for assessing linker stability in a plasma matrix.

Conclusion and Future Outlook

The choice between triazole isomers is a strategic decision in drug design. The 1,2,3-triazole, facilitated by the robust and efficient CuAAC reaction, serves as the go-to linker for rapid optimization and for applications where metabolic stability is paramount.[8][10] Its performance in PROTACs and ADCs highlights how its subtle structural contributions can be harnessed to fine-tune activity and physicochemical properties.[13][24] The 1,2,4-triazole, while requiring more complex synthesis, remains a valuable tool, particularly when its specific electronic and geometric properties are required for pharmacophoric interactions.[16]

The ongoing innovation in linker technology will undoubtedly lead to new triazole variants and novel synthetic methodologies. However, the fundamental principles of stability, synthetic tractability, and the ability to modulate biological outcomes will ensure that both 1,2,3- and 1,2,4-triazole linkers remain indispensable tools in the arsenal of the medicinal chemist.

References

A Senior Application Scientist's Guide to In Vitro and In Vivo Stability Assays for 1H-1,2,3-Triazole-1-ethanol Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical development. This guide provides an in-depth comparison of essential in vitro and in vivo stability assays, with a specific focus on molecules incorporating the 1H-1,2,3-Triazole-1-ethanol scaffold. The narrative is grounded in field-proven insights to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.

The 1,2,3-triazole ring is a valued pharmacophore in modern medicinal chemistry, often lauded for its metabolic stability and ability to form favorable interactions with biological targets.[1][2] However, the overall stability of a molecule is not dictated by a single moiety. For compounds containing the this compound core, the ethanol side-chain and other appended functionalities present potential sites for metabolic transformation. Therefore, a systematic evaluation of their stability in biological systems is paramount to predict their pharmacokinetic profile and potential for clinical success.[3][4]

The Critical Role of Stability Assays in Drug Discovery

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic properties, such as bioavailability and half-life.[2][5] A compound that is rapidly metabolized will be quickly cleared from the body, potentially requiring more frequent and higher doses to achieve a therapeutic effect.[4] Conversely, a highly stable compound might accumulate and lead to toxicity.[1] Early assessment of metabolic stability allows for the timely optimization of drug candidates, reducing the likelihood of costly late-stage failures.[5]

This guide will walk you through a tiered approach to stability assessment, starting with cost-effective, high-throughput in vitro assays and progressing to more complex in vivo studies that provide a holistic view of a compound's disposition.

Part 1: In Vitro Stability Assessment – A Three-Pronged Approach

In vitro assays are the workhorse of early drug metabolism and pharmacokinetics (DMPK) screening. They provide a rapid and cost-effective means to rank compounds based on their intrinsic stability and to identify potential metabolic liabilities. We will focus on three key assays: plasma stability, liver microsomal stability, and hepatocyte stability.

Plasma Stability Assay

Rationale: Before a drug can reach its target, it must be stable in the bloodstream. Plasma contains a variety of enzymes, such as esterases and amidases, that can degrade susceptible compounds.[6][7] The plasma stability assay is a crucial first step to identify molecules with functional groups prone to hydrolysis. For this compound derivatives, this assay is particularly relevant if the molecule contains ester or amide linkages elsewhere in its structure.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation compound Test Compound Stock (e.g., 10 mM in DMSO) incubate Incubate at 37°C compound->incubate plasma Pooled Plasma (Human, Rat, Mouse) plasma->incubate controls Positive Control (e.g., Procaine) Negative Control (Heat-inactivated plasma) controls->incubate timepoints Sample at T=0, 15, 30, 60, 120 min incubate->timepoints quench Quench with Acetonitrile containing Internal Standard (IS) timepoints->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate Half-life (t½) plot->calculate

Caption: Workflow for the Plasma Stability Assay.

Detailed Protocol:

  • Preparation: Thaw pooled plasma (from the species of interest, e.g., human, rat, mouse) at 37°C. Prepare a working solution of the test compound (e.g., 1 µM final concentration) by diluting a high-concentration stock in DMSO.

  • Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the test compound to the plasma. At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.[6]

  • Termination: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard (a stable, structurally similar compound for analytical normalization).

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[8][9]

  • Data Analysis: Determine the percentage of the compound remaining at each time point relative to the 0-minute sample. Calculate the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of liver cells, are responsible for the metabolism of a vast number of drugs.[4] Liver microsomes are subcellular fractions that are enriched in these Phase I metabolic enzymes.[10] This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism. For this compound derivatives, potential sites of oxidation include the ethanol side chain and any aromatic or aliphatic moieties.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation compound Test Compound Stock preincubate Pre-incubate Compound, Microsomes, Buffer at 37°C compound->preincubate microsomes Liver Microsomes (e.g., Human, Rat) microsomes->preincubate nadph NADPH-regenerating system start_reaction Initiate reaction with NADPH nadph->start_reaction controls Positive Control (e.g., Verapamil) Negative Control (-NADPH) controls->preincubate preincubate->start_reaction timepoints Sample at T=0, 5, 15, 30, 60 min start_reaction->timepoints quench Quench with cold Acetonitrile + IS timepoints->quench centrifuge Centrifuge quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and Intrinsic Clearance (CLint) plot->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM).[11]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to distribute.

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system (which provides the necessary cofactor for CYP enzymes).[12]

  • Sampling and Termination: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and stop the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

  • Sample Processing and Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

  • Data Analysis: Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint), which is a measure of the enzyme's ability to metabolize the drug.[11]

Hepatocyte Stability Assay

Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells. Hepatocytes, the primary cells of the liver, contain both Phase I and Phase II (conjugative) enzymes, as well as the necessary transporters for drug uptake and efflux.[13] The hepatocyte stability assay is considered the "gold standard" for in vitro metabolism studies as it more closely mimics the in vivo environment.[13] For this compound derivatives, this assay can reveal metabolic pathways involving both oxidation (Phase I) and conjugation (Phase II), such as glucuronidation of the ethanol hydroxyl group.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation compound Test Compound Stock incubate Incubate hepatocyte suspension with compound at 37°C in CO2 incubator compound->incubate hepatocytes Cryopreserved Hepatocytes hepatocytes->incubate media Incubation Medium media->incubate controls Positive Controls (Phase I & II) Heat-inactivated hepatocytes controls->incubate timepoints Sample at multiple time points incubate->timepoints quench Quench with cold Acetonitrile + IS timepoints->quench centrifuge Centrifuge quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot disappearance of parent compound analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Protocol:

  • Preparation: Thaw and prepare a suspension of cryopreserved hepatocytes in a suitable incubation medium.

  • Incubation: Add the test compound to the hepatocyte suspension (e.g., at a final concentration of 1 µM and a cell density of 0.5-1 million viable cells/mL) and incubate at 37°C in a humidified CO2 incubator.

  • Sampling and Termination: At specified time points, collect aliquots and terminate the metabolic activity with a cold organic solvent containing an internal standard.

  • Sample Processing and Analysis: Process the samples as in the microsomal assay and quantify the remaining parent compound by LC-MS/MS.

  • Data Analysis: Determine the half-life and intrinsic clearance. This data can be used to predict in vivo hepatic clearance.

Comparison of In Vitro Assays

AssayBiological SystemKey EnzymesThroughputCostPredictive PowerBest For
Plasma Stability Pooled PlasmaEsterases, AmidasesHighLowChemical stability in bloodIdentifying hydrolytically labile compounds
Microsomal Stability Liver MicrosomesPhase I (CYPs, FMOs)HighModeratePhase I metabolic clearanceRapid screening of large compound sets for oxidative metabolism
Hepatocyte Stability Intact HepatocytesPhase I & Phase IIMediumHighOverall hepatic clearance (metabolism & transport)"Gold standard" in vitro assessment; predicting in vivo clearance

Part 2: In Vivo Stability and Pharmacokinetic Assessment

While in vitro assays are invaluable for screening and ranking compounds, they cannot fully replicate the complexity of a whole organism. In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, collectively known as its pharmacokinetic (PK) profile.

Rationale: An in vivo PK study provides critical information on how a this compound containing molecule behaves in a living system. This includes its bioavailability after oral administration, its half-life in circulation, its volume of distribution into tissues, and its overall clearance. This information is crucial for determining an appropriate dosing regimen for efficacy and toxicology studies.

Experimental Design:

A typical screening PK study involves administering the test compound to a small group of animals (commonly rats or mice) via both intravenous (IV) and oral (PO) routes.

In Vivo Pharmacokinetic Study Workflow:

cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis iv_dose Administer IV dose (e.g., 1 mg/kg) sampling_schedule Collect blood at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) iv_dose->sampling_schedule po_dose Administer PO dose (e.g., 10 mg/kg) po_dose->sampling_schedule process_blood Process blood to obtain plasma sampling_schedule->process_blood extract Extract compound and IS from plasma process_blood->extract analyze Quantify by LC-MS/MS extract->analyze plot Plot Plasma Concentration vs. Time analyze->plot calculate Calculate PK parameters (t½, Cmax, AUC, CL, Vd, F%) plot->calculate

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Detailed Protocol:

  • Dosing: Administer the test compound to two groups of animals (e.g., n=3-4 per group). One group receives an intravenous (IV) bolus dose, and the other receives an oral (PO) gavage dose.

  • Blood Collection: Collect serial blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time profiles for both IV and PO routes. Use pharmacokinetic software to calculate key parameters.

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
t½ (Half-life) Time taken for the plasma concentration to reduce by half.Determines dosing frequency.
Cmax (Maximum Concentration) The highest concentration of the drug in plasma after oral dosing.Relates to efficacy and potential toxicity.
AUC (Area Under the Curve) The total drug exposure over time.A measure of the extent of absorption.
CL (Clearance) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Vd (Volume of Distribution) The apparent volume into which the drug distributes in the body.Indicates the extent of tissue distribution.
F% (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation.A critical parameter for oral drug candidates.

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

A key goal in preclinical DMPK is to establish an in vitro-in vivo correlation (IVIVC), which is a predictive mathematical model that relates in vitro properties (like metabolic stability) to in vivo pharmacokinetic responses. For instance, the intrinsic clearance (CLint) values obtained from hepatocyte stability assays can be scaled to predict the in vivo hepatic clearance in humans. A strong IVIVC can reduce the need for extensive animal studies and accelerate the drug development process.

Conclusion

The assessment of in vitro and in vivo stability is a non-negotiable aspect of modern drug discovery. For molecules containing the this compound scaffold, a systematic and tiered approach, as outlined in this guide, is essential for a comprehensive understanding of their pharmacokinetic potential. By starting with high-throughput in vitro assays to rank and select promising candidates, and then confirming their properties in vivo, researchers can make informed decisions to advance molecules with the highest probability of success. The integration of these assays into the design-make-test-analyze cycle provides the robust, self-validating data package required to confidently move a compound toward clinical development.

References

Safety Operating Guide

A Guide to the Safe Disposal of 1H-1,2,3-Triazole-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective is to extend support beyond the point of sale, ensuring you can manage our products safely and effectively throughout their lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1H-1,2,3-Triazole-1-ethanol, grounded in established safety principles. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.

Foundational Knowledge: Hazard Assessment

Understanding the inherent risks of a chemical is the cornerstone of safe handling and disposal. This compound is a solid organic compound that presents several health hazards. The "why" behind the stringent disposal protocols is rooted in mitigating these risks.

According to its Safety Data Sheet (SDS), the compound is classified with significant health warnings.[1][2] Ingestion is harmful, and contact can cause skin irritation and serious eye damage.[1][2] Furthermore, inhalation of its dust or aerosols may lead to respiratory irritation.[1][2]

A summary of its formal hazard classifications is provided below.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye DamageCategory 1Causes serious eye damage.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

Given these hazards, it is imperative that this compound and any materials contaminated with it are treated as hazardous waste from the point of generation to final disposal.[3][4][5]

Personnel Protection: Your First Line of Defense

Before handling this compound for any purpose, including disposal, the proper Personal Protective Equipment (PPE) must be worn. This creates a necessary barrier to prevent accidental exposure.

  • Eye and Face Protection: Wear chemical safety goggles with side-shields or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards. This is critical to protect against splashes or airborne particles that can cause severe eye damage.[6][7]

  • Hand Protection: Use chemically resistant, impervious gloves such as nitrile or neoprene rubber.[7] It is good practice to change gloves regularly (e.g., every 30-60 minutes) or immediately if contamination is known or suspected.[8]

  • Body Protection: A standard laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory to prevent skin contact.[2][7]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[7] If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator is required.[2][7]

Immediate Response: Spill Management Protocol

Accidents happen. A swift and correct response to a chemical spill is crucial for maintaining a safe laboratory environment. The procedure varies slightly depending on whether the spilled material is a solid or a solution.

Protocol for a Small Solid Spill (<5 grams)
  • Alert and Restrict: Immediately alert personnel in the vicinity and restrict access to the affected area.[9]

  • Don PPE: Ensure you are wearing the full PPE described in Section 2.

  • Prevent Dust Generation: Do NOT use a dry brush or paper towel to sweep the spill, as this can create airborne dust.[3]

  • Clean-Up: Gently cover the spill with a paper towel dampened with water to prevent dust from becoming airborne.[3] Carefully sweep or wipe up the dampened material using a plastic scoop or wet absorbent gauze.[10][11]

  • Containerize Waste: Place all contaminated materials (dampened powder, paper towels, gloves) into a clearly labeled, sealable plastic bag or container designated for hazardous chemical waste.[9][11]

  • Decontaminate: Clean the spill area three times with a detergent solution, followed by a final rinse with clean water.[10]

  • Final Disposal: Place all cleaning materials into the hazardous waste container. Seal the container and attach a hazardous waste label.

Protocol for a Small Liquid Spill (Solution)
  • Alert and Restrict: Immediately alert personnel in the vicinity and restrict access to the affected area.[9]

  • Don PPE: Ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill: If the spill is spreading, use an absorbent material like a sock or boom to contain it. Start at the edges and work inward.[9][11]

  • Absorb the Liquid: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or chemical spill pads.[2][7][11]

  • Collect Residue: Once the liquid is fully absorbed, use a plastic scoop to collect the residue.[11] Place it into a designated, sealable hazardous waste container.

  • Decontaminate: Thoroughly wash the affected area with a mild detergent solution and wipe clean.[12]

  • Final Disposal: Place all used absorbent pads and cleaning materials into the hazardous waste container. Seal the container and affix a hazardous waste label for disposal.[9]

The Final Step: Formal Disposal Procedure

Whether dealing with spill cleanup residue, expired reagents, or waste from experimental use, the final disposal must be handled with precision. Under no circumstances should this chemical or its solutions be poured down the drain or disposed of in regular trash. [2][4][6] Doing so risks releasing a hazardous substance into the environment.

Step-by-Step Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including contaminated PPE, spill absorbents, and empty containers, must be segregated as hazardous waste.

  • Containerization:

    • Use a robust, leak-proof container made of a compatible material.[13]

    • Keep the container tightly sealed except when adding waste.[13][14]

    • Ensure the exterior of the container is clean and free of contamination.[14]

    • Do not fill the container beyond 90% capacity to allow for expansion.[14]

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.

  • Storage: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a safety cabinet, away from incompatible materials like strong acids and oxidizers.[14][15]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.[9] Follow their specific procedures for documentation and hand-off. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[15]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound cluster_2 Disposal Workflow for this compound cluster_3 Disposal Workflow for this compound cluster_4 Disposal Workflow for this compound start Waste Generation spill Accidental Spill? start->spill routine Routine Experimental Waste (e.g., unused material, rinsate) spill->routine No spill_type Solid or Liquid? spill->spill_type Yes container Place in Labeled, Sealed Hazardous Waste Container routine->container solid_spill Solid Spill Protocol (Dampen, Sweep, Collect) decontaminate Decontaminate Area & PPE solid_spill->decontaminate liquid_spill Liquid Spill Protocol (Contain, Absorb, Collect) liquid_spill->decontaminate spill_type->solid_spill Solid spill_type->liquid_spill Liquid store Store in Designated Satellite Accumulation Area container->store decontaminate->container contact_ehs Contact EHS for Waste Pickup store->contact_ehs

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 1H-1,2,3-Triazole-1-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling, use, and disposal of 1H-1,2,3-Triazole-1-ethanol. As a compound frequently utilized in pharmaceutical research and development, its safe management is paramount. The following protocols are grounded in established safety data and best practices to ensure the protection of all laboratory personnel.

Hazard Identification: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our safety protocols.[1][2] Understanding these risks is the first step in mitigating them.

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[1][2]

  • Skin Irritation: Causes skin irritation (H315).[1][2][3]

  • Serious Eye Damage: Causes serious eye damage (H318).[1][2]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1][2][3]

The signal word associated with this chemical is "Danger".[1][2] These classifications are not merely administrative; they are a direct reflection of the compound's chemical properties and its potential to cause harm upon exposure. The subsequent PPE and handling protocols are designed specifically to create effective barriers against these routes of exposure.

Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate

The selection of PPE is your primary defense against chemical exposure and should never be compromised. The following table summarizes the mandatory PPE for handling this compound.

PPE Category Specification Rationale & Field Insights
Hand Protection Double-gloving with powder-free nitrile gloves (inner) and a second pair of nitrile or thicker, chemical-resistant gloves (outer).The dual-glove system is a cornerstone of safe handling for hazardous chemicals.[4][5] The outer glove bears the brunt of any potential contamination. In case of a splash, it can be safely removed without exposing the skin. The inner glove provides a secondary barrier against undetected micro-tears or permeation.[5] Powder-free gloves are essential to prevent the aerosolization and inhalation of adhered chemical particles.[5]
Eye & Face Protection Tightly fitting chemical safety goggles with side shields. A face shield worn over the goggles is required when there is a risk of splashes or when handling larger quantities.This compound poses a significant risk of causing serious, irreversible eye damage.[1][2] Standard safety glasses are insufficient. Chemical goggles must form a seal around the eyes to protect against vapors and splashes from any angle.[6][7] The face shield provides a final, broad barrier of protection for the entire face.[4][8]
Body Protection A polyethylene-coated polypropylene gown or a similar non-absorbent, disposable lab coat. Cuffs should be elasticated and covered by the outer glove.Standard cotton lab coats are absorbent and can hold chemicals against the skin, negating their protective function.[4] Impervious, disposable gowns prevent skin contact and can be promptly and safely disposed of if contaminated, which is a critical step in preventing cross-contamination.[1][4]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols may be generated and a fume hood is not available, a NIOSH-approved N95 particulate respirator or a higher-level respirator is mandatory.The compound is a known respiratory irritant.[1][2][3] Engineering controls, such as a fume hood, are the most effective way to prevent inhalation.[9] When such controls are not feasible or during a spill cleanup, a respirator is necessary to prevent direct entry of the irritant into the respiratory system.[6][7][10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the potential for accidental exposure. The following protocol outlines the essential steps for safely handling this compound from preparation to disposal.

Step 1: Pre-Handling Safety Check
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[1]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, weighing paper/boats, spatulas, and a designated, labeled waste container.

Step 2: Donning PPE
  • Follow a strict sequence: First, the disposable gown, then the inner pair of gloves, followed by eye and face protection, and finally the outer pair of gloves. The outer gloves should be pulled over the cuffs of the gown.[5]

Step 3: Chemical Handling
  • Work Within Fume Hood: All manipulations of the solid compound, including weighing and transfers, must be performed inside a fume hood to contain any dust or vapors.[11]

  • Avoid Aerosolization: Handle the solid material gently to avoid creating dust. If dissolving, add the solvent to the solid slowly.

  • Immediate Cleanup: Clean any minor spills on the work surface immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Step 4: Post-Handling & Doffing PPE
  • Secure Container: Tightly close the primary container of this compound and store it in a cool, dry, well-ventilated, and locked area.[1][2]

  • Decontaminate & Doff: Remove the outer gloves first, turning them inside out, and dispose of them in the designated hazardous waste container. Then, remove the face shield and goggles, followed by the gown. The inner gloves should be the last item removed.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical, even after wearing gloves.[1][12]

The workflow below provides a visual representation of this operational plan.

G cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Operation A Verify Fume Hood & Safety Equipment B Assemble Materials & Waste Container A->B C Don Full PPE B->C D Perform All Work in Fume Hood C->D Begin Work E Handle Compound Gently (Avoid Dust) D->E F Immediate Spill Cleanup E->F G Secure & Store Chemical F->G Complete Work H Dispose of Waste in Designated Container G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with this compound must be considered hazardous waste.

  • Waste Segregation: Use a dedicated, clearly labeled, and sealable container for all solid waste, including contaminated gloves, gowns, weighing paper, and paper towels.

  • Disposal Protocol: The contents and the container must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[1][2] Do not allow the product to enter drains or soil.[1] Consult your institution's environmental health and safety department for specific local regulations.

By integrating these safety protocols into your daily laboratory operations, you establish a robust system that protects both the integrity of your research and the well-being of your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-1,2,3-Triazole-1-ethanol
Reactant of Route 2
Reactant of Route 2
1H-1,2,3-Triazole-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.